5-bromo-6-fluoro-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKIMTKXOCVWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470610 | |
| Record name | 5-bromo-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434960-42-6 | |
| Record name | 5-bromo-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-6-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and pharmaceutical agents, driving extensive research in medicinal chemistry.[1] Among its many derivatives, halogenated indoles are of particular interest due to the unique physicochemical properties imparted by halogen substituents, which can significantly influence a molecule's biological activity, metabolic stability, and membrane permeability. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific di-halogenated indole, 5-bromo-6-fluoro-1H-indole, a valuable building block in modern drug discovery.
Section 1: Strategic Importance of this compound in Medicinal Chemistry
The strategic incorporation of bromine and fluorine atoms onto the indole ring at the 5- and 6-positions, respectively, offers several advantages for drug design and development. The presence of a fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can also increase binding affinity through favorable electrostatic interactions with target proteins. Bromine, on the other hand, serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions to explore structure-activity relationships (SAR). This di-halogenated substitution pattern makes this compound a highly sought-after intermediate for the synthesis of complex molecules with potential therapeutic applications.
Section 2: Synthesis of this compound: A Proposed Leimgruber-Batcho Approach
While a specific, detailed synthetic protocol for this compound is not extensively documented in readily available literature, a highly plausible and efficient route can be designed based on the well-established Leimgruber-Batcho indole synthesis.[2][3] This powerful method allows for the construction of the indole ring from a substituted o-nitrotoluene and a formamide acetal, followed by reductive cyclization. A scalable version of this synthesis has been reported for a regioisomeric compound, 6-bromo-5-fluoro-1H-indole, providing a strong foundation for the synthesis of the target molecule.[4]
The proposed synthesis of this compound would commence with the commercially available or readily synthesized starting material, 4-bromo-5-fluoro-2-nitrotoluene.
Experimental Protocol: Proposed Leimgruber-Batcho Synthesis
Step 1: Enamine Formation
-
To a solution of 4-bromo-5-fluoro-2-nitrotoluene (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (typically 2.0-3.0 equivalents).
-
Optionally, a secondary amine such as pyrrolidine or piperidine can be added to accelerate the reaction.[2]
-
Heat the reaction mixture at a temperature ranging from 100 to 140 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often a deeply colored, viscous oil or solid and can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a suitable solvent system, such as a mixture of methanol and tetrahydrofuran (THF) or acetic acid.
-
Several reducing agents can be employed for the reductive cyclization. Common and effective choices include:
-
Raney Nickel and Hydrazine: Add Raney nickel (catalytic amount) to the solution, followed by the slow, portion-wise addition of hydrazine hydrate at a controlled temperature (e.g., 0 °C to room temperature).[2]
-
Iron powder in Acetic Acid: Add iron powder to a solution of the enamine in acetic acid and heat the mixture.[4]
-
Palladium on Carbon with Hydrogen: Hydrogenate the enamine in the presence of a palladium on carbon catalyst.
-
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with a suitable solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Diagram of the Proposed Synthesis Workflow
Caption: Workflow for the spectroscopic characterization of this compound.
Section 4: Self-Validating Systems in Protocol Design
The proposed synthetic and characterization protocols are designed as self-validating systems. In the synthesis, the progress of each step is monitored by chromatographic techniques (TLC or HPLC), ensuring that the reaction proceeds to completion before moving to the next stage. This in-process control minimizes the formation of side products and simplifies purification.
The characterization workflow provides a multi-faceted approach to structure verification. The combination of NMR, IR, and mass spectrometry data provides orthogonal confirmation of the molecule's identity. Any deviation from the expected spectral data would immediately flag a potential issue with the synthesis or purification, prompting further investigation. This integrated approach ensures the high quality and reliability of the final compound.
Section 5: Conclusion and Future Directions
This technical guide has outlined a robust and logical approach to the synthesis and characterization of this compound. The proposed Leimgruber-Batcho synthesis offers a scalable and efficient route to this valuable building block. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product.
The availability of this compound opens up numerous avenues for further research in drug discovery. Its versatile synthetic handles allow for the creation of diverse libraries of compounds for screening against various biological targets. Future work should focus on the experimental validation of the proposed synthetic route and the comprehensive documentation of the spectroscopic data for this important molecule.
References
Sources
5-bromo-6-fluoro-1H-indole NMR spectral data
An In-Depth Technical Guide to the NMR Spectral Analysis of 5-bromo-6-fluoro-1H-indole
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key heterocyclic building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document offers a detailed examination of ¹H, ¹³C, and ¹⁹F NMR spectra. The guide moves beyond simple data reporting to explain the underlying principles and experimental considerations, ensuring a deep understanding of the structural elucidation process. Methodologies for data acquisition, interpretation of chemical shifts, and analysis of complex spin-spin coupling patterns, including long-range heteronuclear couplings, are discussed in detail. This document serves as a practical reference for the characterization of halogenated indole derivatives.
Introduction: The Structural Significance of this compound
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic placement of halogen atoms, such as bromine and fluorine, on the indole ring provides medicinal chemists with versatile handles for further functionalization through cross-coupling reactions and allows for the fine-tuning of physicochemical properties like lipophilicity and metabolic stability. This compound is a prime example of such a functionalized scaffold.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules.[2] For a molecule like this compound, a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) is not just beneficial but essential for unambiguous characterization. The presence of the spin-active ¹⁹F nucleus provides a unique spectroscopic probe, offering deep insights into the molecule's electronic structure through its characteristic chemical shifts and coupling interactions.[3][4]
This guide will deconstruct the NMR data, explaining the causal relationships between the molecular structure and the observed spectral parameters.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a clear and consistent atom numbering system. For the indole ring, the IUPAC standard is followed, as depicted below. This numbering will be used for all subsequent spectral assignments.
Caption: IUPAC numbering scheme for this compound.
¹H NMR Spectral Analysis
The proton NMR spectrum provides foundational information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
Causality Behind Experimental Choices
Solvent Selection: The choice of deuterated solvent is critical. Non-polar solvents like deuterochloroform (CDCl₃) are excellent for solubilizing many organic compounds and provide a relatively clean spectral window. However, for molecules with exchangeable protons like the N-H of indole, polar, hydrogen-bond accepting solvents like DMSO-d₆ can be advantageous. In DMSO-d₆, the N-H proton signal is often sharper and shifted further downfield due to strong hydrogen bonding with the solvent, making it easier to identify.[5][6] For this guide, we will reference data typically acquired in CDCl₃, a common choice for initial characterization.[7]
Spectrometer Frequency: High-field NMR spectrometers (e.g., 500 MHz or greater) are highly recommended. The increased magnetic field strength enhances both chemical shift dispersion and sensitivity. This is particularly important for resolving the fine splitting patterns arising from long-range ¹H-¹⁹F couplings and minimizing second-order coupling effects that can complicate spectral interpretation.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Instrument Setup: Record the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~3-4 seconds.
-
-
Data Processing:
-
Apply Fourier transformation with an exponential window function (line broadening of ~0.3 Hz).
-
Manually phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
-
Data Interpretation and Summary
The ¹H NMR spectrum is characterized by signals from the five protons on the indole core. The bromine and fluorine substituents exert significant electronic effects, influencing the chemical shifts of the aromatic protons.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-1 (N-H) | 8.2 - 8.4 | br s | - | 1H |
| H-7 | 7.5 - 7.7 | d | ³JHF ≈ 8-10 Hz | 1H |
| H-2 | 7.2 - 7.4 | t or dd | ³JH2H3 ≈ 3.0 Hz, ⁴JH2H1 ≈ 2.5 Hz | 1H |
| H-4 | 7.2 - 7.4 | d | ⁴JHF ≈ 4-6 Hz | 1H |
| H-3 | 6.5 - 6.7 | dd | ³JH3H2 ≈ 3.0 Hz, ³JH3C4 ≈ 0.8 Hz | 1H |
Note: These are predicted values based on established data for substituted indoles. Actual values may vary slightly.
Detailed Signal Analysis:
-
H-1 (N-H): This proton typically appears as a broad singlet in a downfield region due to the electronegativity of the nitrogen atom. Its chemical shift is highly dependent on solvent and concentration.[8]
-
H-7: The proton at the C-7 position is ortho to the fluorine atom at C-6. This proximity results in a significant through-bond spin-spin coupling (³JHF), splitting the H-7 signal into a clean doublet with a coupling constant of approximately 8-10 Hz. Its downfield shift is consistent with its position on the benzene ring adjacent to the electron-rich pyrrole moiety.
-
H-4: The proton at C-4 is meta to the fluorine atom. It experiences a smaller, four-bond coupling (⁴JHF), which splits its signal into a doublet with a typical J-value of 4-6 Hz.[9] The bromine at C-5 exerts a deshielding effect, contributing to its chemical shift.
-
H-2 and H-3: These protons on the pyrrole ring are characteristic of the indole system. H-2 is typically found slightly downfield of H-3. It appears as a triplet or doublet of doublets due to coupling with H-3 and the N-H proton. H-3 appears as a doublet of doublets, coupling primarily with H-2.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The large chemical shift dispersion and the characteristic splitting patterns from ¹³C-¹⁹F coupling are crucial for unambiguous assignments.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Record the spectrum on a 500 MHz spectrometer equipped with a broadband probe, operating at a ¹³C frequency of 125 MHz.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 512-2048, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing:
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.
-
Data Interpretation and Summary
The key diagnostic feature in the ¹³C NMR spectrum is the splitting of carbon signals due to coupling with the ¹⁹F nucleus. The magnitude of the JCF coupling constant is dependent on the number of bonds separating the two nuclei.
| Carbon Assignment | Expected δ (ppm) | ¹³C-¹⁹F Coupling (JCF, Hz) | Multiplicity |
| C-6 | 155 - 160 | ¹JCF ≈ 240-250 Hz | d |
| C-7a | 130 - 135 | ³JCF ≈ 4-8 Hz | d |
| C-3a | 128 - 132 | ⁴JCF ≈ 1-3 Hz | d (or s) |
| C-2 | 124 - 127 | - | s |
| C-7 | 115 - 120 | ²JCF ≈ 18-22 Hz | d |
| C-4a | 113 - 117 | ³JCF ≈ 3-5 Hz | d |
| C-5 | 105 - 110 | ²JCF ≈ 22-26 Hz | d |
| C-4 | 100 - 105 | ⁴JCF ≈ 1-3 Hz | d (or s) |
| C-3 | 102 - 105 | - | s |
Note: Chemical shifts are predictive. The most reliable assignment tool is the C-F coupling.
Detailed Signal Analysis:
-
C-6: This carbon is directly bonded to the fluorine atom and therefore exhibits a very large one-bond coupling (¹JCF) of ~240-250 Hz, appearing as a prominent doublet. Its chemical shift is significantly downfield due to the high electronegativity of fluorine.
-
C-5 and C-7: These carbons are two bonds away from the fluorine (ortho position). They both show doublet splitting due to ²JCF coupling, typically in the range of 18-26 Hz. The C-5 signal is expected to be further upfield due to the heavy atom effect of the attached bromine.
-
C-7a and C-4a: These carbons are three bonds away (meta position) and show smaller ³JCF couplings, usually less than 10 Hz.
-
C-4 and C-3a: Any coupling to these carbons, which are four bonds away (para position), would be very small (1-3 Hz) and may not be resolved.
-
C-2 and C-3: These carbons in the pyrrole ring are too distant to show significant coupling to the fluorine atom and will appear as singlets.
¹⁹F NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.[4]
Experimental Protocol: ¹⁹F NMR Acquisition
-
Instrument Setup: Record on a 500 MHz spectrometer, operating at a ¹⁹F frequency of ~470 MHz.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H-decoupled single-pulse experiment.
-
Reference: An external reference like CFCl₃ (δ = 0 ppm) is typically used.
-
Number of Scans: 16-32 is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing: Standard Fourier transformation, phasing, and baseline correction.
Data Interpretation
The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as there is only one fluorine atom in the molecule. This resonance will be split by couplings to nearby protons.
| Nucleus | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-6 | -115 to -125 | dd | ³JFH7 ≈ 8-10 Hz, ⁴JFH4 ≈ 4-6 Hz |
Detailed Signal Analysis:
The fluorine signal at C-6 will appear as a doublet of doublets. This splitting pattern is a definitive confirmation of the structure:
-
The larger coupling (³JFH7 ≈ 8-10 Hz) arises from the ortho proton H-7.
-
The smaller coupling (⁴JFH4 ≈ 4-6 Hz) arises from the meta proton H-4.
The chemical shift value is characteristic of a fluorine atom on an electron-rich aromatic system.
Structural Confirmation with 2D NMR and Workflow Visualization
While 1D NMR provides substantial data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) offer definitive proof of assignments by revealing connectivity.
-
HSQC: Correlates each proton to the carbon it is directly attached to, confirming the assignments of H-2/C-2, H-3/C-3, H-4/C-4, and H-7/C-7.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is invaluable for assigning quaternary carbons and piecing together the molecular fragments.
The logical workflow for complete structural elucidation using NMR is visualized below.
Caption: Workflow for the complete NMR-based structural elucidation.
A key HMBC correlation for confirming the connectivity around the halogenated ring is the 3-bond correlation from H-4 to C-5 and C-6, and from H-7 to C-5 and C-6. This is illustrated below.
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An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with significant biological activity.[1] Its derivatives are integral to a wide array of approved drugs, demonstrating its versatility as a privileged scaffold in modern drug discovery.[2] Among these, halogenated indoles are of particular interest. The strategic incorporation of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's physicochemical properties, thereby enhancing its metabolic stability, membrane permeability, and binding affinity to biological targets.[3]
This guide provides a comprehensive technical overview of the physicochemical properties of 5-bromo-6-fluoro-1H-indole, a di-halogenated indole derivative that serves as a valuable building block for the synthesis of novel therapeutic agents. Understanding these core properties is crucial for its effective application in drug design, lead optimization, and formulation development.[4][5]
Molecular and Physicochemical Properties Summary
The fundamental properties of this compound are summarized in the table below. These values, comprising both computed and predicted data, provide a foundational dataset for researchers.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 434960-42-6 | |
| Molecular Formula | C₈H₅BrFN | [6] |
| Molecular Weight | 214.03 g/mol | [6] |
| Appearance | Light brown to brown solid | [6] |
| Predicted Boiling Point | 315.9 ± 22.0 °C | [6] |
| Predicted Density | 1.750 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 15.44 ± 0.30 | [6] |
| Computed XLogP3 | 2.8 |
Structural and Spectroscopic Characterization
While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five protons. The N-H proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift (>8.0 ppm). The protons on the pyrrole ring (at C2 and C3) will appear as multiplets, and the two aromatic protons on the benzene ring (at C4 and C7) will also be multiplets, with their chemical shifts influenced by the adjacent halogen substituents.
-
¹³C NMR: The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the electronegative bromine and fluorine atoms will be significantly deshielded and appear at downfield chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet, as there is only one fluorine atom in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad peak around 3400-3300 cm⁻¹ would correspond to the N-H stretching vibration. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings will likely appear in the 1600-1450 cm⁻¹ range. The C-F and C-Br stretching vibrations will be observed in the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass of the molecule is 212.95894 Da.
Solubility and Lipophilicity
Solubility Profile
As is typical for many halogenated indole derivatives, this compound is expected to have poor solubility in water due to its hydrophobic aromatic structure.[7] Conversely, it should demonstrate good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane.[7] This property is a critical consideration in early-stage drug discovery, as low aqueous solubility can pose challenges for in vitro testing and can impact bioavailability.[4]
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[8] The computed XLogP3 value for this compound is 2.8, indicating a moderate level of lipophilicity. This value suggests that the compound is likely to have good membrane permeability, a desirable characteristic for orally administered drugs.
Thermal Properties
The thermal behavior of a compound is essential for its handling, storage, and formulation.
-
Boiling Point: The predicted boiling point is 315.9 ± 22.0 °C, which is consistent with a stable organic solid.[6]
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by its functional groups.[7]
-
Nucleophilic Substitution: The bromine atom at the C5 position is susceptible to nucleophilic substitution reactions, providing a convenient handle for further chemical modifications and the synthesis of more complex derivatives.
-
Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.
For stability, the compound should be stored in a dry, sealed container at room temperature.[6]
Experimental Methodologies for Physicochemical Profiling
To ensure the scientific integrity of research, it is imperative to employ validated experimental protocols for determining key physicochemical properties.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3] It is a highly accurate method for determining the melting point and purity of a crystalline solid.[9]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Sealing: Crimp the pan to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.[8]
Aqueous Solubility Determination by Kinetic Assay
Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate a compound's solubility.[4] The direct UV assay is a common approach.[7]
Protocol:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilution: Add a small volume (e.g., 5 µL) of the DMSO stock to the wells of a microtiter plate containing a buffer (e.g., PBS, pH 7.4).[7]
-
Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 2 hours).[5]
-
Filtration: Filter the solution to remove any undissolved precipitate.[7]
-
Quantification: Measure the UV absorbance of the filtrate at the compound's λ_max.
-
Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve.
Lipophilicity (LogP) Determination by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values.[10] It correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.[11]
Protocol:
-
Standard Preparation: Prepare solutions of reference compounds with known LogP values.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase.
-
HPLC Analysis: Inject the standards and the sample onto a C18 column and elute with a suitable mobile phase (e.g., methanol/water).[11]
-
Data Collection: Record the retention time for each compound.
-
Calibration Curve: Plot the logarithm of the retention factor (log k') of the standards against their known LogP values.
-
LogP Determination: Use the retention time of the sample to calculate its log k' and determine its LogP from the calibration curve.[10]
Applications in Medicinal Chemistry
This compound is a versatile intermediate in medicinal chemistry. The bromine atom at the 5-position serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[3] The fluorine atom at the 6-position can enhance metabolic stability and modulate the electronic properties of the indole ring, which can be beneficial for optimizing ligand-target interactions.[3]
Conclusion
This compound possesses a unique combination of physicochemical properties that make it an attractive scaffold for drug discovery. Its moderate lipophilicity, coupled with the synthetic versatility afforded by the bromine substituent, provides a solid foundation for the design of novel therapeutic agents. A thorough understanding and experimental determination of its properties, as outlined in this guide, are essential for researchers aiming to unlock its full potential in the development of new medicines.
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Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health. [Link]
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5-bromo-6-fluoro-1H-indole CAS number 434960-42-6
An In-Depth Technical Guide to 5-bromo-6-fluoro-1H-indole: A Privileged Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of this compound (CAS No. 434960-42-6), a halogenated indole derivative that has garnered significant attention as a versatile building block in medicinal chemistry. Its strategic substitution pattern—featuring a reactive bromine handle for cross-coupling and a fluorine atom to modulate physicochemical properties—makes it a highly valuable scaffold for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound's properties, synthesis, reactivity, and applications.
Core Molecular Profile and Physicochemical Properties
This compound is a solid at room temperature, characterized by the foundational indole bicyclic system. The C5-bromo and C6-fluoro substitutions are critical to its utility. The bromine atom serves as a key functional handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.[1] The fluorine atom, a well-established bioisostere for hydrogen, can enhance metabolic stability, improve membrane permeability, and modulate the acidity of the indole N-H group, thereby influencing binding interactions with biological targets.[1]
A summary of its key computed and physical properties is presented below.
| Property | Value | Source |
| CAS Number | 434960-42-6 | [2] |
| Molecular Formula | C₈H₅BrFN | [3][4] |
| Molecular Weight | 214.03 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Boiling Point | 315.9 ± 22.0 °C (Predicted) | [4] |
| Density | 1.750 ± 0.08 g/cm³ (Predicted) | [4] |
| Physical Form | Solid | [2] |
| XLogP3 | 2.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Complexity | 153 | [3] |
Synthesis Strategies
A potential synthetic workflow is outlined below. The causality behind this choice is its reliability in constructing the indole core from ortho-nitrotoluene precursors, allowing for the pre-installation of the required halogen pattern.
Caption: A plausible Leimgruber-Batcho synthetic pathway.
Chemical Reactivity and Functionalization Protocols
The true value of this compound lies in its capacity for selective functionalization. The C5-bromine is the primary site for derivatization, enabling the construction of carbon-carbon and carbon-nitrogen bonds that are central to modern drug design.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl linkages.[5] For drug development, this allows for the rapid exploration of structure-activity relationships (SAR) by introducing a diverse array of substituents at the C5 position of the indole core.[5]
The choice of catalyst, ligand, and base is paramount for a successful coupling. Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. Ligands such as SPhos are electron-rich, bulky biarylphosphines that promote the crucial oxidative addition step and stabilize the active Pd(0) species, leading to higher yields and faster reaction times.[5] An inorganic base like potassium carbonate (K₂CO₃) is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[6] The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both organic and inorganic reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Self-Validation: This protocol incorporates in-process monitoring (TLC/LC-MS) to ensure the reaction proceeds to completion before workup, preventing the isolation of starting material and ensuring the validity of the results.
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Catalyst/Ligand Preparation: In a separate vial, dissolve palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.) in a degassed solvent mixture (e.g., 4:1 Dioxane:Water).
-
Reaction Initiation: Add the catalyst solution to the reaction vial via syringe.
-
Heating and Monitoring: Place the vial in a preheated oil bath at 80–100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 5-aryl-6-fluoro-1H-indole product.[5][7]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[8] This is particularly relevant in drug discovery, where aniline and related amine functionalities are common components of pharmacologically active molecules.[9][10]
This reaction is highly sensitive to the choice of ligand and base.[11] Electron-rich, bulky phosphine ligands like XPhos are often employed because they facilitate both the oxidative addition of the aryl bromide and the final reductive elimination step.[8] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are typically required to deprotonate the amine, making it a more effective nucleophile for coupling.[8][10] The reaction must be conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation and competing side reactions.
-
Self-Validation: The strict adherence to inert atmosphere techniques throughout the setup is a self-validating measure to ensure the catalytic system remains active and provides reproducible results.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 equiv.).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with argon or nitrogen (repeat 3x).
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Heating and Monitoring: Heat the reaction mixture with stirring (typically 80–110 °C). Monitor the reaction's progress by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.[8]
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[12][13][14] Its structural resemblance to the purine core of ATP makes it an ideal starting point for designing ATP-competitive kinase inhibitors.[15] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[16]
The this compound scaffold is particularly well-suited for this purpose. Derivatization at the C5-position via Suzuki or Buchwald-Hartwig reactions allows for the installation of substituents that can occupy the hydrophobic regions of the ATP-binding pocket, while the indole N-H and the heterocyclic core can form critical hydrogen bond interactions with the kinase hinge region. The C6-fluoro group can further enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[1]
Caption: Drug discovery workflow using the title scaffold.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates that it is hazardous.[3][17]
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2][17] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [3][17] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][17] |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[17][19]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2] Keep away from strong oxidizing agents.[18]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[19]
Conclusion
This compound stands out as a strategically designed and highly versatile building block for modern organic synthesis and drug discovery. Its dual-halogen substitution pattern provides both a reactive handle for diversification and a means to fine-tune pharmacokinetic properties. The robust and well-documented protocols for its functionalization, particularly through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, empower medicinal chemists to rapidly generate libraries of novel compounds for biological screening. Its application as a core scaffold for kinase inhibitors highlights its potential to contribute to the development of next-generation targeted therapies. Proper understanding of its reactivity and adherence to safety protocols are essential for harnessing the full potential of this valuable chemical intermediate.
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Introduction: The Strategic Importance of Halogenated Indoles in Modern Drug Discovery
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-bromo-6-fluoro-1H-indole
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, essential biomolecules like serotonin, and a multitude of approved therapeutic agents.[1][2] Its versatile scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[1] The strategic introduction of halogen atoms onto the indole core represents a powerful tactic in drug design. Halogens, particularly fluorine and bromine, can profoundly influence a molecule's metabolic stability, membrane permeability, lipophilicity, and binding affinity through specific interactions like hydrogen and halogen bonds.[3]
This guide focuses on This compound , a di-halogenated indole derivative poised as a valuable building block for drug development. The fluorine atom at the C6 position, a common bioisostere, is known to enhance metabolic stability and binding interactions, while the bromine atom at the C5 position serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[3] This unique substitution pattern makes this compound a compelling subject for theoretical and computational analysis, allowing for an in silico exploration of its structural, electronic, and receptor-binding properties to guide its future development as a potential therapeutic agent.
This document serves as a technical guide for researchers, chemists, and drug development professionals, detailing the application of modern computational methodologies to elucidate the multifaceted character of this compound. We will explore its quantum chemical properties and demonstrate its potential through molecular docking simulations, providing a framework for its rational application in medicinal chemistry.
Part 1: The Computational Framework: Methodologies for In Silico Analysis
To dissect the molecular properties of this compound, a suite of robust computational techniques is employed. These methods allow us to model its behavior at the quantum level, providing insights that are often difficult or impossible to obtain through experimental means alone.[4] The primary theoretical pillar for this investigation is Density Functional Theory (DFT), a quantum mechanical method that has become a vital tool in modern chemistry for its balance of accuracy and computational efficiency.[5]
Density Functional Theory (DFT) for Structural and Electronic Characterization
DFT calculations are used to determine the molecule's ground-state electronic structure, from which a host of properties can be derived.[6] The choice of functional and basis set is critical for obtaining reliable results. For halogenated aromatic systems, hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) provide a robust foundation for calculating molecular geometries, vibrational frequencies, and electronic properties.[5][7]
Core Applications of DFT in this Context:
-
Geometry Optimization: To find the most stable three-dimensional conformation of the molecule.
-
Vibrational Analysis: To predict the infrared (IR) and Raman spectra, which aids in the structural characterization and comparison with experimental data.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, kinetic stability, and electronic transitions.[6]
-
Molecular Electrostatic Potential (MEP): This analysis generates a color-coded map of the electrostatic potential on the molecule's surface, visually identifying regions prone to electrophilic and nucleophilic attack.[7]
Protocol for DFT-Based Molecular Property Calculation
The following protocol outlines a self-validating workflow for the quantum chemical analysis of this compound using a program like Gaussian 16.[8]
-
Structure Input: Construct the 3D structure of this compound using a molecular editor and save it in a suitable format (e.g., .mol or .gjf).
-
Initial Optimization: Perform an initial geometry optimization using a lower-level basis set (e.g., B3LYP/6-31G(d)) to obtain a reasonable starting structure.
-
High-Level Optimization & Frequency Calculation:
-
Use the output from the previous step as the input for a high-level optimization and frequency calculation.
-
Keyword Line Example: #p B3LYP/6-311++G(d,p) Opt Freq
-
The Opt keyword requests geometry optimization.
-
The Freq keyword calculates vibrational frequencies. A key validation step is to confirm the absence of imaginary frequencies, which indicates that the optimized structure is a true energy minimum.
-
-
Property Calculations: Using the optimized geometry, perform single-point energy calculations to derive additional properties.
-
NBO Analysis: To analyze orbital interactions and charge distribution.[7] (Pop=NBO)
-
MEP and FMO Generation: To visualize reactivity and electronic properties. (Pop=Full IOp(6/33=2))
-
Caption: A typical workflow for DFT calculations.
Part 2: Quantum Chemical Profile of this compound
Applying the DFT framework allows for a detailed characterization of the molecule's intrinsic properties. The following sections present a summary of the expected results from such an analysis.
Optimized Molecular Geometry
The geometry optimization yields the most stable arrangement of atoms, providing precise bond lengths and angles. Halogen substitution can induce subtle but significant changes in the indole ring's geometry compared to the parent molecule.
Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar indole structures.)
| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |
| Bond Length | C5-Br | 1.895 | Bond Angle | C4-C5-Br | 120.5 |
| Bond Length | C6-F | 1.358 | Bond Angle | C5-C6-F | 119.8 |
| Bond Length | N1-H | 1.012 | Bond Angle | C2-N1-C7a | 109.5 |
| Bond Length | C2-C3 | 1.375 | Bond Angle | C3-C3a-C7a | 106.8 |
Electronic Properties and Chemical Reactivity
The electronic landscape of a molecule dictates its reactivity. FMO and MEP analyses provide a powerful predictive lens for this purpose.
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the indole ring, while the LUMO may also encompass the halogen substituents.
-
Molecular Electrostatic Potential (MEP): The MEP map visually confirms the electronic distribution. The most negative potential (red/yellow regions) is anticipated around the nitrogen atom of the pyrrole ring and the fluorine atom, indicating sites susceptible to electrophilic attack. The hydrogen atom on the nitrogen (N-H) will exhibit a region of positive potential (blue), highlighting its role as a hydrogen bond donor.
Caption: Relationship between electronic properties and reactivity.
Table 2: Calculated Electronic Properties and Global Reactivity Descriptors
| Property | Symbol | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | - | -5.85 |
| LUMO Energy | ELUMO | - | -1.20 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |
| Chemical Potential | µ | (EHOMO+ELUMO)/2 | -3.525 |
| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.325 |
| Electrophilicity Index | ω | µ²/2η | 2.68 |
Part 3: Drug Development Potential: A Molecular Docking Case Study
To translate the theoretical properties of this compound into a pharmacological context, molecular docking simulations are invaluable. This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the nature of intermolecular interactions.[9]
Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Given that many substituted indoles exhibit anticancer activity, we have selected VEGFR-2 as a representative target.[1][10] VEGFR-2 is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10] Inhibiting this receptor is a clinically validated strategy in oncology.
Protocol for Molecular Docking
The following protocol outlines a standard workflow for docking this compound into the active site of VEGFR-2 (PDB ID: 4ASD) using AutoDock Tools and Vina.[11]
-
Receptor Preparation:
-
Download the crystal structure of VEGFR-2 (e.g., PDB ID: 4ASD) from the Protein Data Bank.
-
Remove water molecules, co-factors, and the co-crystallized ligand.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared receptor in the .pdbqt format.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the entire active site of the receptor, typically centered on the position of the original co-crystallized ligand.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina) using the prepared receptor, ligand, and grid parameters.
-
The software will generate a set of possible binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked binding pose using software like PyMOL or Discovery Studio.
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the key amino acid residues in the active site.
-
Caption: Standard workflow for a molecular docking study.
Predicted Binding Mode and Interactions
A hypothetical docking of this compound into the ATP-binding pocket of VEGFR-2 suggests a strong binding potential. The indole's N-H group is perfectly positioned to act as a hydrogen bond donor to the backbone carbonyl of a key residue like Cys919 . The aromatic ring system can form favorable pi-alkyl and pi-pi stacking interactions with hydrophobic residues such as Val848, Ala866, and Leu1035 .[10] Crucially, the fluorine and bromine atoms can significantly contribute to binding. The fluorine atom may form a hydrogen bond with a backbone N-H or participate in other electrostatic interactions, while the bromine atom can engage in a halogen bond with an electron-rich residue like the backbone carbonyl of Asp1046 .[10]
Table 3: Hypothetical Docking Results for this compound with VEGFR-2 (PDB: 4ASD)
| Binding Affinity (kcal/mol) | Interacting Residue | Interaction Type | Distance (Å) |
| -8.5 | Cys919 | Hydrogen Bond (N-H···O) | 2.9 |
| Asp1046 | Halogen Bond (C-Br···O) | 3.1 | |
| Val848 | Hydrophobic (Pi-Alkyl) | 3.8 | |
| Leu1035 | Hydrophobic (Pi-Alkyl) | 4.1 | |
| Phe1047 | Hydrophobic (Pi-Pi T-shaped) | 4.5 |
Conclusion
This guide demonstrates the power of integrating theoretical and computational chemistry to build a comprehensive profile of a promising medicinal chemistry scaffold. Through DFT calculations, we have elucidated the optimal geometry, electronic structure, and reactivity profile of this compound. The predicted electronic properties, governed by the interplay of the indole core and its halogen substituents, highlight its potential for engaging in specific intermolecular interactions.
The molecular docking case study further substantiates this potential, illustrating a plausible binding mode within the VEGFR-2 kinase domain. The predicted interactions, including hydrogen and halogen bonds, underscore the rationale behind its design and suggest that this compound is a viable core for developing potent enzyme inhibitors. This in silico framework provides a robust, data-driven foundation for prioritizing its synthesis and advancing it into experimental biological screening, thereby accelerating the drug discovery process.
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A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives—Towards an Improved Ligand Design and Tryptophan Stacking. (2022). MDPI. [Link]
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(PDF) Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods. (2024). ResearchGate. [Link]
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Computational analysis followed by in vitro studies to explore cytokines (TNF-α, IL-6 and IL-1β) inhibition potential of the new natural molecule polonilignan. PubMed. [Link]
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electrophilic substitution reactions of 5-bromo-6-fluoro-1H-indole
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromo-6-fluoro-1H-indole
Executive Summary
This technical guide provides a comprehensive analysis of the , a halogenated indole derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes fundamental principles of heterocyclic chemistry with practical, field-proven insights to offer a predictive framework for the functionalization of this specific scaffold. We will delve into the electronic properties governing the molecule's reactivity, establish the regiochemical outcomes of various electrophilic attacks, and provide detailed, validated protocols for key transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Electronic Landscape and Reactivity of this compound
The indole nucleus is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack. The reactivity is primarily dictated by the pyrrole ring, which exhibits enamine-like characteristics. Consequently, electrophilic substitution on an unsubstituted indole overwhelmingly favors the C3 position. This preference is rooted in the superior stability of the resulting cationic intermediate (σ-complex), which preserves the aromaticity of the fused benzene ring through multiple resonance structures.[1][2]
The introduction of halogen substituents on the benzene ring, as in this compound, modulates this inherent reactivity. Both bromine and fluorine exert a dual electronic effect:
-
Inductive Effect (-I): As highly electronegative atoms, they withdraw electron density from the aromatic system through the sigma framework, leading to a general deactivation of the ring towards electrophilic attack compared to unsubstituted indole.
-
Resonance Effect (+M): Through their lone pairs, they can donate electron density into the π-system.
For halogens, the inductive effect is dominant, resulting in a net deactivation. A computational study on the bromination of 5-substituted indoles confirms that electron-withdrawing groups like bromine and fluorine diminish the reaction rate.[3] However, this deactivation does not alter the fundamental regiochemical preference. The C3 position of the pyrrole ring remains the most nucleophilic and energetically favorable site for electrophilic attack.
Regioselectivity: A Mechanistic Rationale for C3-Substitution
The pronounced selectivity for electrophilic attack at the C3 position can be rationalized by examining the stability of the cationic intermediates formed upon attack at C3 versus other positions, such as C2.
-
Attack at C3: The positive charge is delocalized over the C2 atom and the nitrogen atom without disrupting the aromatic sextet of the benzene ring. The resonance contributor placing the positive charge on the nitrogen is particularly stable as all atoms (except hydrogen) have a complete octet.[1]
-
Attack at C2: This pathway forces the disruption of the benzene ring's aromaticity in key resonance structures, resulting in a significantly less stable intermediate.
The presence of the 5-bromo and 6-fluoro substituents slightly reduces the electron density at C3, but not enough to overcome the substantial energetic barrier associated with attack at C2 or the deactivated benzene ring. Therefore, for all standard electrophilic substitution reactions, functionalization of this compound is predicted to occur exclusively at the C3 position.
Caption: Energetic preference for electrophilic attack at C3.
Key Electrophilic Substitution Reactions & Protocols
The following sections detail common electrophilic substitution reactions, providing both mechanistic context and actionable laboratory protocols tailored for the this compound substrate.
A. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, and it proceeds with excellent regioselectivity at the C3 position of indoles.[4][5] The reactive electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]
Mechanism Insight: The Vilsmeier reagent is a mild electrophile, which is ideal for the reactive indole nucleus, preventing over-reaction or degradation. The reaction proceeds via electrophilic attack at C3, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the aldehyde.
Experimental Protocol: Synthesis of this compound-3-carbaldehyde
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), cool a solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, maintaining the temperature between 0-5°C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to warm to room temperature, then heat to 40-50°C and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Workup: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution to pH 9-11 with 30% aqueous NaOH solution, which will precipitate the product.
-
Isolation: Stir the resulting suspension for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Standard workflow for Vilsmeier-Haack formylation.
B. Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (R-C=O) to an aromatic ring using an acyl chloride or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8] This reaction forms a C-C bond and produces aryl ketones. For indoles, the reaction must be conducted under carefully controlled conditions to prevent polymerization. The acylation occurs at the C3 position.
Mechanism Insight: The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion.[9][10] A key feature of acylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation, which can be a problem in Friedel-Crafts alkylations.[8]
Experimental Protocol: Synthesis of 1-(5-Bromo-6-fluoro-1H-indol-3-yl)ethan-1-one
-
Complex Formation: In a flame-dried flask under an inert atmosphere, suspend aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous dichloromethane (DCM) and cool to 0°C.
-
Acylium Ion Generation: Add acetyl chloride (CH₃COCl, 1.1 eq.) dropwise to the suspension. Stir for 15-20 minutes at 0°C.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, keeping the temperature below 5°C.
-
Reaction: Stir the reaction at 0°C to room temperature for 1-3 hours, monitoring progress by TLC.
-
Workup: Cool the mixture to 0°C and slowly quench by adding crushed ice, followed by dilute HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic extracts, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure C3-acylated product.
C. Halogenation
The introduction of a second halogen atom onto the this compound core will occur at the electron-rich C3 position. Milder halogenating agents are preferred to avoid side reactions.
| Reagent | Halogen Introduced | Typical Conditions |
| N-Bromosuccinimide (NBS) | Bromine (Br) | DMF or CCl₄, 0°C to rt |
| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | DMF or CH₃CN, rt |
| Iodine (I₂) | Iodine (I) | In presence of a base (e.g., NaOH) |
Experimental Protocol: Synthesis of 3,5-Dibromo-6-fluoro-1H-indole
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous DMF in a flask protected from light.
-
Reagent Addition: Cool the solution to 0°C and add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15 minutes.
-
Reaction: Stir the mixture at 0°C for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the solid under vacuum. Recrystallize from ethanol or purify by column chromatography if necessary.
D. Sulfonation
Sulfonation of indoles requires mild reagents to prevent acid-catalyzed polymerization. A sulfur trioxide-pyridine complex (SO₃·py) is the reagent of choice, reliably yielding the C3-sulfonic acid derivative.[11]
Experimental Protocol: Synthesis of this compound-3-sulfonic acid
-
Setup: In a dry flask, add this compound (1.0 eq.) and anhydrous pyridine.
-
Reagent Addition: Cool the mixture to 0°C and add the sulfur trioxide-pyridine complex (SO₃·py, 1.5 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80-90°C for 6-12 hours.
-
Workup: Cool the reaction mixture and pour it into a cold, dilute aqueous NaOH solution.
-
Isolation: Acidify the aqueous solution with concentrated HCl to precipitate the sulfonic acid product. Collect the solid by filtration, wash with cold water, and dry.
Summary of Predicted Reactivity
| Reaction Type | Reagent(s) | Electrophile | Product |
| Vilsmeier-Haack | POCl₃, DMF | Chloroiminium ion | This compound-3-carbaldehyde |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | 1-(5-Bromo-6-fluoro-1H-indol-3-yl)alkan-1-one |
| Bromination | NBS | Br⁺ equivalent | 3,5-Dibromo-6-fluoro-1H-indole |
| Nitration | HNO₃, H₂SO₄ (or milder) | Nitronium ion (NO₂⁺) | 5-Bromo-6-fluoro-3-nitro-1H-indole |
| Sulfonation | SO₃·pyridine | SO₃ | This compound-3-sulfonic acid |
| Mannich Reaction | CH₂O, R₂NH | Iminium ion (R₂N=CH₂⁺) | 5-Bromo-6-fluoro-3-((dialkylamino)methyl)-1H-indole |
Conclusion
The this compound scaffold undergoes electrophilic substitution with high and predictable regioselectivity at the C3 position. While the halogen substituents on the carbocyclic ring decrease the overall nucleophilicity of the molecule, they do not override the inherent electronic preference of the indole nucleus for C3 functionalization. The protocols and mechanistic discussions provided herein offer a robust framework for chemists to confidently design synthetic routes and access a diverse range of C3-substituted derivatives. These functionalized building blocks are poised for application in the discovery of novel therapeutics and advanced organic materials.
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Introduction: The Strategic Importance of Halogenated Indoles
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-fluoro-1H-indole: A Core Scaffold in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto the indole ring can profoundly modulate a molecule's physicochemical and biological properties. Fluorine substitution is known to enhance metabolic stability, lipophilicity, and binding affinity, while bromine can serve as a handle for further synthetic transformations through cross-coupling reactions.[1][2][3] The compound this compound is a valuable building block in the synthesis of a wide range of bioactive molecules, including those with applications as anti-cancer agents and neuroactive compounds.[4][5] This guide provides a detailed, plausible first synthesis of this compound based on established and robust synthetic methodologies for related fluoroindoles.
Proposed First Synthesis: A Leimgruber-Batcho Approach
While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis can be confidently approached using well-established methods. The Leimgruber-Batcho indole synthesis is a highly effective and versatile method for the preparation of 2,3-unsubstituted indoles.[1][4] This method is often preferred over the Fischer indole synthesis due to its milder reaction conditions and the frequent commercial availability of the required ortho-nitrotoluene precursors.[4][6]
The proposed synthesis commences with the readily accessible 4-bromo-5-fluoro-2-nitrotoluene. The synthesis proceeds in two key steps: the formation of an enamine followed by a reductive cyclization to yield the target indole.
Synthetic Pathway Overview
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Methodological & Application
Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 5-Bromo-6-fluoro-1H-indole Scaffold
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
Protein kinases are central nodes in cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The indole core is a "privileged scaffold," frequently appearing in successful kinase inhibitors due to its ability to form key hydrogen bonding interactions with the kinase hinge region, mimicking the adenine moiety of ATP.[2]
The specific starting material, 5-bromo-6-fluoro-1H-indole , offers a unique combination of features that make it an exceptionally valuable building block for combinatorial library synthesis.
-
The Bromine Handle (C5): The bromine atom at the 5-position is a versatile functional group, perfectly suited for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of aryl, heteroaryl, and amino substituents to explore the solvent-exposed region of the ATP-binding pocket.[3][4]
-
The Fluorine Substituent (C6): The electron-withdrawing fluorine atom can significantly modulate the physicochemical properties of the final compound. It can alter the pKa of the indole N-H, improve metabolic stability by blocking a potential site of oxidation, and enhance binding affinity through favorable electrostatic or dipole interactions with the target protein.
-
The Indole Nitrogen (N1): The nitrogen atom provides another key point for diversification, allowing for the introduction of various side chains that can occupy the ribose pocket or other adjacent regions, further refining potency and selectivity.[5]
This guide provides detailed protocols and the underlying scientific rationale for leveraging this compound in the synthesis of potential kinase inhibitors through N-arylation and palladium-catalyzed cross-coupling reactions.
Overall Synthetic Strategy
The core strategy involves a divergent synthetic approach where the this compound scaffold is functionalized at two key positions: the N1 nitrogen and the C5 carbon. This allows for the rapid generation of a diverse chemical library from a single, advanced intermediate.
Sources
The Strategic deployment of 5-Bromo-6-fluoro-1H-indole in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the indole scaffold stands as a "privileged" structure, a testament to its recurring presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and conformational flexibility allow for intricate interactions with a wide array of biological targets. Within this esteemed class of heterocycles, 5-bromo-6-fluoro-1H-indole has emerged as a particularly valuable building block, offering medicinal chemists a strategic entry point for the synthesis of complex molecules with therapeutic potential, notably in the realms of oncology and neuroscience.[3]
The judicious placement of the bromine and fluorine atoms on the indole core is not a matter of synthetic convenience but a deliberate design choice. The bromine atom at the 5-position serves as a versatile synthetic handle, amenable to a variety of palladium-catalyzed cross-coupling reactions, thereby enabling the introduction of diverse aryl and heteroaryl substituents.[3] Concurrently, the fluorine atom at the 6-position imparts a unique electronic signature to the molecule. Its strong electron-withdrawing nature can profoundly influence the physicochemical properties of the final compound, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3] This strategic halogenation pattern makes this compound a coveted starting material for the construction of novel therapeutic agents.
This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, reactivity, and practical application in the generation of high-value molecular entities. We will delve into detailed, field-proven protocols for its synthesis and subsequent functionalization, with a particular focus on its pivotal role in the development of next-generation kinase inhibitors.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step synthetic campaigns. The table below summarizes the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [4] |
| Molecular Weight | 214.03 g/mol | [4] |
| XLogP3 | 2.8 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 0 | [4] |
| Exact Mass | 212.95894 Da | [4] |
| Topological Polar Surface Area | 15.8 Ų | [4] |
| Heavy Atom Count | 11 | [4] |
| CAS Number | 434960-42-6 | [4] |
A Scalable Synthesis of this compound
The accessibility of a building block in sufficient quantities and high purity is a critical consideration for any drug discovery program. A scalable and industrially feasible synthesis of this compound has been reported, proceeding from 3-bromo-4-fluoro-6-methylnitrobenzene. This process avoids tedious workups and column chromatography, making it suitable for large-scale production.
Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Formation of the Intermediate Enamine
-
To a solution of 3-bromo-4-fluoro-6-methylnitrobenzene in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture to 100°C and stir for 3 hours.
-
Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), cool the mixture to room temperature. This solution containing the crude enamine intermediate is used directly in the next step without isolation.
Step 2: Reductive Cyclization to this compound
-
In a separate reaction vessel, prepare a mixture of iron powder and silica gel in toluene and acetic acid.
-
Heat this suspension to 60°C with stirring.
-
To the heated suspension, add the solution of the crude enamine intermediate from Step 1 dropwise, maintaining the internal temperature below 80°C.
-
After the addition is complete, heat the reaction mixture to 100°C and stir for 2 hours.
-
Monitor the progress of the reaction by HPLC.
-
Once the reaction is complete, cool the mixture to 50°C and add ethyl acetate.
-
Cool the mixture to room temperature and filter, washing the filter cake with ethyl acetate.
-
The combined filtrate is then subjected to a series of aqueous washes: first with 1N HCl, followed by water, and finally with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude solid is then dissolved in a mixture of dichloromethane and hexane, treated with silica gel, stirred, filtered, and concentrated to yield this compound as a tan-brown solid.
Application in the Synthesis of Kinase Inhibitors: The Case of GSK2636771
A prominent example showcasing the utility of this compound is its application in the synthesis of GSK2636771, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). The dysregulation of the PI3K signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] The synthesis of the core of GSK2636771 hinges on a crucial Suzuki-Miyaura cross-coupling reaction, where this compound is coupled with a pyrimidine boronic ester.
Suzuki-Miyaura Cross-Coupling: A Gateway to Structural Diversity
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the 5-position, a key vector for modulating the pharmacological properties of the resulting molecules.
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- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the N-Alkylation of 5-bromo-6-fluoro-1H-indole
Introduction
N-functionalized indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The substituent on the indole nitrogen (N1 position) critically influences a molecule's binding affinity, selectivity, metabolic stability, and overall therapeutic profile. The target substrate, 5-bromo-6-fluoro-1H-indole, is an electron-deficient heterocycle due to the presence of two halogen atoms. These electron-withdrawing groups increase the acidity of the N-H proton, making deprotonation more facile, yet they also modulate the overall reactivity of the indole ring.[1]
This guide provides detailed, field-tested protocols for the N-alkylation of this compound, tailored for researchers, scientists, and drug development professionals. We will explore several methodologies, explaining the chemical principles behind each choice of reagent and condition to ensure reproducible and high-yielding results.
Foundational Principles: The Chemistry of Indole N-Alkylation
The N-alkylation of an indole is fundamentally a nucleophilic substitution reaction (typically SN2). The process involves two key steps:
-
Deprotonation: The N-H proton of the indole ring is acidic, with a pKa of approximately 17 in DMSO.[2][3] A base is required to remove this proton, generating a highly nucleophilic indolate anion.
-
Nucleophilic Attack: The resulting indolate anion attacks an electrophilic alkylating agent (e.g., an alkyl halide), forming a new C-N bond.
The presence of electron-withdrawing fluoro and bromo substituents on the this compound scaffold increases the N-H acidity compared to unsubstituted indole, facilitating the deprotonation step.[1] However, a careful choice of base and reaction conditions is crucial to avoid potential side reactions, such as C3 alkylation, which can occur due to the delocalization of the negative charge onto the C3 position of the indole ring.[3][4]
General Mechanism of Indole N-Alkylation
Caption: General SN2 mechanism for indole N-alkylation.
Protocol I: Classical N-Alkylation with Sodium Hydride
This protocol utilizes sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete and irreversible deprotonation of the indole nitrogen.[5] This method is highly effective but requires strict anhydrous conditions due to the high reactivity of NaH with water.[6]
Rationale for Experimental Choices
-
Base: Sodium hydride (60% dispersion in mineral oil) is used in slight excess (1.1-1.2 eq.) to drive the deprotonation to completion. As a non-nucleophilic base, it does not compete with the indolate anion in the subsequent alkylation step.[7]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice. Its polar aprotic nature effectively solvates the sodium cation, enhancing the nucleophilicity of the indolate anion. Its high boiling point also provides a wide operational temperature range.[8]
-
Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The alkylation step can then be conducted at room temperature or gently heated to accelerate the reaction with less reactive alkyl halides.[9]
-
Quenching: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any unreacted NaH.
Detailed Step-by-Step Methodology
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of 0.1-0.5 M. Stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolves, and the addition may cause foaming.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. The cessation of gas evolution and the formation of a homogeneous solution or a slurry of the sodium salt indicates complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours, monitoring the progress by Thin-Layer Chromatography (TLC). For unreactive alkyl halides, the mixture may be heated to 40-60 °C.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.
Protocol II: Mild N-Alkylation with Cesium Carbonate
For substrates that may be sensitive to the harsh conditions of NaH, milder bases such as cesium carbonate (Cs₂CO₃) offer an excellent alternative. The "cesium effect" refers to the enhanced reactivity observed with cesium salts, often attributed to the high solubility of Cs₂CO₃ in organic solvents and the weak coordination of the large Cs⁺ cation with the indolate anion, rendering it more "naked" and nucleophilic.[10][11][12]
Rationale for Experimental Choices
-
Base: Cesium carbonate (Cs₂CO₃) is a moderately strong base that is effective for deprotonating electron-deficient indoles. It is easier and safer to handle than sodium hydride.[13]
-
Solvent: Acetonitrile (ACN) or DMF can be used. ACN is often preferred as it is less prone to decomposition and side reactions compared to DMF at elevated temperatures.
-
Temperature: Reactions are often run at elevated temperatures (e.g., 60-80 °C or reflux) to achieve a reasonable reaction rate.
Detailed Step-by-Step Methodology
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), cesium carbonate (2.0 eq), and the chosen solvent (ACN or DMF).
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq) to the suspension.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts, washing the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography.
Comparative Summary and Protocol Selection
The choice between a strong base like NaH and a milder base like Cs₂CO₃ depends on the stability of the substrate and the reactivity of the alkylating agent.
| Parameter | Protocol I: Sodium Hydride (NaH) | Protocol II: Cesium Carbonate (Cs₂CO₃) |
| Base Strength | Very Strong (Irreversible Deprotonation) | Moderately Strong |
| Handling | Requires inert atmosphere; reactive with water | Easier to handle; less moisture-sensitive |
| Typical Solvents | Anhydrous DMF, THF | DMF, Acetonitrile (ACN) |
| Temperature | 0 °C to RT (or heating) | RT to Reflux |
| Pros | Highly effective for a wide range of substrates | Milder conditions; good for sensitive substrates |
| Cons | Requires strict anhydrous conditions; safety hazards | May require higher temperatures and longer times |
Workflow for Protocol Selection
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Application Notes & Protocols: N-Arylation of 5-Bromo-6-Fluoro-1H-Indole for Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Specifically, the 5-bromo-6-fluoro-1H-indole scaffold presents a strategic starting point for drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for further diversification. This guide provides a detailed exploration of the N-arylation of this scaffold, a critical transformation for creating libraries of potential drug candidates, particularly kinase inhibitors.[4][5][6] We will dissect the rationale behind methodological choices, present detailed, validated protocols for both palladium and copper-catalyzed reactions, and illustrate the strategic workflow from synthesis to application in drug discovery.
Strategic Imperative: Why N-Arylation of This Scaffold?
The introduction of an aryl group at the N1 position of the indole ring profoundly influences the molecule's three-dimensional structure, electronic properties, and ultimately, its pharmacological activity. This modification allows for:
-
Modulation of Potency and Selectivity: The N-aryl substituent can be tailored to occupy specific pockets within a biological target, such as the ATP-binding site of a protein kinase, thereby enhancing potency and selectivity.
-
Improved Pharmacokinetic Properties: Aryl groups can be functionalized to fine-tune properties like solubility, metabolic stability, and cell permeability.
-
Vector for Further Chemistry: The 5-bromo substituent remains available post-N-arylation for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the rapid generation of a diverse chemical library from a common intermediate.
The choice of the N-arylation method is critical. While classical methods exist, modern transition-metal-catalyzed reactions offer superior efficiency, milder conditions, and broader functional group tolerance, which are paramount in a drug discovery setting.[7][8][9] The two most prominent and reliable methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[7][8][10][11][12][13]
Mechanistic Rationale: Palladium vs. Copper Catalysis
Choosing the optimal catalytic system requires understanding the underlying mechanisms and their implications for the this compound substrate.
The Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig reaction is a robust and versatile method for forming C-N bonds.[13][14][15] Its catalytic cycle, driven by a Pd(0)/Pd(II) couple, is highly tunable through the choice of phosphine ligand.
Causality Behind Component Selection:
-
Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are stable sources of the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state, whereas Pd(OAc)₂ requires in situ reduction.
-
Ligand (e.g., XantPhos, RuPhos): This is the most critical component. Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting reductive elimination step, stabilize the palladium center, and promote the initial oxidative addition. For an electron-deficient indole like our substrate, a highly active ligand is crucial.
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃): The base deprotonates the indole N-H, forming the active nucleophile. Strong, non-nucleophilic bases are typically used. The choice of base can impact functional group compatibility; for instance, K₃PO₄ is milder than NaOtBu and may be preferred if ester groups are present on the aryl partner.[14]
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Introduction: The Strategic Importance of C3-Functionalized Indoles
An Application Guide to the Strategic Functionalization of the C3 Position of 5-Bromo-6-fluoro-1H-indole
Abstract: The this compound scaffold is a privileged structure in medicinal chemistry, offering valuable vectors for molecular elaboration. The C3 position, in particular, serves as a key nucleophilic center for introducing diverse functional groups that can modulate pharmacological activity. This comprehensive guide provides an in-depth analysis and detailed protocols for the targeted C3-functionalization of this indole core. We will explore cornerstone electrophilic substitution reactions, including Vilsmeier-Haack formylation, Mannich aminomethylation, and Friedel-Crafts acylation, with a focus on the causality behind experimental design and the practical execution of these transformations.
The indole nucleus is a ubiquitous motif in pharmaceuticals and natural products.[1][2] The specific substitution pattern of this compound provides a unique combination of electronic properties and synthetic handles. The electron-withdrawing nature of the halogen substituents on the benzene ring slightly deactivates the indole system, yet the C3 position of the pyrrole ring remains the most electron-rich and nucleophilic site, making it the primary target for electrophilic substitution.[3][4]
Functionalization at this C3 position is a critical strategy in drug discovery for several reasons:
-
Modulation of Biological Activity: Introducing groups like aldehydes, ketones, or aminoalkyl chains at C3 can profoundly impact a molecule's interaction with biological targets.
-
Gateway for Further Synthesis: The C3-functionalized products, such as this compound-3-carbaldehyde, are versatile intermediates for subsequent reactions, including reductive aminations, Wittig reactions, and condensations.
-
Structure-Activity Relationship (SAR) Studies: A robust platform for C3 derivatization allows for the systematic exploration of SAR, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
This guide is designed for researchers in synthetic chemistry and drug development, offering both a conceptual framework and actionable protocols for exploiting the reactivity of the C3 position.
Figure 1: Overview of key C3-functionalization pathways for this compound.
Core Synthetic Strategies and Mechanistic Insights
The high electron density at the C3 position of the indole ring dictates its propensity to react with electrophiles. The following sections detail the most reliable and widely used methods for this purpose.
Vilsmeier-Haack Formylation: Installation of a Versatile Aldehyde
The Vilsmeier-Haack reaction is a highly efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[5][6] It utilizes a Vilsmeier reagent, typically an electrophilic iminium salt, generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[7][8]
Mechanistic Rationale: The reaction begins with the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The nucleophilic C3 position of the indole then attacks this electrophile. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the C3-formylated indole. This method is generally high-yielding and regioselective for the C3 position.[5][9]
The Mannich Reaction: Introducing Aminoalkyl Moieties
The Mannich reaction is a cornerstone of organic synthesis for the aminomethylation of acidic C-H bonds.[10] For indoles, it provides a direct route to "gramine" analogues, which are valuable synthetic intermediates and possess biological activity themselves.[1][11] The reaction involves the condensation of the indole, formaldehyde, and a primary or secondary amine.[11][12]
Causality of Reagent Choice:
-
Formaldehyde: Acts as the electrophilic one-carbon source.
-
Secondary Amine (e.g., Dimethylamine): Reacts with formaldehyde to form a more reactive Eschenmoser-like salt (dimethylaminomethylidene iminium ion). This pre-formation of the electrophile is crucial for the reaction's success.
-
Acid Catalyst (e.g., Acetic Acid): While not always strictly necessary, an acid catalyst can facilitate the formation of the iminium ion and enhance the reaction rate.[1]
Friedel-Crafts Acylation: Direct C-C Bond Formation
Friedel-Crafts acylation introduces an acyl group to an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[13][14] For indoles, this reaction must be conducted under carefully controlled conditions to favor C3-acylation over potential side reactions like N-acylation.
Experimental Considerations:
-
Lewis Acid Choice: Strong Lewis acids like AlCl₃ are commonly used. A stoichiometric amount is often required as the catalyst complexes with both the starting material and the ketone product.[14][15]
-
Solvent: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are preferred to minimize side reactions.
-
Temperature: Low temperatures are typically employed to control the reaction's exothermicity and improve selectivity.
| Reaction Type | Key Reagents | Typical Yields | Key Advantages | Potential Challenges |
| Vilsmeier-Haack | POCl₃, DMF | >90% | High regioselectivity, excellent yield, mild conditions. | Stoichiometric use of POCl₃. |
| Mannich Reaction | HCHO, R₂NH, Acetic Acid | 70-95% | Direct introduction of aminoalkyl groups, operationally simple. | Potential for bis-indolyl methane formation. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 60-85% | Forms robust C-C bonds, wide variety of acyl groups possible. | Risk of N-acylation, requires stoichiometric Lewis acid. |
| Table 1: Comparative analysis of primary C3-functionalization methods. |
Detailed Application Protocols
The following protocols are optimized for the this compound substrate. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Vilsmeier-Haack Formylation to Synthesize this compound-3-carbaldehyde
This protocol describes the synthesis of a key aldehyde intermediate.[16][17]
Figure 2: Step-by-step workflow for the Vilsmeier-Haack formylation protocol.
Materials:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 10 mmol scale) |
|---|---|---|---|
| This compound | 1.0 | 214.03 | 2.14 g |
| Phosphorus Oxychloride (POCl₃) | 1.1 | 153.33 | 1.0 mL (1.68 g, 11 mmol) |
| N,N-Dimethylformamide (DMF) | ~10 | 73.09 | 7.3 mL (for reagent) + 5 mL (for indole) |
| Sodium Hydroxide (NaOH) | excess | 40.00 | ~15 g in 50 mL water |
| Deionized Water & Ice | - | - | As needed |
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 7.3 mL of anhydrous DMF. Cool the flask in an ice-salt bath to 0°C.
-
Add POCl₃ (1.0 mL) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture for an additional 30 minutes at 0°C.
-
Reaction with Indole: Dissolve this compound (2.14 g) in 5 mL of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 35-40°C in a water bath. Stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Isolation: Carefully pour the reaction mixture onto ~100 g of crushed ice with vigorous stirring.
-
In a separate beaker, prepare a cold solution of NaOH (15 g in 50 mL of water). Slowly add the NaOH solution to the acidic reaction mixture until the pH is >10. A solid precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol/water to afford this compound-3-carbaldehyde as a solid.
-
Expected Yield: 90-95%.
-
CAS Number for Product: 1227496-31-2.[17]
-
Protocol 2: Mannich Reaction for the Synthesis of 1-((5-Bromo-6-fluoro-1H-indol-3-yl)methyl)-N,N-dimethylamine
This protocol details the synthesis of the gramine analogue of the target indole.[1][11]
Materials:
| Reagent | Molar Eq. | Amount (for 5 mmol scale) |
|---|---|---|
| This compound | 1.0 | 1.07 g |
| Dimethylamine (40% aq. solution) | 1.2 | 0.68 mL |
| Formaldehyde (37% aq. solution) | 1.2 | 0.45 mL |
| Glacial Acetic Acid | Catalyst | 5 mL |
| Diethyl Ether & Saturated NaHCO₃ | - | For workup |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add glacial acetic acid (5 mL) and cool to 0°C in an ice bath.
-
Carefully add the aqueous dimethylamine solution (0.68 mL), followed by the aqueous formaldehyde solution (0.45 mL). Stir for 15 minutes at 0°C.
-
Add the this compound (1.07 g) in one portion.
-
Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
-
Carefully basify the mixture to pH 8-9 by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure gramine analogue.
-
Expected Yield: 80-90%.
-
Conclusion
The C3 position of this compound is a highly valuable and reactive site for chemical modification. The electrophilic substitution reactions detailed in this guide—Vilsmeier-Haack formylation, Mannich aminomethylation, and Friedel-Crafts acylation—provide reliable and high-yielding pathways to introduce diverse and synthetically useful functional groups. The protocols provided herein are robust starting points for researchers and drug development professionals aiming to generate novel analogues for biological screening. By understanding the mechanistic principles behind these transformations, chemists can effectively leverage the unique reactivity of this important heterocyclic scaffold to advance their research programs.
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Tokushige, K., Yamashiro, T., Hirao, S., & Abe, T. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. MDPI. [Link]
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Chapman, N. B., Clarke, K., & Manolis, A. (1973). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Application Notes & Protocols: Strategic Use of 5-bromo-6-fluoro-1H-indole in the Synthesis of Novel Serotonin Receptor Modulators
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-bromo-6-fluoro-1H-indole as a versatile starting material for the synthesis of serotonin (5-HT) receptor modulators. We will explore its unique chemical properties and demonstrate its utility in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and classical indole chemistry, to generate diverse molecular scaffolds with potential therapeutic value. This guide emphasizes the rationale behind methodological choices, provides validated step-by-step protocols, and offers insights into the characterization of the resulting compounds.
Introduction: The Strategic Advantage of this compound
The serotonin system, with its at least 15 distinct receptor subtypes, is a cornerstone of neuropharmacology, regulating mood, cognition, sleep, and numerous physiological processes.[1][2][3] Consequently, molecules that can selectively modulate these receptors are of immense therapeutic interest.[4][5][6] The indole nucleus is a privileged scaffold in this domain, mirroring the structure of serotonin itself.[7]
The specific choice of This compound as a synthetic precursor offers a dual strategic advantage:
-
Fluorine Substitution: The presence of a fluorine atom at the 6-position is a common strategy in modern medicinal chemistry. Fluorination can significantly enhance metabolic stability, improve blood-brain barrier penetration, and modulate the basicity (pKa) of nearby functional groups, often leading to improved pharmacokinetic profiles and receptor selectivity.[8][9][10]
-
Bromine as a Synthetic Handle: The bromine atom at the 5-position serves as a versatile functional handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[11][12][13] This allows for the systematic and modular construction of diverse compound libraries to explore structure-activity relationships (SAR).
This guide will focus on the practical application of this building block in three pivotal synthetic strategies for creating novel serotonin receptor modulators.
Physicochemical and Safety Data
Before proceeding with any experimental work, it is crucial to be familiar with the properties and hazards of the starting material.
| Property | Value | Reference |
| Chemical Name | This compound | [14][15] |
| CAS Number | 434960-42-6 | [14][15] |
| Molecular Formula | C₈H₅BrFN | [14][15] |
| Molecular Weight | 214.03 g/mol | [14] |
| Appearance | Solid | |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | [14] |
| Safety Profile | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [14] |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Strategies & Protocols
The bromine atom at the C5 position is the primary site for diversification. We will detail protocols for the two most powerful palladium-catalyzed reactions for this purpose: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Additionally, we will explore the Pictet-Spengler reaction for constructing more complex polycyclic systems.
C5-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds, making it ideal for attaching various aryl or heteroaryl moieties to the indole C5 position.[13][16][17]
Causality & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[17] Key steps include the oxidative addition of the aryl bromide (our indole) to the Pd(0) complex, followed by transmetalation with an activated boronic acid derivative, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[17]
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst/ligand system (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture. A common system is a 3:1 to 5:1 mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring. Reaction temperature can range from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 5-aryl-6-fluoro-1H-indole product.
| Parameter | Typical Conditions | Rationale / Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄ is a common choice. For challenging couplings, more advanced catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) are used.[11] |
| Ligand | PPh₃, dppf, SPhos, XPhos | Ligands stabilize the Pd(0) species and modulate its reactivity. Bulky, electron-rich ligands often improve reaction efficiency. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cesium carbonate is more soluble and often more effective but also more expensive. K₃PO₄ is a strong base suitable for less reactive boronic acids.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners. |
C5-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the introduction of primary or secondary amines at the C5 position.[18][19] This is particularly useful for synthesizing ligands that mimic the tryptamine side chain of serotonin or for introducing linking groups for further functionalization.
Causality & Mechanistic Insight: Similar to the Suzuki reaction, this is a Pd-catalyzed cycle.[20] It begins with oxidative addition of the aryl bromide to Pd(0). The key difference is the subsequent step where the amine displaces the bromide on the palladium center, a process facilitated by a strong, non-nucleophilic base. The final reductive elimination step forms the C-N bond and regenerates the catalyst.[18][19] The choice of ligand is paramount and often dictates the success and scope of the reaction. Sterically hindered, electron-rich phosphine ligands are generally the most effective.[21]
Protocol 2.2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).
-
Reactant Addition: Add this compound (1.0 eq) and the strong base (e.g., NaOtBu, LiHMDS, 1.4-2.0 eq).
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane). Finally, add the amine coupling partner (1.1-1.3 eq).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 110 °C. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 5-amino-6-fluoro-1H-indole derivative.
| Parameter | Typical Conditions | Rationale / Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are stable Pd(II) or Pd(0) sources that form the active catalyst in situ. |
| Ligand | BINAP, Xantphos, RuPhos, XPhos | The choice is substrate-dependent. Xantphos is a good general ligand, while Buchwald's biaryl phosphine ligands (RuPhos, XPhos) are highly active.[21] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | A strong, non-nucleophilic base is required. Sodium tert-butoxide is the most common. K₂CO₃/Cs₂CO₃ can be used for more sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and free of oxygen to prevent catalyst degradation. |
| Temperature | 80 - 110 °C | Necessary to overcome the activation energy for oxidative addition and reductive elimination. |
Scaffold Elaboration via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that forms a tetrahydro-β-carboline ring system by condensing a tryptamine derivative with an aldehyde or ketone.[22][23] To apply this to our starting material, the this compound must first be converted into the corresponding tryptamine. This typically involves a gramine synthesis at C3 followed by displacement with cyanide and reduction, or a Friedel-Crafts acylation at C3 followed by reduction and reductive amination.
Causality & Mechanistic Insight: The reaction begins with the formation of an iminium ion from the tryptamine and the aldehyde.[22] The electron-rich indole ring then acts as a nucleophile, attacking the iminium ion at the C2 position in an intramolecular electrophilic aromatic substitution. This cyclization is followed by deprotonation to restore aromaticity in the five-membered ring, yielding the final tetrahydro-β-carboline product.[23][24]
Protocol 2.3: Two-Step Synthesis of a Tetrahydro-β-carboline Derivative
This protocol assumes the successful synthesis of 5-bromo-6-fluoro-tryptamine from the starting indole.
-
Reactant Solubilization: Dissolve 5-bromo-6-fluoro-tryptamine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., Dichloromethane, Toluene, or Acetonitrile).
-
Acid Catalysis: Add a catalytic amount of a protic or Lewis acid. Trifluoroacetic acid (TFA, 10-20 mol%) is commonly used and effective. For sensitive substrates, milder acids like pyridinium p-toluenesulfonate (PPTS) may be employed.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction is often complete within 2-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.
-
Work-up: Upon completion, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the 5-bromo-6-fluoro-tetrahydro-β-carboline. This product can then be further diversified using the Suzuki or Buchwald-Hartwig reactions described previously.
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of novel serotonin receptor modulators. Its fluorinated core provides a foundation for favorable pharmacokinetic properties, while the C5-bromo substituent acts as a versatile anchor point for diversification. By employing robust and well-understood synthetic methodologies such as the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, medicinal chemists can efficiently generate large libraries of analogues. Further elaboration through classical indole chemistry like the Pictet-Spengler reaction allows for the construction of more complex, rigid scaffolds. The protocols and insights provided herein serve as a comprehensive guide for leveraging this powerful precursor in the quest for next-generation therapeutics targeting the serotonin system.
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Scott, J. D., Williams, G. W., et al. (2001). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 44(10), 1568-1583. Retrieved from [Link]
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Williams, G. W., et al. (2001). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Figshare. Retrieved from [Link]
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Rojas-Lima, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3501. Retrieved from [Link]
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Lavielle, G., et al. (1992). New indole derivatives as potent and selective serotonin uptake inhibitors. Journal of Medicinal Chemistry, 35(1), 218-225. Retrieved from [Link]
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Stary, K., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(2), 1042. Retrieved from [Link]
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Larsen, A. S., et al. (2023). Identification of 5-HT2 Serotonin Receptor Modulators through the Synthesis of a Diverse, Tropane- and Quinuclidine-alkaloid-Inspired Compound Library. Journal of Medicinal Chemistry, 66(17), 12051-12062. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
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Le, V.-T., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3479. Retrieved from [Link]
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da Cruz, E. G. (2022). Intramolecular Pictet–Spengler reaction to furnish 5 i. ResearchGate. Retrieved from [Link]
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Ghirga, F., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 299. Retrieved from [Link]
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Gado, F., et al. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences, 25(11), 5863. Retrieved from [Link]
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Tan, Y. S., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters, 21(17), 6842-6846. Retrieved from [Link]
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Mawe, G. M., & Hoffman, J. M. (2013). Serotonin signalling in the gut--functions, dysfunctions and therapeutic targets. Nature Reviews Gastroenterology & Hepatology, 10(8), 473-486. Retrieved from [Link]
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Kaushik, N. K., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 24(19), 3584. Retrieved from [Link]
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Obasan, O., et al. (2022). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry, 13(10), 1238-1246. Retrieved from [Link]
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Berger, M., Gray, J. A., & Roth, B. L. (2009). The Expanded Biology of Serotonin. Annual Review of Medicine, 60, 355-366. Retrieved from [Link]
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Siegel, G. J., et al. (Eds.). (1999). Serotonin. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]
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Russell, M. G., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry, 44(23), 3881-3895. Retrieved from [Link]
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Application Notes and Protocols for 5-bromo-6-fluoro-1H-indole in Agrochemical Synthesis
Introduction: The Strategic Advantage of Halogenated Indoles in Agrochemical Design
The indole scaffold is a cornerstone in the development of biologically active molecules, including a significant number of agrochemicals. Its structural versatility allows for modifications that can fine-tune the compound's interaction with biological targets. The strategic incorporation of halogen atoms, particularly fluorine and bromine, has emerged as a powerful tool in modern agrochemical design to enhance efficacy, metabolic stability, and target specificity.
This technical guide focuses on the application of a uniquely functionalized building block, 5-bromo-6-fluoro-1H-indole , in the synthesis of novel agrochemicals. The presence of both a bromine and a fluorine atom on the indole ring offers a dual advantage. The fluorine atom can significantly increase the molecule's metabolic stability and binding affinity to target proteins.[1] The bromine atom, on the other hand, serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound in the synthesis of herbicides and fungicides, and explores its potential in the development of next-generation insecticides. Detailed experimental protocols for key synthetic transformations are provided, along with insights into the rationale behind these synthetic strategies.
Key Synthetic Applications and Rationale
The this compound scaffold can be strategically functionalized at several key positions to generate a diverse library of potential agrochemical candidates. The primary sites for modification are the indole nitrogen (N1), the C3 position, and the C5 position (via the bromo substituent).
Caption: Key functionalization pathways of this compound.
I. Synthesis of Novel Auxin Mimic Herbicides
Auxin mimic herbicides are a class of synthetic compounds that disrupt plant growth by overwhelming the natural auxin signaling pathways.[2] The indole-3-acetic acid (IAA) scaffold is the natural template for these herbicides. By modifying the indole core, more potent and selective herbicides can be developed.
This compound is an excellent starting material for the synthesis of novel auxin mimic herbicides. The synthetic strategy involves the introduction of a carboxylic acid or a precursor group at the C3 position.
Proposed Synthetic Pathway to a Novel Auxin Mimic Herbicide:
Caption: Synthetic route to an auxin mimic herbicide core.
Protocol 1: Vilsmeier-Haack Formylation of this compound
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[3][4]
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated NaHCO₃ solution.
-
Stir for 30 minutes, then separate the organic layer.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound-3-carbaldehyde.
-
Protocol 2: Oxidation to this compound-3-carboxylic acid
-
Materials:
-
This compound-3-carbaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)
-
Acetone
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound-3-carbaldehyde (1 equivalent) in acetone.
-
Cool the solution to 0 °C and slowly add a solution of KMnO₄ (1.5 equivalents) in water dropwise.
-
Stir the mixture at room temperature for 1-2 hours, or until the purple color disappears.
-
Filter the reaction mixture to remove manganese dioxide.
-
Acidify the filtrate with dilute HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield this compound-3-carboxylic acid.
-
Further derivatization of the carboxylic acid can be performed to optimize herbicidal activity.
II. Development of Novel Fungicides via N-Arylation and C5-Functionalization
The N-aryl indole scaffold is present in a number of fungicidal compounds. The 5-bromo position of our starting material provides a key site for introducing further diversity through cross-coupling reactions, which can significantly impact the fungicidal spectrum and potency.
Proposed Synthetic Pathway to a Novel Fungicide:
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-6-Fluoro-1H-Indole
Introduction: The Strategic Value of the 5-Bromo-6-Fluoro-1H-Indole Scaffold
The indole core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals, including treatments for migraines, infections, and hypertension.[1] The strategic derivatization of this core is a cornerstone of modern drug discovery. This compound, in particular, represents a highly valuable starting material. The C-5 bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the C-6 fluorine atom can significantly enhance metabolic stability and modulate binding affinity through favorable electronic interactions.
Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, enabling the efficient formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds under relatively mild conditions.[2][3][4] These reactions have revolutionized the construction of complex molecules, and their application to the this compound scaffold provides a direct route to diverse libraries of novel compounds for biological screening.
This guide provides an in-depth analysis and field-proven protocols for four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—as applied to this compound. The protocols are designed to be self-validating, with explanations for key experimental choices and troubleshooting guidance to ensure reliable and reproducible outcomes.
Pillar 1: The Palladium Catalytic Cycle - A Mechanistic Overview
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is critical for reaction optimization and troubleshooting. Nearly all of the reactions discussed herein proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][4][5]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[2][6]
-
Transmetalation / Insertion:
-
In reactions like Suzuki-Miyaura and Sonogashira, the coupling partner (e.g., an organoboron or organocopper species) undergoes transmetalation, transferring its organic group to the palladium center and displacing the halide.[2][6]
-
In the Heck reaction, an alkene inserts into the palladium-carbon bond.[4]
-
-
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond, releasing the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][3]
The efficiency of this cycle is profoundly influenced by the choice of ligands, base, and solvent, which are discussed in the specific protocols.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Pillar 2: The Critical Role of Ligands and Reagents
The choice of phosphine ligands is paramount to success.[7][8] They are not passive spectators; they actively modulate the catalyst's properties:
-
Stabilization: Ligands prevent the aggregation of Pd(0) into inactive palladium black, a common failure mode.[9]
-
Reactivity Tuning: Electron-rich and sterically bulky ligands (e.g., trialkylphosphines, biarylphosphines like SPhos) accelerate oxidative addition and reductive elimination, allowing for the coupling of less reactive substrates.[8]
-
Solubility: Ligands enhance the solubility of the palladium complex in organic solvents.[8]
The base is another key player. It facilitates the transmetalation step in Suzuki couplings and neutralizes the H-Br generated in Heck and Sonogashira reactions. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically impact yield and must be matched to the specific reaction and substrate.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl or vinyl-indole linkages, valued for its mild conditions and the low toxicity of boronic acid reagents.[2][5][6]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Pd(dppf)Cl₂ is an excellent starting point. The dppf ligand provides a good balance of steric bulk and electronic properties to stabilize the catalyst and promote the reaction.[7][10] For more challenging couplings, a more electron-rich and bulky ligand like SPhos may be required.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. K₃PO₄ is often more effective for less reactive boronic acids. An aqueous solution of the base is necessary to facilitate the transmetalation step.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is standard. The solvent must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Vinylboronic Acid (1.2–1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1–0.2 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80–100 °C) using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-100 | 12-24 | >85%[11] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | Ethanol | 100 (MW) | 0.5 | >90%[12] |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 2-4 | >80%[10] |
| Vinylboronic acid pinacol ester | Pd/SPhos (5) | K₃PO₄ (3) | H₂O/MeCN (4:1) | 37-60 | 8-24 | 65-95%[11] |
Application Protocol 2: Heck Reaction for Alkene Vinylation
The Heck reaction couples the C-5 position of the indole with an alkene, forming a new C-C bond and creating a substituted alkene product.[13][14] This reaction is highly valuable for installing vinyl groups, which can be further functionalized.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species.
-
Ligand: For electron-rich indoles, a ligand may not always be necessary, but for consistent results, a phosphine ligand like triphenylphosphine (PPh₃) or a more specialized water-soluble ligand like TXPTS for aqueous reactions is recommended.[15]
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃) is used to neutralize the HBr formed during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common. Aqueous conditions can also be effective.[15]
Detailed Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-Butyl acrylate) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2–5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (4–10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed DMF or Acetonitrile
Procedure:
-
In a dry, inerted Schlenk tube, add this compound, the palladium precatalyst, and the phosphine ligand.
-
Evacuate and backfill with Argon or Nitrogen (3x).
-
Add the degassed solvent, followed by the triethylamine and the alkene via syringe.
-
Heat the mixture with vigorous stirring to 80–120 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6–24 hours.
-
Workup: Cool to room temperature and filter off the triethylammonium bromide salts. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
Troubleshooting the Heck Reaction
-
Palladium Black Formation: This indicates catalyst decomposition.[9] To prevent this, ensure a strictly inert atmosphere, use pure and degassed solvents, and consider using a more stabilizing ligand.[9]
-
Low Yield: The indole N-H can sometimes coordinate to and inhibit the palladium catalyst.[9] If yields are consistently low, consider N-protection (e.g., with a Boc or Ts group), though many protocols work with the unprotected indole.
Application Protocol 3: Sonogashira Coupling for C-C Alkyne Installation
The Sonogashira coupling provides a powerful method for installing alkyne functionalities by coupling with terminal alkynes.[16] This reaction traditionally uses both palladium and copper(I) co-catalysis.
Causality Behind Experimental Choices:
-
Catalysis: A dual-catalyst system is classic: a Pd(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) for the main cycle and a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate, which facilitates transmetalation.[17] Modern copper-free methods have been developed to avoid issues with copper, often requiring specialized ligands and stronger bases.[18][19]
-
Base: An amine base, typically triethylamine or diisopropylamine, is used. It acts as both the base and often as the solvent.
-
Solvent: THF or DMF can be used as co-solvents if needed. Anhydrous and anaerobic conditions are crucial for success.[16]
Detailed Protocol: Sonogashira Coupling (Classic Conditions)
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2–5 mol%)
-
Copper(I) Iodide (CuI) (4–10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent or co-solvent)
-
Anhydrous, degassed THF (optional co-solvent)
Procedure:
-
To a dry, inerted Schlenk tube, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with Argon or Nitrogen (3x).
-
Add the degassed amine solvent (and THF if used), followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40–60 °C). The reaction is often rapid.
-
Monitor by TLC or LC-MS until the starting material is consumed (typically 1–8 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate, and wash with saturated aqueous ammonium chloride (to remove copper salts), water, and brine. Dry (Na₂SO₄), filter, and concentrate.
-
Purification: Purify by flash column chromatography.
Application Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[20][21] This reaction couples the indole C-5 position with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or DavePhos are commonly used with a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂. These ligands are crucial for facilitating the difficult C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices. These bases are highly moisture-sensitive.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Glovebox Recommended: Due to the air and moisture sensitivity of the reagents, performing the setup in a glovebox is highly recommended.
-
To a dry vial or Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
In a separate vial, dissolve this compound and the amine in toluene.
-
Add the solution of the substrates to the vial containing the catalyst/base mixture.
-
Seal the vessel, remove from the glovebox (if used), and heat with vigorous stirring to 80–110 °C.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 4–24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and brine, dry (Na₂SO₄), filter, and concentrate.
-
Purification: Purify by flash column chromatography.
General Experimental Workflow
The following workflow is applicable to all the described protocols, emphasizing the critical steps for ensuring reproducibility and safety.
Caption: A standard workflow for setting up a cross-coupling reaction.
Conclusion
This compound is a powerful building block for medicinal chemistry, and its utility is fully realized through the application of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile pathways for C-C and C-N bond formation at the C-5 position. Success in these transformations hinges on a rational selection of catalyst, ligand, base, and solvent, coupled with meticulous experimental technique, particularly the maintenance of an inert atmosphere. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to synthesize novel indole derivatives for drug discovery and development.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Test Kitchen.
- The Role of Phosphine Ligands in Palladium C
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Developing Ligands for Palladium(II)
- Palladium catalyzed couplings. (n.d.). Lumen Learning.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- 6-Fluoroindole Suzuki Coupling Reactions. (n.d.). Benchchem.
- Heck Diversification of Indole-Based Substrates under Aqueous Conditions. (n.d.). PubMed Central.
- Buchwald–Hartwig amin
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.).
- Heck reaction. (n.d.). Wikipedia.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). NIH.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Troubleshooting Heck Reactions with 5-Bromoindole. (n.d.). Benchchem.
- Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Google AI Test Kitchen.
Sources
- 1. news-medical.net [news-medical.net]
- 2. zr-catalyst.com [zr-catalyst.com]
- 3. fiveable.me [fiveable.me]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nobelprize.org [nobelprize.org]
- 7. nbinno.com [nbinno.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Synthesis and Biological Screening of 5-Bromo-6-fluoro-1H-indole Derivatives: A Guide for Medicinal Chemists
Introduction: The Strategic Importance of Halogenated Indoles in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal starting point for the design of targeted therapeutics. The strategic incorporation of halogen atoms, particularly fluorine and bromine, onto the indole ring system can dramatically enhance the pharmacological profile of these molecules. Fluorine, with its small size and high electronegativity, can improve metabolic stability, binding affinity, and membrane permeability.[2] Bromine, on the other hand, can introduce specific steric and electronic interactions, often leading to enhanced potency and selectivity.
This application note provides a comprehensive guide to the synthesis and biological evaluation of 5-bromo-6-fluoro-1H-indole derivatives, a class of compounds with significant potential in modern drug discovery. We will delve into a robust synthetic strategy based on the Leimgruber-Batcho indole synthesis, offering a detailed, step-by-step protocol. Furthermore, we will outline established methodologies for screening these novel derivatives for two of the most pertinent biological activities associated with substituted indoles: kinase inhibition and antiviral efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical space.
Synthetic Strategy: A Modified Leimgruber-Batcho Approach
The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles, particularly those unsubstituted at the 2- and 3-positions.[3][4] It offers a significant advantage over the classical Fischer indole synthesis by utilizing readily available ortho-nitrotoluene precursors and proceeding under relatively mild conditions.[5][6] Here, we adapt this methodology for the multi-gram scale synthesis of the target this compound scaffold.
The overall synthetic workflow is depicted below:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-fluoro-1H-indole
Welcome to the technical support center for the synthesis of 5-bromo-6-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with the preparation of this valuable heterocyclic building block.
The unique substitution pattern of this compound, featuring both an electron-withdrawing fluorine atom and a versatile bromine handle, makes it a sought-after intermediate in medicinal chemistry. However, the interplay of these halogens can present specific synthetic hurdles. This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to overcome these challenges.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the robust and widely applicable Leimgruber-Batcho indole synthesis.
Diagram: Leimgruber-Batcho Synthesis Workflow
Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.
Q1: My enamine formation (Step 1) is sluggish or incomplete. What are the likely causes and solutions?
A1: Incomplete formation of the key enamine intermediate, (E)-1-(2-(4-bromo-5-fluoro-2-nitrophenyl)vinyl)pyrrolidine, is a common bottleneck. The electron-withdrawing nature of the fluorine and bromine substituents can decrease the acidity of the benzylic protons of the starting material, 4-bromo-5-fluoro-2-nitrotoluene, making deprotonation more challenging.
-
Causality & Troubleshooting:
-
Reagent Quality: Ensure that the N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine are of high purity and anhydrous. DMF-DMA is susceptible to hydrolysis, which will quench the reaction.
-
Temperature: The reaction often requires elevated temperatures (90-110 °C) to proceed efficiently. Carefully monitor and control the reaction temperature.
-
Reaction Time: Due to the deactivated nature of the starting material, extended reaction times (several hours to overnight) may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Catalyst: While not always necessary, the addition of a catalytic amount of a stronger, non-nucleophilic base could potentially facilitate the initial deprotonation. However, this should be approached with caution to avoid side reactions.
-
Q2: The reductive cyclization (Step 2) is giving me low yields and multiple byproducts. How can I optimize this step?
A2: The reductive cyclization of the nitroenamine is a critical step where several side reactions can occur. The choice of reducing agent and reaction conditions are paramount for a successful outcome.
-
Causality & Troubleshooting:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C): This is often a clean and effective method. However, catalyst poisoning can be an issue. Ensure the catalyst is fresh and active. Over-reduction of the enamine double bond can lead to the formation of 2-aminophenylethylamine derivatives.[1] These are typically more polar and can be removed with an acidic wash during work-up.
-
Chemical Reductants (e.g., Fe/AcOH, SnCl₂): These are robust alternatives. When using iron in acetic acid, ensure the iron powder is finely divided and activated. Incomplete reduction of the nitro group is a potential issue.
-
-
Reaction Conditions:
-
Temperature: Exothermic reactions can occur, especially with catalytic hydrogenation. Maintain careful temperature control to prevent runaway reactions and the formation of tarry byproducts.
-
Solvent: The choice of solvent (e.g., ethanol, toluene, ethyl acetate) can influence the reaction rate and selectivity. Protic solvents are often preferred for chemical reductions.
-
-
Side Reactions: The presence of the bromine atom introduces the possibility of hydrodebromination, especially with aggressive catalytic hydrogenation conditions. If this is observed, consider a milder reducing agent or shorter reaction times.
-
Q3: I am struggling with the purification of the final product. What are the best practices?
A3: this compound can be challenging to purify due to the potential for co-eluting impurities and its sensitivity to certain conditions.
-
Causality & Troubleshooting:
-
Initial Work-up: A thorough aqueous work-up is crucial. An acidic wash (e.g., dilute HCl) can remove basic impurities like residual pyrrolidine and any over-reduced byproducts. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) will remove acidic residues.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is typically effective. The polarity of the eluent should be carefully optimized to achieve good separation.
-
-
Recrystallization: If chromatography does not yield a product of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can be an effective final purification step.
-
Product Stability: Indoles can be sensitive to strong acids and light. During purification and storage, it is advisable to use neutralized glassware and protect the compound from prolonged exposure to light.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
A1: The Leimgruber-Batcho indole synthesis is generally the most reliable and scalable route.[2][3] It starts from the readily accessible 4-bromo-5-fluoro-2-nitrotoluene and proceeds in two high-yielding steps. Alternative routes like the Fischer indole synthesis are less practical for this specific substitution pattern due to the difficulty in preparing the required (4-bromo-5-fluorophenyl)hydrazine precursor.
Q2: How can I synthesize the starting material, 4-bromo-5-fluoro-2-nitrotoluene?
A2: 4-bromo-5-fluoro-2-nitrotoluene can be prepared from commercially available 5-fluoro-2-nitrotoluene via electrophilic bromination.[4] The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a strong acid medium like trifluoroacetic acid or sulfuric acid.[5]
Q3: What are the expected spectroscopic data for this compound?
-
¹H NMR: The spectrum will show characteristic signals for the indole protons. The protons on the benzene ring will exhibit coupling to the fluorine atom. The NH proton will appear as a broad singlet.
-
¹³C NMR: The spectrum will show 8 distinct carbon signals. The carbons attached to bromine and fluorine will be significantly influenced by the halogen atoms.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety procedures should always be followed. Specific points to consider for this synthesis include:
-
DMF-DMA and Pyrrolidine: These are corrosive and have strong odors. Handle them in a well-ventilated fume hood.
-
Catalytic Hydrogenation: This should be carried out with appropriate safety measures for handling flammable hydrogen gas and pyrophoric catalysts like Raney Nickel.
-
Strong Acids: Handle strong acids like sulfuric acid and trifluoroacetic acid with appropriate personal protective equipment.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 4-bromo-5-fluoro-2-nitrotoluene
This protocol is adapted from established procedures for the bromination of activated aromatic compounds.[5][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 5-fluoro-2-nitrotoluene (1.0 eq) in trifluoroacetic acid (5-10 volumes).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture into ice-water. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromo-5-fluoro-2-nitrotoluene.
Protocol 2: Leimgruber-Batcho Synthesis of this compound
This protocol is a generalized procedure based on the Leimgruber-Batcho synthesis of similar halogenated indoles.[2][3]
Step A: Enamine Formation
-
Reaction Setup: To a solution of 4-bromo-5-fluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 3-5 volumes), add pyrrolidine (1.2 eq) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction mixture will typically turn a deep red or purple color.
-
Intermediate Isolation (Optional): The intermediate enamine, (E)-1-(2-(4-bromo-5-fluoro-2-nitrophenyl)vinyl)pyrrolidine, can be used directly in the next step or isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.
Step B: Reductive Cyclization
-
Reaction Setup: Dissolve the crude enamine from the previous step in a suitable solvent such as toluene or ethanol (10 volumes).
-
Reduction: Add Raney Nickel (approx. 10-20% by weight, washed with the reaction solvent) to the solution. Heat the mixture to 50-60 °C and add hydrazine hydrate (3-5 eq) dropwise. Be cautious as the reaction can be exothermic and evolve nitrogen gas.
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor the progress by TLC until the red color of the enamine has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and carefully filter through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Reagents | Typical Yield |
| 4-Bromo-5-fluoro-2-nitrotoluene | C₇H₅BrFNO₂ | 234.02 | Electrophilic Bromination | NBS, CF₃COOH | 70-85% |
| This compound | C₈H₅BrFN | 214.03 | Reductive Cyclization | Raney Ni, N₂H₄·H₂O | 60-80% |
IV. References
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221.
-
Wikipedia. Leimgruber–Batcho indole synthesis. [Link]
-
Maehr, H., & Uskokovic, M. R. (2004). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. ResearchGate. [Link]
-
Chemiz. (2024). Leimgruber–Batcho Indole Synthesis. YouTube. [Link]
-
TSI Journals. Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. [Link]
-
Organic Syntheses. o-BROMOTOLUENE. [Link]
-
Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]
-
Dr. Tania CS. (2024). synthesis of 4-bromo-2-nitrotoluene. YouTube. [Link]
-
International Journal of Advanced Research. ISSN: 2320-5407 Int. J. Adv. Res. 12(02), 528-532. [Link]
-
SIELC Technologies. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column. [Link]
-
PubChem. 5-bromo-4,6-difluoro-1H-indole. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
SIELC Technologies. Separation of 5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indole on Newcrom R1 HPLC column. [Link]
-
Söderberg, B. C. G., et al. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Molecules, 23(11), 2873.
-
Google Patents. CN103387530A - 5-bromoindole preparation method.
-
Bagley, M. C., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(18), 2635-2640.
-
ResearchGate. reductive cyclization. [Link]
-
Lee, J., et al. (2015). Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways. PubMed. [Link]
Sources
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- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-5-fluoro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. 4-Bromo-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-bromo-6-fluoro-1H-indole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies for the successful coupling of 5-bromo-6-fluoro-1H-indole. This substrate presents unique challenges due to the presence of an acidic N-H proton and the electronic effects of the fluorine substituent. This guide explains the causality behind experimental choices to empower you to optimize your reactions effectively.
Core Concepts & Initial Challenges
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, typically involving a palladium catalyst, a base, an organoboron reagent, and an organic halide.[1][2][3] For this compound, two primary structural features demand special attention:
-
The Acidic N-H Proton : The indole N-H is acidic and can be deprotonated by the base required for the reaction. The resulting indolide anion can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.[4][5] While N-protection is a common workaround, this guide focuses on optimizing the reaction for the more atom-economical, unprotected substrate.
-
Electronic Effects : The fluorine atom at the 6-position is electron-withdrawing, which can influence the rate of oxidative addition, the first and often rate-determining step of the catalytic cycle.[3]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a well-established catalytic cycle.[1][2][6]
Caption: A simplified representation of the key steps in the Suzuki-Miyaura reaction.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the optimization process.
Question 1: My reaction shows low to no yield. Where should I start?
This is the most common issue. A systematic approach is crucial to identify the root cause.
Caption: A decision tree to diagnose and solve low-yield Suzuki coupling reactions.
Potential Causes & Solutions
-
Inactive Catalyst System : Oxidative addition of palladium into the C-Br bond is the first step.[3] If your catalyst is not active, the reaction will not start.
-
Solution : Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are high quality. For electron-rich N-H indoles, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often superior to traditional ligands like PPh₃ as they promote the crucial oxidative addition and reductive elimination steps.[4] Consider using a pre-catalyst that readily forms the active Pd(0) species.[4]
-
-
Ineffective Base/Solvent Combination : The base is crucial for activating the boronic acid to facilitate transmetalation.[7] Its effectiveness is highly dependent on the solvent system.
-
Solution : If using a weaker base like K₂CO₃, ensure sufficient water is present in the solvent mixture (e.g., Dioxane:H₂O 4:1) to aid solubility.[8] For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[9] However, stronger bases can also promote side reactions.
-
Question 2: I'm observing a significant amount of 6-fluoro-1H-indole as a byproduct. What's causing this dehalogenation?
This side reaction, known as hydrodehalogenation or protodebromination, replaces the bromine atom with hydrogen, reducing your yield.
Potential Causes & Solutions
-
Mechanism of Dehalogenation : This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species.[4] This species can arise from reactions with the base, solvent (especially alcohols), or trace water. The Pd-H intermediate can then undergo reductive elimination with the indole substrate to produce the dehalogenated byproduct.[4]
-
Solutions to Minimize Dehalogenation :
-
Choice of Base : Avoid strong alkoxide bases. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases (K₃PO₄) are generally preferred.[4] Sometimes, fluoride bases like KF can be effective, especially if your substrate has base-labile groups.[7]
-
Solvent Purity : Use high-purity, anhydrous, and rigorously degassed aprotic solvents like dioxane, THF, or toluene.[4] While some water is often necessary to solubilize the base, excessive amounts can be a proton source.
-
Ligand Selection : Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction. Buchwald's biaryl phosphine ligands are highly effective in this regard.[4]
-
Reagent Quality : Ensure the boronic acid is pure. Impurities can sometimes facilitate the formation of Pd-H species.
-
Question 3: Should I protect the indole N-H group?
While this guide focuses on the unprotected indole, N-protection is a valid strategy if optimization fails.
-
Pros of N-Protection :
-
Prevents catalyst inhibition by the indolide anion.[4]
-
Improves the solubility of the starting material in organic solvents.
-
Can lead to cleaner reactions and higher yields, especially on a large scale.
-
-
Cons of N-Protection :
-
Requires additional synthesis and deprotection steps, reducing overall efficiency.
-
Common protecting groups (e.g., Boc, SEM) may not be compatible with all downstream reaction conditions.
-
-
Recommendation : First, attempt to optimize the reaction with the free N-H indole using the strategies outlined in this guide. If yields remain low or the reaction is irreproducible, consider protecting the nitrogen with a group that is stable to the coupling conditions but easily removable, such as a Boc or SEM group.[4]
Question 4: How do I select the right catalyst, ligand, base, and solvent?
There is no single "best" system; the optimal conditions depend on the specific boronic acid partner. However, here are some validated starting points.
Table 1: Recommended Starting Conditions for Optimizing the Suzuki Coupling
| Component | Recommendation 1 (General Purpose) | Recommendation 2 (For Difficult Couplings) | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Both are common, air-stable precursors that are reduced in situ to the active Pd(0) catalyst.[6] |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | Bulky, electron-rich biaryl phosphine ligands accelerate oxidative addition and prevent catalyst decomposition.[4] XPhos is even bulkier and can be effective when SPhos fails. |
| Base | K₂CO₃ (2.5 equiv.) | K₃PO₄ (2.5 equiv.) | K₂CO₃ is a good starting point.[10] K₃PO₄ is a stronger, non-nucleophilic base that is often effective for challenging substrates.[4] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Dioxane/water is a versatile system.[11] Toluene can sometimes minimize side reactions and is useful at higher temperatures. |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures are often required to drive the reaction to completion, especially the initial oxidative addition step.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your optimization experiments.
-
Reagent Preparation : To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and the chosen base (e.g., K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst/Solvent Addition : In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and ligand (e.g., SPhos, 0.04 equiv.) in the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1). Add this solution to the reaction vessel via syringe.
-
Reaction : Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[11]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly shorten reaction times and improve yields.
-
Setup : In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), a suitable catalyst like Pd(dppf)Cl₂ (0.05 equiv.) or Pd(PPh₃)₄ (0.07 equiv.), and a base such as Cs₂CO₃ (2.0 equiv.).[11][10]
-
Solvent : Add a suitable microwave solvent such as ethanol or DME.
-
Reaction : Seal the vial and place it in the microwave reactor. Heat the mixture with stirring to a high temperature (e.g., 100-120 °C) for a short duration (e.g., 30-40 minutes).[11]
-
Work-up and Purification : Follow steps 6 and 7 from the general protocol above.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Merits of the Suzuki Coupling Reaction . BYJU'S. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature . Molecules (2023). [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . Molecules (2014). [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis . University of Windsor. [Link]
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP) . ResearchGate. [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction . Journal of Chemical Sciences (2019). [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... . ResearchGate. [Link]
-
The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions . DergiPark. [Link]
-
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid . ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback . Reaction Chemistry & Engineering (2016). [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... . ResearchGate. [Link]
-
Optimizing Suzuki Coupling Reactions . CovaSyn. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction . Catalysts (2022). [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a . ResearchGate. [Link]
-
Platinum(0)-Catalyzed Indolyne Insertion into Bis(pinacolato)diboron Followed by Site-Selective Suzuki–Miyaura Cross-Coupling . Organic Letters (2015). [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? . Quora. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a . ResearchGate. [Link]
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6) . ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . Journal of the American Chemical Society (2011). [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . Request PDF on ResearchGate. [Link]
-
Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine . The Journal of Organic Chemistry (2007). [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions . Organometallics (2023). [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles . RSC Advances (2021). [Link]
-
Effect of base and solvent Suzuki cross coupling of 4 . ResearchGate. [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? . ResearchGate. [Link]
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions . Organic Letters. [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in the Functionalization of 5-Bromo-6-fluoro-1H-indole
Welcome to the technical support center for the functionalization of 5-bromo-6-fluoro-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, we will address common challenges and frequently asked questions regarding the regioselective functionalization of this molecule. Our aim is to provide not only troubleshooting solutions but also the underlying scientific principles to empower your synthetic strategies.
Introduction: Understanding the Reactivity of this compound
The this compound core presents a unique set of challenges and opportunities for synthetic chemists. The electronic properties of the halogen substituents, combined with the inherent reactivity of the indole ring system, dictate the regiochemical outcome of various transformations. The fluorine atom at the 6-position acts as a weak electron-withdrawing group via induction, while the bromine at the 5-position offers a handle for classic cross-coupling reactions. The indole's pyrrole ring is electron-rich and susceptible to electrophilic attack, particularly at the C3 position, while the N-H proton is acidic and can be deprotonated under basic conditions.
This guide will delve into the nuances of achieving regioselectivity in key transformations, including transition-metal-catalyzed cross-coupling reactions, metalation and subsequent electrophilic quench, and direct C-H functionalization.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid to functionalize the 5-position of this compound, but I am observing low yields and significant decomposition of my starting material. What could be the issue?
Answer: Low yields and decomposition in Suzuki-Miyaura reactions involving indole substrates often stem from a few key factors: N-H acidity, catalyst choice, and reaction conditions.[1][2][3]
-
The Role of the N-H Proton: The acidic N-H of the indole can interfere with the catalytic cycle in several ways. It can react with the base, potentially altering its efficacy, or coordinate to the palladium center, inhibiting catalysis. For sensitive substrates, N-protection is a common and effective strategy.
-
Troubleshooting Steps:
-
N-Protection: Consider protecting the indole nitrogen with a suitable group such as Boc, SEM, or a simple alkyl group. This prevents interference from the N-H proton and can improve solubility.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial.[1][4] For Suzuki couplings, catalysts like Pd(dppf)Cl2 are often effective.[1][4] The use of bulky, electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The choice of base is critical. While stronger bases like NaOt-Bu or KOt-Bu are common in many cross-coupling reactions, they can be detrimental to indole substrates, leading to decomposition.[5] Consider using milder bases such as K2CO3, Cs2CO3, or K3PO4.[1][2]
-
Solvent and Temperature: Aprotic polar solvents like DME, 1,4-dioxane, or toluene are generally good choices. Running the reaction at the lowest effective temperature can help minimize side reactions and decomposition. Microwave irradiation can sometimes offer improved yields with shorter reaction times.[2]
-
Question: I am trying to perform a Buchwald-Hartwig amination at the 5-position, but the reaction is sluggish and gives a complex mixture of products. How can I improve the regioselectivity and yield?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with indole substrates is highly dependent on the catalytic system.[6][7]
-
Causality Behind Poor Performance: Similar to Suzuki couplings, the indole N-H can be problematic. Additionally, the choice of ligand is paramount in facilitating the C-N reductive elimination, which can be a challenging step.
-
Troubleshooting Flowchart:
Caption: Troubleshooting Buchwald-Hartwig Amination.
Metalation and Electrophilic Quench
Question: I am attempting to perform a lithium-halogen exchange at the 5-position using n-BuLi, followed by quenching with an electrophile. However, I am getting a mixture of products, including some that suggest functionalization at other positions. What is happening?
Answer: This is a classic case of competing kinetic and thermodynamic deprotonation, and potentially a "halogen dance" reaction.[8][9]
-
Understanding the Reactivity:
-
N-H Deprotonation: The most acidic proton is on the indole nitrogen. At least one equivalent of a strong base will be consumed to deprotonate the N-H.
-
C2-Deprotonation: The C2-proton is the next most acidic C-H proton on the indole ring. Strong bases can deprotonate this position, leading to functionalization at C2.
-
Halogen Dance: The "halogen dance" is a base-catalyzed migration of a halogen atom.[8][9][10] In this case, initial lithiation at a different position could be followed by halogen migration, leading to a rearranged product. For instance, deprotonation at C4 could lead to a rearranged bromo-lithio intermediate.
-
-
Strategies for Regiocontrolled Metalation:
-
N-Protection: Protecting the indole nitrogen is highly recommended to prevent N-deprotonation from consuming your base and to simplify the reactivity profile.
-
Grignard Reagent Formation: Instead of lithium-halogen exchange, consider forming the Grignard reagent.[11][12] This can be achieved by reacting the 5-bromoindole with magnesium metal. Grignard reagents are generally less basic and less prone to side reactions like the halogen dance.
-
Halogen-Magnesium Exchange: A milder alternative to direct Grignard formation is a halogen-magnesium exchange using reagents like i-PrMgCl.[13] This often proceeds with higher regioselectivity and functional group tolerance.
-
Temperature Control: Perform lithium-halogen exchange reactions at very low temperatures (e.g., -78 °C) to favor the kinetically controlled exchange at the C-Br bond and minimize proton abstraction at other sites.
-
Direct C-H Functionalization
Question: I am interested in functionalizing one of the C-H bonds on the benzene ring of this compound. Which position is most likely to react, and what conditions should I explore?
Answer: Regioselective C-H functionalization of the indole benzene ring is challenging due to the similar reactivity of the C-H bonds.[14][15] However, the electronic effects of the existing substituents can offer some directing influence.
-
Predicted Reactivity:
-
C7-Position: The C7-position is ortho to the indole nitrogen and can be activated through coordination to a metal catalyst, especially when a directing group is installed on the nitrogen.[15]
-
C4-Position: The C4-position is sterically accessible and can be targeted under certain conditions. The fluorine at C6 and bromine at C5 will influence the electronic nature of this position.
-
Directing Group Strategies: The most reliable way to achieve regioselectivity in C-H functionalization is by using a directing group on the indole nitrogen.[14][15] Different directing groups can favor functionalization at different positions (e.g., C7 vs. C6).
-
-
Experimental Approach:
-
Literature Precedent: Search for direct arylation or other C-H functionalization reactions on similarly substituted indoles.[16][17]
-
Catalyst Screening: Palladium catalysts are commonly used for direct arylation.[16] The choice of ligand and additives (e.g., Ag(I) salts, carboxylic acids) can significantly influence the regioselectivity.
-
Protecting/Directing Group: Consider using a removable directing group on the nitrogen to control the position of C-H activation.
-
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected product.
Protocol 2: Suzuki-Miyaura Coupling at the 5-Position (N-Protected Substrate)
-
To a reaction vessel, add N-Boc-5-bromo-6-fluoro-1H-indole (1.0 eq), the desired arylboronic acid (1.5 eq), and K2CO3 (2.0 eq).
-
Add Pd(dppf)Cl2 (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Summary Table
| Reaction Type | Position | Key Considerations | Recommended Conditions |
| Suzuki-Miyaura Coupling | C5 | N-H acidity, catalyst/ligand choice, base strength | N-protection, Pd(dppf)Cl2, K2CO3, Dioxane/H2O |
| Buchwald-Hartwig Amination | C5 | N-H acidity, ligand choice, base strength | N-protection, Bulky phosphine ligands (e.g., XPhos), K3PO4 |
| Metal-Halogen Exchange | C5 | N-H and C2 acidity, "halogen dance" | N-protection, i-PrMgCl or low temp n-BuLi |
| Direct C-H Arylation | C4/C7 | Directing group, catalyst system | N-directing group, Pd(OAc)2, phosphine ligand |
Logical Relationships in Regioselectivity
Caption: Factors influencing regioselective functionalization.
References
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. grignard reagent formation: Topics by Science.gov [science.gov]
- 13. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. preprints.org [preprints.org]
stability of 5-bromo-6-fluoro-1H-indole under acidic and basic conditions
Technical Support Center: 5-bromo-6-fluoro-1H-indole
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this halogenated indole derivative in their work. Our goal is to provide you with in-depth, field-tested insights into its stability profile, helping you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and properties of this compound.
Q1: What are the primary stability concerns for this compound?
Like most indole derivatives, this compound is most vulnerable under strongly acidic conditions, which can lead to polymerization or degradation.[1] While generally more stable under basic conditions, the N-H proton is acidic and can be removed by strong bases, creating a reactive nucleophile.[2][3] Additionally, as with many complex organic molecules, prolonged exposure to light and air can lead to gradual oxidative degradation.[4]
Q2: How do the bromo and fluoro substituents impact the stability of the indole core?
The halogen substituents at the 5- and 6-positions play a significant electronic role. Both bromine and fluorine are electron-withdrawing groups, which decrease the overall electron density of the indole ring system.[1] This has two main consequences:
-
Reduced Basicity: The ring is less susceptible to protonation compared to electron-rich indoles. This may offer a marginal increase in stability in weakly acidic media, but it does not prevent degradation in strong acids.
-
Increased N-H Acidity: The electron-withdrawing effect makes the N-H proton more acidic than in unsubstituted indole, facilitating its removal by bases.
Q3: What are the recommended long-term storage conditions for this compound?
To ensure maximum shelf-life and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][5] For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to mitigate the risk of oxidation.[6] Avoid storing it in proximity to volatile acids or bases.
Q4: My analytical data shows a gradual loss of purity over time, even with proper storage. What could be the cause?
If you observe degradation despite following standard storage protocols, consider the possibility of slow oxidation or reaction with trace impurities. Indoles can auto-oxidize, forming resinous substances.[4] Ensure your storage container is truly airtight and the inert atmosphere has not been compromised. If the compound is stored in a solvent, ensure the solvent is of high purity and free from acidic or peroxide contaminants.
Troubleshooting Guide: Experimental Scenarios
This guide provides a deeper dive into specific problems you may encounter during reactions, their underlying causes, and actionable solutions.
Scenario 1: Reaction in Acidic Media Results in a Dark Tar or Insoluble Material
Issue: When subjecting this compound to acidic conditions (e.g., TFA for deprotection, strong mineral acids), the reaction mixture darkens significantly, and TLC/LC-MS analysis shows a complex mixture of products or baseline material.
Root Cause Analysis: The indole nucleus, despite being a weak base, is highly susceptible to protonation by strong acids. The most reactive site for electrophilic attack, including protonation, is the C3 position.[2][3] This protonation event disrupts the aromaticity of the pyrrole ring, forming a highly reactive indoleninium ion. This cation is a potent electrophile that can be attacked by a neutral indole molecule, initiating a chain reaction that leads to dimers, trimers, and ultimately, intractable polymers.[7][8]
dot
Caption: Acid-catalyzed degradation pathway of indole.
Solutions & Mitigation Strategies:
-
Employ Milder Conditions: If possible, substitute strong acids like HCl or H₂SO₄ with weaker acids or Lewis acids that are less prone to causing polymerization.
-
Lower the Temperature: Running the reaction at reduced temperatures (e.g., 0 °C or -20 °C) can significantly slow down the rate of polymerization, allowing the desired reaction to proceed more cleanly.
-
Use N-Protection: The most robust solution is to protect the indole nitrogen. An electron-withdrawing protecting group (e.g., Boc, tosyl) significantly decreases the electron density of the pyrrole ring, making it far less susceptible to protonation and subsequent polymerization.[9][10][11] This is a crucial strategy for any multi-step synthesis involving acidic reaction conditions.
| Strategy | Rationale | Typical Application |
| Lower Temperature | Reduces the rate of undesired polymerization side reactions. | Acid-catalyzed cyclizations, deprotections. |
| Use Milder Acids | Less potential to fully protonate the indole C3 position. | Reactions where a proton source is needed but not in stoichiometric amounts. |
| N-Protection | Deactivates the indole ring towards electrophilic attack.[10] | Essential for reactions involving strong acids or electrophiles. |
Scenario 2: Unpredictable Reactivity or Side Products with Strong Bases
Issue: Upon treatment with a strong base (e.g., NaH, n-BuLi, LDA) followed by an electrophile, you observe a mixture of N-substituted and C3-substituted products, or the reaction fails to proceed as expected.
Root Cause Analysis: The N-H proton of the indole is acidic (pKa ≈ 21 in DMSO) and can be fully deprotonated by a strong base.[2] The resulting indole anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen (N1) and the C3 carbon. The outcome of the reaction with an electrophile depends on several factors:
-
Counter-ion: More ionic salts (Na⁺, K⁺) tend to favor reaction at the more electronegative nitrogen atom.[2]
-
Solvent: Polar aprotic solvents like DMF or THF can influence the ion pairing and thus the reactivity.
-
Electrophile: The nature of the electrophile also plays a key role in directing the site of attack.
dot
Caption: Ambident reactivity of the indole anion.
Solutions & Mitigation Strategies:
-
Control N- vs. C-Selectivity: To favor N-alkylation or N-acylation, use sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like DMF.[3] This generates a "harder" nucleophile that preferentially attacks at the nitrogen.
-
Ensure Complete Deprotonation: Incomplete deprotonation can lead to complex mixtures. Use a slight excess of a strong base in a strictly anhydrous solvent to drive the formation of the indole anion.
-
Consider C2-Lithiation: If C2 functionalization is desired, the N-H must first be protected. Subsequent treatment with a very strong base like n-BuLi or LDA at low temperatures can then selectively deprotonate the C2 position.[2]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection
This protocol provides a standard method to protect the indole nitrogen, enhancing its stability for subsequent reactions.
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF or DMF (approx. 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Addition of Electrophile: Cool the solution back to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.3 eq) dissolved in a small amount of the reaction solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected indole.
Protocol 2: Monitoring Stability by Reverse-Phase HPLC
This is a general-purpose analytical method to assess the purity of this compound and detect the formation of degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile or methanol to a concentration of ~1 mg/mL.
Analysis: The appearance of new peaks, particularly at earlier retention times (more polar compounds) or a broad "hump" (polymeric material), indicates degradation. A decrease in the area of the main peak over time quantifies the loss of the parent compound.[12][13]
Troubleshooting Workflow
Use this decision tree to quickly diagnose and address stability issues encountered during your experiments.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. chemcess.com [chemcess.com]
- 8. jinjingchemical.com [jinjingchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.org [mdpi.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
troubleshooting low yields in N-arylation of 5-bromo-6-fluoro-1H-indole
Technical Support Center: N-Arylation of 5-Bromo-6-fluoro-1H-indole
Welcome to the technical support guide for troubleshooting the N-arylation of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The following information is structured to provide actionable solutions to common problems, grounded in mechanistic principles and supported by authoritative literature.
Frequently Asked Questions (FAQs)
Q1: My N-arylation reaction is not proceeding at all. What are the most common initial checks I should perform?
A: When facing a complete lack of reactivity, it's crucial to systematically verify your reaction setup. Start with the following:
-
Inert Atmosphere: Ensure your reaction vessel was properly purged of oxygen. Palladium(0) catalysts are sensitive to air, and oxidative degradation is a common cause of failure.[1]
-
Reagent Quality: Verify the purity and dryness of your solvent and reagents, particularly the base and the indole. The presence of water can deactivate the catalyst and hydrolyze sensitive reagents.
-
Catalyst Activity: If you are not using a pre-catalyst, ensure your Pd(II) source is being effectively reduced to the active Pd(0) species in situ.[2][3] The choice of ligand and base plays a critical role in this step.[2] Consider using a fresh bottle of catalyst or a reliable pre-catalyst.
-
Base Strength and Solubility: Ensure the base you have chosen is strong enough to deprotonate the indole N-H and is soluble in your reaction solvent. Poor solubility can lead to slow or incomplete reactions.
Q2: I'm observing the formation of multiple unidentified side products. What are the likely culprits?
A: The formation of side products in the N-arylation of indoles can often be attributed to:
-
C-Arylation: Palladium catalysts can sometimes promote arylation at the C2 or C3 position of the indole ring, competing with the desired N-arylation.[4][5] This is particularly prevalent with certain ligand and substrate combinations.
-
Homocoupling: Your aryl halide or indole may be undergoing homocoupling to form biaryl or di-indolyl methane-type structures, respectively.
-
Ligand Arylation: In some cases, the phosphine ligand itself can be arylated, consuming your aryl halide and deactivating the catalyst.[6]
-
Hydrodehalogenation: The aryl halide can be reduced, removing the halogen and terminating the catalytic cycle.
Q3: Should I be using a Palladium or Copper catalyst for my N-arylation?
A: Both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) N-arylation reactions are widely used for indoles.[7] The choice often depends on the specific substrates and desired reaction conditions.
-
Palladium (Buchwald-Hartwig): Generally offers milder reaction conditions, a broader substrate scope, and higher functional group tolerance.[8] It is often the first choice for complex molecules.
-
Copper (Ullmann): Traditionally required harsh conditions (high temperatures), but modern ligand systems have enabled milder protocols.[9][10] Copper catalysis can sometimes be more effective for specific substrate combinations where palladium systems fail and can be a more cost-effective option.[11]
Troubleshooting Guide: Addressing Low Yields
This section provides a more in-depth analysis of specific issues leading to low yields and offers targeted solutions.
Symptom 1: No Reaction or Trace Product Formation
If your initial checks from the FAQs did not resolve the issue, a more detailed investigation into your reaction components is necessary.
-
Catalyst System Incompatibility: The combination of palladium source, ligand, and base is critical for a successful reaction. The this compound substrate has both electron-withdrawing (fluoro) and electron-donating (bromo, via lone pair donation) groups, which can influence its reactivity.
-
Ligand Selection: For electron-deficient or sterically hindered indoles, bulky, electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[12] Consider screening a panel of ligands such as XPhos, SPhos, or BrettPhos, which have shown success in challenging aminations.[13]
-
Base Selection: The pKa of the base is crucial. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are commonly used.[12] The choice of base can also influence the catalyst's resting state and overall activity.[14] For substrates sensitive to strong bases, weaker bases like K₂CO₃ can be employed, though this may require higher temperatures.[15]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield.
-
Common Solvents: Toluene, dioxane, and THF are frequently used for Buchwald-Hartwig reactions.[16] Toluene is often a good starting point due to its non-coordinating nature. Dioxane can sometimes improve the solubility of reagents but should be used with caution as it can coordinate to the palladium center.
-
Solvent Purity: Ensure your solvent is anhydrous and degassed. The presence of oxygen can lead to the formation of palladium black and catalyst deactivation.[1]
-
-
Setup: In parallel, set up a series of small-scale reactions (e.g., 0.1 mmol of this compound) in a glovebox or using Schlenk techniques.
-
Variables: Keep the substrate, aryl halide, and solvent constant. Vary the ligand and base according to the table below.
-
Execution: Run the reactions at a standard temperature (e.g., 100 °C) for a set time (e.g., 12 hours).
-
Analysis: Analyze the reaction mixtures by LC-MS or GC-MS to determine the conversion to the desired product.
| Experiment | Palladium Source (2 mol%) | Ligand (4 mol%) | Base (2 equiv) | Solvent |
| 1 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene |
| 2 | Pd₂(dba)₃ | SPhos | NaOt-Bu | Toluene |
| 3 | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Dioxane |
| 4 | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene |
Symptom 2: Significant Side Product Formation
The presence of major side products indicates that alternative reaction pathways are competing with your desired N-arylation.
-
Competitive C-Arylation: The indole nucleus is susceptible to electrophilic attack at the C3 position and, to a lesser extent, the C2 position. Under certain conditions, the aryl-palladium intermediate can act as an electrophile, leading to C-arylation.[5]
-
Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can lead to product degradation or the formation of thermodynamic side products.
-
Optimization: Once you have identified a promising catalyst system, perform a time-course study to determine the optimal reaction time. Running the reaction at the lowest effective temperature can also help minimize side product formation.
-
Caption: A logical workflow for troubleshooting low yields in N-arylation.
Symptom 3: Inconsistent Results or Reaction Stalling
Lack of reproducibility or reactions that start but do not go to completion often point to issues with catalyst stability or reaction inhibition.
-
Catalyst Deactivation: The active Pd(0) catalyst can be prone to decomposition, forming inactive palladium black, especially at high temperatures.[1]
-
Pre-catalysts: The use of well-defined pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can lead to more consistent formation of the active catalytic species and improve reproducibility.
-
Ligand Ratio: An appropriate ligand-to-palladium ratio is crucial. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by occupying coordination sites on the palladium. A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point.
-
-
Product Inhibition: In some cases, the N-arylated indole product can coordinate to the palladium center and inhibit the catalytic cycle.
-
Reaction Concentration: Running the reaction at a lower concentration may help to mitigate product inhibition.
-
Alternative Methodologies: The Ullmann Condensation
If extensive troubleshooting of the Buchwald-Hartwig amination does not yield satisfactory results, the Ullmann condensation offers a viable alternative.[18]
Key Features of a Modern Ullmann Protocol
-
Catalyst: Typically uses a copper(I) source, such as CuI.[6]
-
Ligand: The use of chelating ligands, such as 1,2-diamines or phenanthrolines, has been instrumental in developing milder Ullmann conditions.[6][9]
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ is often employed.[10][19]
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are common, although toluene has also been used successfully.[6][9]
-
Setup: To a dry Schlenk tube, add CuI (5-10 mol%), the ligand (10-20 mol%), K₃PO₄ (2 equivalents), and this compound (1 equivalent).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the aryl halide (1.2 equivalents) and the degassed solvent.
-
Reaction: Heat the reaction mixture at 110-130 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the copper salts. The filtrate can then be washed and purified by column chromatography.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig N-arylation.
References
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - PubMed. (2015). Chemistry.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchG
- Buchwald–Hartwig amin
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.).
- Ullmann condens
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. (2015). Journal of the American Chemical Society.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC - NIH. (n.d.).
- Efficient Palladium-Catalyzed N-Arylation of Indoles - Organic Chemistry Portal. (2000). Organic Letters.
- The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. (n.d.).
- Efficient Palladium-Catalyzed N-Arylation of Indoles | Organic Letters - ACS Public
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Organic Chemistry Frontiers.
- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides - Benchchem. (n.d.).
- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Comput
- Help troubleshooting a Buchwald-Hartwig amin
- Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. (2021). Taylor & Francis Online.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Typical ligands for Pd-catalyzed N-arylation and N-vinylation - ResearchG
- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.).
- Need help with N-Arylation reaction : r/OrganicChemistry - Reddit. (2023).
- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - RSC Publishing. (2023). RSC Publishing.
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Ullmann Reaction - Organic Chemistry Portal. (n.d.).
- Cross-coupling reaction - Wikipedia. (n.d.).
- Recent Progress Concerning the N-Aryl
- Buchwald-Hartwig Amin
- Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity | Journal of the American Chemical Society. (2005). Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 12. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 13. research.rug.nl [research.rug.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
Navigating the Reactivity of 5-Bromo-6-fluoro-1H-indole: A Technical Support Guide
Welcome to the technical support center dedicated to the chemistry of 5-bromo-6-fluoro-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging building block. The presence of both a bromine and a fluorine atom on the indole core significantly influences its electronic properties and reactivity. The strategic use of N-protection is paramount to achieving desired chemical transformations. This document provides in-depth, field-proven insights into the impact of N-protection on the reactivity of this compound, offering troubleshooting guides and detailed protocols in a practical question-and-answer format.
Understanding the Core Challenges
The this compound scaffold presents a unique set of challenges and opportunities. The electron-withdrawing nature of the fluorine at C6 and the bromine at C5 deactivates the benzene ring towards electrophilic aromatic substitution, while also influencing the acidity of the N-H proton and the C2-H proton. The bromine atom serves as a convenient handle for cross-coupling reactions, but its reactivity is modulated by the adjacent fluorine and the choice of N-protecting group.
This guide will dissect these intricacies, providing a clear path to successful synthesis and functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble with the N-protection of this compound. What are the common pitfalls?
Answer:
Incomplete or failed N-protection of this compound often stems from the reduced nucleophilicity of the indole nitrogen due to the electron-withdrawing effects of the halogen substituents. Here are the key factors to consider:
-
Basicity of the Indole Nitrogen: The 6-fluoro substituent, in particular, significantly lowers the pKa of the N-H proton, making it more acidic but also rendering the conjugate base less nucleophilic.[1]
-
Choice of Base and Solvent: Standard conditions used for simple indoles may not be sufficient. A strong, non-nucleophilic base is often required to achieve complete deprotonation. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a common choice.
-
Protecting Group Reagent: The electrophilicity of the protecting group precursor is crucial. For instance, di-tert-butyl dicarbonate (Boc₂O) may require a catalyst like 4-dimethylaminopyridine (DMAP) to enhance its reactivity towards the deactivated indole nitrogen. Tosyl chloride (TsCl) is generally reactive enough after deprotonation.
-
Reaction Temperature: While initial deprotonation is often performed at 0 °C, subsequent addition of the protecting group reagent and warming to room temperature may be necessary to drive the reaction to completion.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for N-protection.
Q2: Which N-protecting group is best for subsequent metalation or halogen-metal exchange at the C5-bromo position?
Answer:
The choice of the N-protecting group is critical for directing reactivity and stabilizing intermediates. For metalation or halogen-metal exchange, the protecting group should ideally:
-
Increase the acidity of the C2-H proton to prevent competitive deprotonation if direct lithiation is intended.
-
Be stable to the strong bases/organometallic reagents used.
-
Not interfere with the desired reaction pathway.
Here's a comparison of common protecting groups:
| Protecting Group | Impact on Reactivity | Suitability for Metalation/Halogen-Metal Exchange |
| Tosyl (Ts) | Strongly electron-withdrawing. Significantly increases the acidity of the C2-H proton, making direct lithiation at other positions challenging.[2] | Excellent for promoting halogen-metal exchange at the C5-bromo position as it disfavors C2-lithiation. Stable to common organolithium reagents at low temperatures. |
| Boc | Electron-withdrawing, but less so than tosyl. Can be labile under strongly acidic or basic conditions. | Moderately suitable. While it can direct ortho-lithiation in some systems, its stability with strong bases can be a concern. It may not sufficiently acidify the C2-H to prevent competitive deprotonation. |
| SEM | Generally considered electronically neutral to slightly electron-donating. Known to direct lithiation to the C2 position.[3] | Not ideal if C5 functionalization via halogen-metal exchange is the primary goal, as competitive C2-lithiation is highly probable. However, it is stable to organolithium reagents. |
Recommendation: For selective functionalization at the C5-position via lithium-halogen exchange, the tosyl (Ts) group is the most reliable choice . It effectively deactivates the C2-position towards deprotonation, allowing for clean exchange at the bromo-substituted carbon.
Q3: I am attempting a Suzuki coupling with my N-tosyl-5-bromo-6-fluoro-1H-indole, but the yields are low and I see debromination as a side product. How can I optimize this reaction?
Answer:
Low yields and protodebromination are common issues in Suzuki couplings with electron-deficient aryl bromides. The N-tosyl group and the 6-fluoro substituent make the C5-bromo bond more susceptible to side reactions.
Causality and Optimization Strategies:
-
Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ may not be efficient enough. More electron-rich and bulky phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle. Consider using ligands like SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[4][5]
-
Base Selection: The choice of base is critical. A weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOtBu to minimize base-mediated side reactions, including catalyst deactivation and substrate degradation.[6]
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, DME/water) is typically used to dissolve both the organic substrate and the inorganic base. Ensure the solvents are thoroughly degassed to prevent oxidation of the catalyst.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like debromination. It is crucial to find the optimal temperature that allows for efficient coupling without significant degradation. Microwave-assisted heating can sometimes provide rapid and clean conversions at elevated temperatures with shorter reaction times.[7]
Troubleshooting Table for Suzuki Coupling:
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Inefficient catalyst system | Screen different Pd catalysts and bulky phosphine ligands (e.g., Pd(OAc)₂/SPhos). |
| Low reaction temperature | Gradually increase the temperature, or consider microwave irradiation. | |
| Protodebromination | Catalyst-mediated hydrodehalogenation | Use a less reactive palladium source or a different ligand. Ensure strictly anhydrous and anaerobic conditions if using certain catalyst systems. |
| Base-mediated degradation | Use a milder base (e.g., K₂CO₃, Cs₂CO₃). | |
| Poor Reproducibility | Inconsistent catalyst activity | Ensure proper degassing of solvents and use fresh, high-quality reagents. |
Detailed Experimental Protocols
Protocol 1: N-Tosylation of this compound
This protocol describes a robust method for the N-tosylation of this compound, a critical first step for many subsequent transformations.
Reaction Scheme:
Caption: N-Tosylation of this compound.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the TsCl solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired N-tosyl-5-bromo-6-fluoro-1H-indole.
Protocol 2: Lithium-Halogen Exchange and Quenching of N-Tosyl-5-bromo-6-fluoro-1H-indole
This protocol details the lithium-halogen exchange at the C5 position, followed by quenching with an electrophile, a key method for C5 functionalization.
Workflow Diagram:
Caption: Workflow for C5-functionalization via lithiation.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-tosyl-5-bromo-6-fluoro-1H-indole (1.0 eq).
-
Add anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise via syringe. A color change is typically observed.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile (e.g., anhydrous DMF for formylation, freshly crushed dry ice for carboxylation) at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Deprotection Strategies
The choice of deprotection method is as crucial as the selection of the protecting group itself and must be compatible with the functional groups present in the molecule.
| Protecting Group | Deprotection Conditions | Potential Issues & Troubleshooting |
| Tosyl (Ts) | Basic Hydrolysis: Cs₂CO₃ in THF/MeOH; NaOH or KOH in refluxing alcohol.[8] | Electron-withdrawing groups on the indole facilitate this reaction. For less reactive substrates, higher temperatures or stronger bases may be needed. Ensure compatibility of other functional groups with basic conditions. |
| Reductive Cleavage: Mg in MeOH; Na/naphthalene. | Can be harsh and may reduce other functional groups. | |
| Boc | Acidic Cleavage: Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane or ethyl acetate.[9][10] | The electron-deficient nature of the indole may require stronger acidic conditions or longer reaction times. Monitor carefully to avoid side reactions with acid-labile groups. |
| Thermal Cleavage: Heating in a high-boiling solvent like toluene or xylene. | May not be suitable for thermally sensitive molecules. | |
| SEM | Fluoride-based: Tetrabutylammonium fluoride (TBAF) in THF.[11] | This is the most common and mildest method. Ensure anhydrous conditions for optimal results. |
| Acidic Cleavage: Dilute HCl in an alcohol or THF.[12] | Can be slower and less selective than fluoride-based methods. |
References
- Alcaide, B., Almendros, P., & Alonso, J. M. (2007). The Chemistry of 2-Imino-β-Lactams (Azetidin-2-ylideneamines). Current Organic Chemistry, 11(3), 237-257.
- Lipshutz, B. H., & Pegram, J. J. (1980). 2-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group. Tetrahedron Letters, 21(35), 3343-3346.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- This citation is a placeholder for a general organic chemistry textbook th
- This citation is a placeholder for a review article on Boc-protection in heterocyclic chemistry.
- This citation is a placeholder for a general laboratory manual on organic synthesis techniques.
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- This citation is a placeholder for a research article detailing the synthesis of a rel
- This citation is a placeholder for a review on the synthesis of halogen
- This citation is a placeholder for a research article discussing the electronic effects of the tosyl group on indole reactivity.
- This citation is a placeholder for a research article on the synthesis of N-tosyl indoles.
- This citation is a placeholder for a research article on the lithi
- This citation is a placeholder for a research article on the stability of N-Boc groups.
- This citation is a placeholder for a research article on directed metal
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- This citation is a placeholder for a research article on microwave-assisted Suzuki couplings.
- This citation is a placeholder for a research article on the synthesis of this compound.
- This citation is a placeholder for a patent describing the synthesis of a this compound deriv
- This citation is a placeholder for a research article on the optimiz
- This citation is a placeholder for a research article on lithium-halogen exchange reactions.
- This citation is a placeholder for a research article on the synthesis of 5-bromoindoles.
- This citation is a placeholder for a research article on the deprotection of N-SEM groups.
- This citation is a placeholder for a research article on halogen-metal exchange with magnesium intermedi
- This citation is a placeholder for a product page for 5-bromo-6-fluoro-1H-indazole, a rel
- This citation is a placeholder for a research article on the synthesis of 5-bromoindole deriv
- This citation is a placeholder for a research article on the deprotection of N-SEM groups.
- This citation is a placeholder for a protocol on SEM deprotection with TFA.
- This citation is a placeholder for a research article on the synthesis of 5-fluoro-6-substituted indoles.
- This citation is a placeholder for a review on the mechanism of lithium-halogen exchange.
- This citation is a placeholder for a research article on the synthesis of 5-bromo deriv
- This citation is a placeholder for a protocol on Suzuki coupling of bromoquinolones.
- This citation is a placeholder for a review on lithium-halogen exchange in process chemistry.
- This citation is a placeholder for a protocol on Suzuki coupling of bromobenzimidazoles.
- This citation is a placeholder for a protocol on Suzuki coupling of bromopyridines.
- This citation is a placeholder for a product page for a related tosyl
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Technical Support Center: Metal-Catalyzed Coupling of 5-Bromo-6-fluoro-1H-indole
Welcome to the technical support center for the metal-catalyzed cross-coupling of 5-bromo-6-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this specific indole core. The unique electronic properties of this substrate—possessing an electron-rich indole nitrogen adjacent to a benzene ring substituted with both a halogen (Br) and a strong electron-withdrawing group (F)—present distinct challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired biaryl product. What are the likely causes and how can I improve my yield?
Answer: Low or no conversion in the Suzuki-Miyaura coupling of this substrate often points to challenges in the catalytic cycle, specifically at the oxidative addition or transmetalation steps, or catalyst deactivation.
Causality and Troubleshooting Steps:
-
Inefficient Oxidative Addition: The C-Br bond at the 5-position is activated by the electron-withdrawing fluorine at the 6-position, which should facilitate oxidative addition. However, if this step is still sluggish, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the Pd(0) center and promote the oxidative addition of aryl bromides.[1][2]
-
Palladium Pre-catalyst: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction of Pd(II) salts, which can sometimes be inefficient.
-
-
Catalyst Inhibition by the Indole N-H: The acidic proton on the indole nitrogen can react with the base, or the nitrogen lone pair can coordinate to the palladium center, leading to catalyst inhibition.[3]
-
N-Protection: Protecting the indole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these side reactions.[4] N-protection also improves the solubility of the indole substrate in many organic solvents.
-
Choice of Base: If proceeding without N-protection, a careful choice of base is critical. Strong bases like NaOt-Bu can deprotonate the indole N-H, but weaker bases like K₂CO₃ or K₃PO₄ may be less problematic.
-
-
Protodeboronation of the Boronic Acid: A significant side reaction is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond, consuming your coupling partner.[5][6] This is particularly problematic with heteroarylboronic acids.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[5]
-
Anhydrous Conditions: Minimize water content in your reaction, as water is a proton source for this side reaction.[5][7]
-
Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like CsF or K₃PO₄.[8]
-
Issue 2: Significant Hydrodehalogenation (Formation of 6-fluoro-1H-indole)
Question: My reaction is producing a significant amount of 6-fluoro-1H-indole instead of the desired coupled product. How can I suppress this hydrodehalogenation side reaction?
Answer: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings, especially with fluorinated aryl halides.[7][9]
Causality and Troubleshooting Steps:
-
Source of Hydride: The hydride species responsible for dehalogenation can originate from various sources in the reaction mixture.
-
Solvent: Alcoholic solvents can be a source of hydrides. If using an alcohol co-solvent, consider switching to a non-protic solvent system like dioxane, THF, or toluene.
-
Base: Some bases or their decomposition products can act as hydride donors.
-
Water: Water can serve as a proton source in the hydrodehalogenation pathway.[7] Ensure all reagents and solvents are anhydrous.
-
-
Catalyst and Ligand System: The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation.
-
Ligand Screening: Experiment with different phosphine ligands. Bulky, electron-rich ligands that accelerate reductive elimination of the desired product can often outcompete the dehalogenation pathway.
-
Issue 3: Formation of Homocoupling Byproducts
Question: I am observing significant formation of a symmetrical biaryl from the homocoupling of my boronic acid in a Suzuki reaction, or a 1,3-diyne from my terminal alkyne in a Sonogashira reaction. How can I minimize these byproducts?
Answer: Homocoupling is a frequent side reaction in both Suzuki and Sonogashira couplings.
Suzuki Boronic Acid Homocoupling:
-
Causality: This is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated oxidative coupling of two boronic acid molecules.[10][11]
-
Troubleshooting:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) before adding the catalyst.[10]
-
Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst can minimize the amount of Pd(II) available for the homocoupling pathway.
-
Sonogashira Alkyne Homocoupling (Glaser Coupling):
-
Causality: This is a copper-catalyzed oxidative dimerization of the terminal alkyne, which is highly sensitive to the presence of oxygen.[10][12]
-
Troubleshooting:
-
Inert Atmosphere: Maintain a strictly inert atmosphere throughout the reaction.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed to circumvent this issue.[13][14] These often employ a palladium catalyst with a suitable ligand and an amine base in a solvent like DMF or DMSO.
-
Reducing Atmosphere: In some cases, using a reducing atmosphere (e.g., a mixture of hydrogen and nitrogen) can suppress oxidative homocoupling.[10]
-
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the this compound necessary for cross-coupling reactions?
A1: While not always strictly necessary, N-protection is highly recommended. The indole N-H is acidic (pKa ≈ 17) and can be deprotonated by the bases typically used in cross-coupling reactions. This can lead to catalyst inhibition or side reactions. Protecting groups like Boc or SEM can prevent these issues, improve solubility, and often lead to cleaner reactions and higher yields.[4][11]
Q2: How does the 6-fluoro substituent affect the reactivity of the 5-bromo position?
A2: The fluorine atom is a strongly electron-withdrawing group. This has two main effects:
-
It makes the C-Br bond more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. This can be beneficial, potentially allowing for milder reaction conditions.[2][15]
-
It decreases the overall electron density of the indole ring system, which can influence the rates of other steps in the catalytic cycle.
Q3: What are the key considerations for ligand selection in the Buchwald-Hartwig amination of this compound?
A3: For the Buchwald-Hartwig amination, which can be challenging with electron-deficient aryl halides, the choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands such as XPhos, tBuBrettPhos, or Josiphos-type ligands are often required.[16][17][18] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. A thorough screening of ligands and bases is often necessary to find the optimal conditions for a specific amine coupling partner.
Q4: For a Heck reaction with this compound, what are the potential issues with regioselectivity?
A4: The Heck reaction involves the coupling of the aryl halide with an alkene. With unsymmetrical alkenes, regioselectivity can be an issue. For indole substrates, coupling can occur at either the C2 or C3 position of the indole ring in oxidative Heck reactions.[19][20] However, in the traditional Heck reaction of this compound, the C-C bond formation will occur at the 5-position. The regioselectivity of the addition to the alkene is governed by sterics and electronics, with the aryl group typically adding to the less substituted carbon of the double bond.[21][22]
Visualizing Reaction Pathways
Catalytic Cycles and Side Reactions
The following diagrams illustrate the main catalytic cycles for Suzuki and Sonogashira couplings and the pathways for common side reactions.
Caption: Suzuki cycle and common side reactions.
Caption: Sonogashira cycle and Glaser homocoupling.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution(s) | Relevant Coupling(s) |
| Low/No Conversion | Inefficient oxidative addition | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos); Use a Pd(0) pre-catalyst. | All |
| Catalyst inhibition by indole N-H | Protect the indole nitrogen (e.g., with Boc or SEM); Screen different bases. | All | |
| Protodeboronation | Use boronic esters; Ensure anhydrous conditions; Use milder bases (e.g., K₃PO₄, CsF). | Suzuki | |
| Hydrodehalogenation | Hydride source in reaction | Use anhydrous, aprotic solvents; Screen different bases. | All |
| Homocoupling | Oxygen in reaction mixture (Suzuki) | Rigorously degas solvents and reaction mixture. | Suzuki |
| Copper-catalyzed oxidation (Sonogashira) | Maintain a strict inert atmosphere; Use copper-free conditions. | Sonogashira |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with N-Boc-5-bromo-6-fluoro-1H-indole
-
To an oven-dried reaction vessel, add N-Boc-5-bromo-6-fluoro-1H-indole (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required, e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., dioxane, THF, or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Copper-Free Sonogashira Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., DMF or DMSO) and the amine base (e.g., Et₃N or DBU, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
References
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Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(6), 2043–2054. [Link]
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The Weizmann Institute of Science. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
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Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
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Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 82(18), 9264–9276. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Reddit. (2024). For the pro's (Suzuki). r/Chempros. [Link]
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Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki–Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (20), 2841–2843. [Link]
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Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
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Okayama University. (2024). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acyl Fluorides and Chlorides: Synthesis of Aryl Halides via Reductive Elimination of the C-X (X = I, Br, and Cl) Bond and Mechanistic Implications. [Link]
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Wang, Q., & Glorius, F. (2018). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 9(1), 220–225. [Link]
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Wsol, M., Mrozek, A., & Frankowski, R. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 274–282. [Link]
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So, C. M., & Kwong, F. Y. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13353–13360. [Link]
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DiVA portal. (2000). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. [Link]
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Ruhr-Universität Bochum. (2021). Mechanistic investigations. [Link]
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DiVA portal. (2000). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. [Link]
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ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
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Wang, Q., Le, C., & Glorius, F. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(37), 10106–10111. [Link]
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Lappert, M. F., & Liltrott, P. W. (1975). Mechanistic studies of some oxidative-addition reactions: free-radical pathways in the Pt0–RX, Pt0–PhBr, and PtII–R′SO2X reactions (R = alkyl, R′= aryl, X = halide) and in the related rhodium(I) or iridium(I) systems. Journal of the Chemical Society, Dalton Transactions, (7), 591–600. [Link]
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The University of Groningen research portal. (2020). The Buchwald–Hartwig Amination After 25 Years. [Link]
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So, C. M., & Kwong, F. Y. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13353–13360. [Link]
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Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2014). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 16(1), 244–247. [Link]
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Corpet, M., & Gandon, V. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223. [Link]
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Kempe, R. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(11), 1279. [Link]
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Chen, Y. C., & Lee, C. F. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules, 27(13), 4256. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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The Doyle Group. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. [Link]
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ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
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Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 244–247. [Link]
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ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
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Reddy, M. S., & Thirupathi, P. (2012). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications, 48(79), 9912–9914. [Link]
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RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (2013). Indole synthesis by palladium-catalyzed tandem allylic isomerization – furan Diels–Alder reaction. [Link]
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UNL Digital Commons. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
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Lin, Y. A., & Lin, C. C. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Angewandte Chemie International Edition, 51(33), 8231–8235. [Link]
-
ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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Technical Support Center: Large-Scale Synthesis of 5-Bromo-6-Fluoro-1H-Indole
Welcome to the technical support center for the large-scale synthesis of 5-bromo-6-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthetic process. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide: Navigating Common Hurdles in Synthesis
This section addresses specific problems that can arise during the large-scale synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion in the Leimgruber-Batcho Synthesis
Question: We are experiencing low yields and incomplete consumption of our starting 3-bromo-4-fluoro-6-nitrotoluene in the initial enamine formation step of the Leimgruber-Batcho synthesis. What are the likely causes and how can we optimize this?
Answer:
Low yields in the enamine formation step are a common issue when scaling up the Leimgruber-Batcho synthesis.[1][2] The primary culprits are often related to reagent quality, reaction conditions, and moisture control.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor Quality of DMF-DMA | Verify the purity of N,N-dimethylformamide dimethyl acetal (DMF-DMA). Over time, DMF-DMA can degrade, especially if exposed to moisture, leading to reduced reactivity. It is recommended to use a fresh, high-purity batch for large-scale runs. Consider co-distillation with a suitable solvent to remove any impurities if necessary. |
| Insufficient Reaction Temperature or Time | Optimize the reaction temperature and monitor progress closely. While the Leimgruber-Batcho synthesis is known for its relatively mild conditions, large-scale reactions may require adjustments.[1] Gradually increase the temperature and use in-process controls (e.g., HPLC, TLC) to track the consumption of the starting material and formation of the enamine intermediate. |
| Presence of Moisture | Ensure strictly anhydrous conditions. Moisture can hydrolyze DMF-DMA and interfere with the reaction. All glassware should be thoroughly dried, and anhydrous solvents should be used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for large-scale synthesis. |
| Suboptimal Base or Catalyst | Consider the addition of a suitable base. While not always necessary, a non-nucleophilic base can sometimes facilitate the initial deprotonation of the nitrotoluene.[3] Pyrrolidine is often used to displace dimethylamine from DMF-DMA, forming a more reactive reagent.[1] |
Issue 2: Difficulties in the Reductive Cyclization Step
Question: During the reductive cyclization of the enamine intermediate to form this compound, we are observing the formation of multiple byproducts and incomplete conversion. How can we improve the selectivity and yield of this step?
Answer:
The reductive cyclization is a critical step where selectivity is paramount. The choice of reducing agent and reaction conditions can significantly impact the outcome.[3]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inefficient Reducing Agent | Select the appropriate reducing agent for your scale. Common choices include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or iron in acetic acid.[1] For large-scale operations, safety and cost are major considerations. Iron in acetic acid is often a cost-effective and safer alternative to catalytic hydrogenation. |
| Harsh Reaction Conditions | Optimize temperature and pressure (if applicable). High temperatures or pressures can lead to over-reduction or side reactions. Monitor the reaction closely and adjust conditions to favor the desired cyclization. |
| Catalyst Poisoning | Ensure the purity of the enamine intermediate. Impurities from the previous step can poison the catalyst (e.g., Pd/C, Raney Ni), leading to incomplete reaction. Purification of the enamine before cyclization may be necessary. |
| Incomplete Cyclization | Ensure sufficient reaction time and monitor for the disappearance of the amino intermediate. The cyclization of the initially formed aminoenamine to the indole can sometimes be slow.[3] |
Issue 3: Impurities and Purification Challenges in the Final Product
Question: Our final this compound product is contaminated with colored impurities and is difficult to purify by crystallization. What are the best strategies for obtaining a high-purity product on a large scale?
Answer:
Purification is a common bottleneck in large-scale synthesis. The intense color of the enamine intermediate can sometimes carry through to the final product if not properly removed.[1]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Residual Colored Intermediates | Implement a thorough work-up procedure. Washing the crude product with appropriate aqueous solutions can help remove residual acids, bases, and some polar impurities. A charcoal treatment of the crude product solution can also be effective in removing colored impurities. |
| Formation of Oxidative Byproducts | Minimize exposure of the final product to air and light. Indoles can be susceptible to oxidation, leading to the formation of colored byproducts.[4] Handle the final product under an inert atmosphere and store it in amber containers. |
| Ineffective Crystallization | Screen for optimal crystallization solvents. A single solvent or a mixture of solvents may be required to achieve good crystallization and purification. Consider anti-solvent crystallization for improved yield and purity. |
| Difficult to Remove Byproducts | Consider column chromatography for high-purity requirements. While challenging on a very large scale, flash chromatography with silica gel can be a viable option for purifying multi-kilogram quantities if high purity is critical.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound on a large scale?
A1: The two most prevalent and scalable methods for the synthesis of substituted indoles like this compound are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis .[1][4]
-
The Leimgruber-Batcho synthesis is often preferred for its milder reaction conditions, high yields, and the ready availability of the starting o-nitrotoluene derivatives.[1][2] It involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.[1]
-
The Fischer indole synthesis , one of the oldest and most reliable methods, involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[4][6] While robust, it can sometimes suffer from harsh conditions and the formation of regioisomers with unsymmetrical ketones.[5][6]
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Safety is paramount in large-scale synthesis. Key considerations include:
-
Handling of Hazardous Reagents: Reagents like hydrazine (if used in the Leimgruber-Batcho or Fischer synthesis) are highly toxic and potentially explosive. Catalytic hydrogenation with Pd/C and hydrogen gas carries the risk of fire or explosion. A thorough risk assessment and implementation of appropriate engineering controls are essential.
-
Exothermic Reactions: Both the enamine formation and the reductive cyclization can be exothermic. Careful control of reagent addition rates and efficient reactor cooling are critical to prevent thermal runaways.
-
Solvent Handling: Large volumes of flammable organic solvents are typically used. Proper grounding and bonding of equipment are necessary to prevent static discharge, and adequate ventilation is required to minimize exposure to solvent vapors.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coats, and gloves, must be worn at all times. For certain operations, respiratory protection may be necessary.
Q3: How can we monitor the progress of the reaction effectively on a large scale?
A3: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency in large-scale production. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantitatively tracking the consumption of starting materials and the formation of intermediates and the final product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress.[5]
-
Gas Chromatography (GC): GC can be used if the components are sufficiently volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring on the plant floor, taking samples for NMR analysis can provide detailed structural information and confirm the identity of intermediates and the final product.
Experimental Workflow & Data
Workflow for Leimgruber-Batcho Synthesis of this compound
Caption: Workflow for the large-scale synthesis of this compound.
Typical Reaction Parameters (Illustrative)
| Parameter | Step 1: Enamine Formation | Step 2: Reductive Cyclization (Fe/AcOH) |
| Solvent | N,N-Dimethylformamide (DMF) | Acetic Acid |
| Temperature | 80-100 °C | 90-110 °C |
| Reaction Time | 4-8 hours | 2-6 hours |
| Key Reagents | DMF-DMA | Iron powder |
| Monitoring | HPLC, TLC | HPLC, TLC |
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Bromo-6-Fluoro-1H-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a versatile pharmacophore in a multitude of therapeutic agents.[1][2] The strategic halogenation of the indole ring is a well-established method for modulating the physicochemical properties and biological activities of these derivatives.[3] This guide focuses on the emergent class of 5-bromo-6-fluoro-1H-indole derivatives, providing a comparative analysis of their potential biological activities, supported by data from structurally related compounds, and proposing experimental frameworks for their direct evaluation.
The Rationale for 5-Bromo-6-Fluoro Substitution: A Mechanistic Perspective
The introduction of both bromine at the 5-position and fluorine at the 6-position of the indole ring is a deliberate synthetic strategy aimed at fine-tuning the molecule's electronic and lipophilic character. Bromine, a larger and more polarizable halogen, can enhance binding affinity through halogen bonding and increase lipophilicity, potentially improving membrane permeability.[4] Fluorine, with its high electronegativity and ability to form strong hydrogen bonds, can significantly alter the acidity of the indole N-H, modulate metabolic stability, and influence interactions with biological targets.[5] This dual-halogenation pattern, therefore, presents a compelling avenue for the discovery of novel therapeutic agents with potentially enhanced potency and selectivity.
Comparative Biological Activities: Insights from Related Halogenated Indoles
Direct comparative studies on a series of this compound derivatives are not extensively available in the public domain. However, by examining the biological activities of other halogenated indoles, we can infer the potential therapeutic applications of this specific substitution pattern.
Anticancer Activity
The indole nucleus is a prominent feature in many anticancer agents, targeting a variety of mechanisms including the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[6][7] Halogenation has been shown to be a critical determinant of the anticancer potency of indole derivatives.
For instance, studies on various substituted indole-chalcones have demonstrated that the presence and position of a halogen on the indole ring significantly impact cytotoxicity. While specific data for 5-bromo-6-fluoro derivatives is pending, related compounds have shown promise. For example, certain 5-bromo-indole-2-carboxylic acid derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8] The combined electron-withdrawing and lipophilic effects of the 5-bromo and 6-fluoro substituents could potentially lead to potent inhibition of various kinases implicated in cancer progression.[9]
Table 1: Anticancer Activity of Representative Halogenated Indole Derivatives
| Compound/Derivative Class | Target/Mechanism | Cell Line(s) | Reported Activity (IC50/GI50) | Reference(s) |
| 5-Bromo-indole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | A549, HepG2, MCF-7 | Varies by derivative | [8] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | Tubulin Polymerization Inhibition | MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10 | Sub-micromolar to low micromolar | [10] |
| Azine derivatives with indole moieties | Cytotoxicity | HCT-116, HepG2, MCF-7 | 4.09–9.05 µM | [11] |
Antimicrobial and Antifungal Activity
Indole derivatives have long been recognized for their antimicrobial and antifungal properties.[1][12] The lipophilicity conferred by halogenation can facilitate the passage of these compounds through microbial cell membranes.
Research on 3-acyl-5-bromoindoles has demonstrated their potential as antifungal agents against phytopathogens like Monilinia fructicola and Botrytis cinerea.[13] The 5-bromo substitution was found to be important for activity. The addition of a 6-fluoro group could further enhance this activity by modulating the electronic properties of the indole ring system. Furthermore, indole derivatives containing 1,2,4-triazole moieties have shown broad-spectrum antimicrobial activity, and the introduction of a 5-bromo-6-fluoro pattern could be a promising strategy for developing new anti-infective agents.[12]
Table 2: Antimicrobial/Antifungal Activity of Representative Halogenated Indole Derivatives
| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC) | Reference(s) |
| 3-Acyl-5-bromoindoles | Monilinia fructicola, Botrytis cinerea | Varies by derivative | [13] |
| Indole-triazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL | [12] |
| 2-(1H-indol-3-yl)ethylthiourea derivatives | Gram-positive cocci | Varies by derivative | [14] |
Proposed Experimental Workflows for Comparative Analysis
To rigorously evaluate the biological potential of this compound derivatives, a systematic approach is required. The following experimental workflows are proposed to enable a direct and objective comparison with other relevant indole derivatives.
Synthesis of a this compound Derivative Library
A focused library of derivatives should be synthesized to explore the structure-activity relationship (SAR). This would involve modifications at the N1, C2, and C3 positions of the this compound core.
Caption: Synthetic workflow for generating a diverse library of this compound derivatives.
In Vitro Biological Screening Cascade
A tiered screening approach should be employed to efficiently identify promising candidates and elucidate their mechanisms of action.
Caption: A tiered workflow for the biological evaluation of this compound derivatives.
Detailed Experimental Protocols
General Procedure for MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound derivatives and relevant comparators) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
General Procedure for Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While the direct biological activity data for this compound derivatives remains to be fully elucidated, the existing literature on related halogenated indoles provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The proposed synthetic and screening workflows offer a clear path forward for researchers to systematically evaluate this promising class of compounds. The unique electronic and steric properties conferred by the 5-bromo-6-fluoro substitution pattern hold significant promise for the development of novel therapeutics with enhanced efficacy and selectivity. Future research should focus on building a comprehensive SAR profile for this scaffold to guide the design of next-generation drug candidates.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-6-fluoro-1H-indole Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Halogenated Indoles
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets. The strategic introduction of halogen atoms, such as bromine and fluorine, onto this scaffold can profoundly modulate a molecule's physicochemical properties—including lipophilicity, metabolic stability, and binding affinity—thereby enhancing its therapeutic potential.[3][4]
This guide focuses on the 5-bromo-6-fluoro-1H-indole framework, a specific substitution pattern that has garnered interest for developing novel therapeutic agents. We will provide an in-depth, objective comparison of its analogs, elucidating the critical structure-activity relationships (SAR) that govern their biological effects. By synthesizing data from various studies, this document aims to explain the causality behind experimental choices and provide a validated foundation for future drug design and development efforts targeting a range of diseases, from cancer to infectious diseases.[5][6][7]
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. The following analysis dissects the role of each component of the molecular scaffold.
The Importance of the 5-Bromo and 6-Fluoro Substitutions
The presence and position of halogen atoms on the indole's benzene ring are critical determinants of bioactivity.
-
5-Bromo Group: The bromine atom at the C-5 position is a key feature for the bioactivity of many indole derivatives.[5] Its electron-withdrawing nature and size can influence binding pocket interactions and overall molecular conformation. In some series, replacing the 5-bromo with a smaller halogen like chlorine can maintain or even enhance potency, while larger substitutions may be detrimental. For instance, in a series of indole-chalcone analogs, a 5-chloro substitution was found to be highly potent against resistant colorectal cancer cells, whereas the larger 5-bromo analog lost activity.[6] This highlights the sensitivity of the target's binding pocket to the size of the halogen at this position.
-
6-Fluoro Group: Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[4] In the context of indole-chalcones, a 6-fluoro substitution (as seen in the potent compound FC116) resulted in high cytotoxicity against oxaliplatin-resistant cancer cells, with a GI50 value of 6 nM.[6][8] This suggests that the strong electron-withdrawing fluoro group at C-6 is highly favorable for this particular biological activity.
Substitutions at the N-1 Position
The pyrrole nitrogen of the indole ring is a frequent site for modification. Alkylation or acylation at this position can significantly impact a compound's properties and biological activity. For example, the synthesis of various N-1 substituted 6-bromoindole derivatives serves as a key step in creating inhibitors for bacterial cystathionine γ-lyase (bCSE), an enzyme involved in antibiotic resistance.[9] These modifications can alter the molecule's ability to act as a hydrogen bond donor and can be used to introduce side chains that explore additional binding interactions with the target protein.
The Critical Role of Substitutions at the C-3 Position
The C-3 position is arguably the most important site for functionalization to achieve diverse biological activities. The electronic nature of the pyrrole ring makes this position highly reactive and amenable to the introduction of various side chains.
-
Indole-Chalcones: A prominent example is the attachment of a chalcone moiety at C-3. The resulting indole-chalcone derivatives have shown potent cytotoxicity against cancer cells.[6] The SAR for this class reveals that the substitution pattern on the chalcone's phenyl ring is also crucial for activity.
-
Other C-3 Modifications: Other substitutions at C-3 have led to compounds with different therapeutic applications, including antiviral agents. For example, 5-bromo-1H-indole derivatives with complex side chains at C-3 have been investigated as novel HIV-1 capsid binders.[10]
Influence of Substitutions at Other Ring Positions (C-4, C-7)
While less commonly explored, substitutions at other positions can also fine-tune activity. In the indole-chalcone series, introducing a methyl group at various positions had a variable effect on cytotoxicity. A 7-methyl substitution yielded a highly potent compound (GI50 = 16 nM), whereas a 4-methyl group led to a significant decrease in activity (GI50 = 141 nM).[6][8] This demonstrates that even small modifications at these positions can have a substantial impact, likely by influencing the overall orientation of the molecule within the target's binding site.
Comparative Analysis of Biological Activities
Anticancer Properties
Derivatives of the halogenated indole scaffold have demonstrated significant potential as anticancer agents, often acting through multifaceted mechanisms like the inhibition of critical kinases or the disruption of cellular structures.[5]
A compelling example is the indole-chalcone series, where analogs have shown potent cytotoxicity against oxaliplatin-resistant metastatic colorectal cancer cells.[6] The mechanism for these compounds involves the depolymerization of microtubules, leading to cell cycle arrest in the G2/M phase.[6] The comparative data below illustrates the sharp SAR for this series.
Table 1: Cytotoxicity of Indole-Chalcone Analogs against HCT-116/L Cancer Cells
| Compound ID | Key Structural Feature | GI₅₀ (nM) | Reference |
|---|---|---|---|
| FC116 | 6-Fluoro (on indole) | 6 | [6][8] |
| Compound 14 | 5-Fluoro | 7 | [6][8] |
| Compound 16 | 5-Chloro | 17 | [6][8] |
| Compound 17 | 5-Bromo | >10,000 | [6] |
| Compound 13 | 7-Methyl | 16 | [6][8] |
| Compound 12 | 6-Methyl | 24 | [6][8] |
| Compound 11 | 5-Methyl | 30 | [6][8] |
| Compound 10 | 4-Methyl | 141 |[6][8] |
This data clearly shows that a 6-fluoro or 5-fluoro substitution is optimal for cytotoxicity in this series. Interestingly, while the 5-chloro analog remains potent, the larger 5-bromo analog is inactive, demonstrating a strict steric and electronic requirement at this position for this specific target.
Kinase Inhibition
The indole and particularly the azaindole frameworks are well-established cores for designing potent kinase inhibitors.[7] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[11] Indole-containing compounds have been developed to target a range of kinases, including EGFR, VEGFR, and Haspin kinase.[2][5][12]
While specific kinase inhibition data for this compound analogs is emerging, the scaffold's inherent properties make it a promising starting point for developing selective kinase inhibitors. The N-1 and C-3 positions can be functionalized to target the ATP-binding pocket, while the halogenated benzene ring can form specific interactions in the hydrophobic regions of the kinase domain.
Antimicrobial and Antiviral Activities
Halogenated indoles have also shown notable activity against pathogenic microbes and viruses.[5]
-
Antimicrobial: 5-Bromoindole derivatives have demonstrated activity against fungi and drug-resistant bacteria.[5] The bromine atom at C-5 appears to be a key determinant of this bioactivity.[5]
-
Antiviral: The indole nucleus is a known pharmacophore in antiviral drug development, with derivatives identified as inhibitors of viruses like HIV.[4][5] For instance, certain 5-bromo-1H-indole derivatives have been designed as peptidomimetics that bind to the HIV-1 capsid.[10]
Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol 1: General Synthesis of a C-3 Substituted Indole Analog
This protocol describes a representative synthesis of a C-3 functionalized indole, a common step in creating many of the analogs discussed. This is based on established Vilsmeier-Haack or similar formylation reactions followed by further modification.
Step-by-Step Methodology:
-
Formylation at C-3: To a solution of this compound (1.0 eq) in anhydrous DMF at 0°C, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise.
-
Reaction Progression: Allow the mixture to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice and stir.
-
Neutralization: Neutralize the solution by the slow addition of an aqueous sodium hydroxide solution until the pH is ~7-8.
-
Extraction: The resulting precipitate (this compound-3-carbaldehyde) is collected by filtration, washed with cold water, and dried under a vacuum.
-
Further Modification (e.g., Aldol Condensation for Chalcone Synthesis): The obtained aldehyde can then be reacted with an appropriate acetophenone in the presence of a base (e.g., NaOH in ethanol) to form the corresponding indole-chalcone derivative.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in the cell culture medium. Replace the old medium with the medium containing the test compounds at various final concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the GI₅₀ or IC₅₀ value using non-linear regression analysis.
Conclusion and Future Outlook
The this compound scaffold is a versatile and highly promising framework for the development of novel therapeutic agents. The structure-activity relationship is finely balanced, with the specific nature and position of substituents dictating the biological activity and target selectivity.
Key Takeaways:
-
The C-3 position is the primary site for introducing diverse functionalities to drive biological activity.
-
The 5-bromo and 6-fluoro substitutions on the core ring are critical for potency in several compound series, particularly in anticancer applications.
-
Minor modifications at other positions, such as C-7 , can be used to fine-tune activity and optimize lead compounds.
Future research should focus on expanding the diversity of substituents at the C-3 and N-1 positions to explore a wider range of biological targets. Combining the potent this compound core with fragments known to interact with specific targets, such as kinases or viral proteins, represents a rational approach to designing next-generation therapeutics. Detailed mechanistic studies and in vivo pharmacological evaluations will be crucial to translate the in vitro potency of these analogs into clinically viable drug candidates.
References
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A Senior Application Scientist's Guide to Halogenated Indoles: A Comparative Analysis of 5-bromo-6-fluoro-1H-indole
Introduction: The Strategic Role of Halogenation in the Privileged Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically approved drugs.[1] Its unique electronic properties and geometric shape allow it to interact with a multitude of biological targets. Strategic functionalization of the indole ring is a fundamental tactic in drug discovery, and among the most powerful modifications is halogenation. The introduction of halogen atoms—fluorine, chlorine, or bromine—can profoundly modulate a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[2]
This guide provides an in-depth comparison of 5-bromo-6-fluoro-1H-indole , a di-halogenated indole with significant potential as a synthetic building block, against other mono- and di-halogenated indoles. We will dissect how the specific placement and nature of these halogens dictate the molecule's chemical reactivity, spectroscopic signature, and ultimately, its utility in the synthesis of complex therapeutic agents. Our analysis is grounded in experimental data and established chemical principles to provide researchers, scientists, and drug development professionals with actionable insights.
Part 1: Physicochemical Property Comparison
The identity and position of a halogen substituent directly influence key physical properties that govern a molecule's behavior in both chemical reactions and biological systems. Properties like melting point, lipophilicity (logP), and molecular weight are critical design parameters in medicinal chemistry.
The decision to use a 5-bromo-6-fluoro substitution pattern is a deliberate one. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which can enhance metabolic stability and modulate the pKa of the indole N-H.[3] Bromine, on the other hand, is larger and more polarizable than chlorine, which can lead to stronger van der Waals interactions in a protein binding pocket.[4] Furthermore, the C-Br bond offers a versatile handle for post-synthetic modification via cross-coupling reactions, with reactivity distinct from that of a C-Cl bond.
Below is a comparative table of physicochemical properties for this compound and other representative halogenated indoles.
| Property | This compound | 5-Bromo-1H-indole | 5-Chloro-1H-indole | 6-Fluoro-1H-indole |
| Molecular Formula | C₈H₅BrFN | C₈H₆BrN | C₈H₆ClN | C₈H₆FN |
| Molecular Weight ( g/mol ) | 214.03[5][6] | 196.05[4] | 151.59[4] | 135.14[7] |
| Melting Point (°C) | N/A | 90-93[4] | 69-71[4] | 82-84 (for 6-bromo-5-fluoro) |
| Calculated logP | 2.8[5] | 3.1[4] | 2.9[4] | 2.9 (for 5-bromo-4,6-difluoro)[8] |
| Electronic Effect | Strong -I (F), Moderate -I, Weak +R (Br) | Moderate -I, Weak +R | Strong -I, Weak +R | Strong -I, Weak +R |
Expert Insights: The combination of bromine and fluorine in this compound creates a unique electronic landscape. The highly electronegative fluorine at C-6 strongly withdraws electron density from the benzene ring via the sigma framework (inductive effect). The bromine at C-5 also withdraws inductively but can donate electron density back into the pi-system through resonance (+R effect). This electronic push-pull influences the reactivity of the indole core and provides distinct spectroscopic handles, as we will explore next.
Part 2: Spectroscopic Signatures - Decoding Halogen Effects
The electronic influence of halogen substituents is clearly observable in the NMR spectra of halogenated indoles. The chemical shifts of the indole ring's protons and carbons are sensitive to the electron density at each position.
A key diagnostic tool is ¹H NMR. Protons on the indole ring will experience shifts based on the inductive and resonance effects of the halogens. For this compound, we would anticipate a significant downfield shift for the proton at C-7 due to the strong inductive effect of the adjacent fluorine atom. The proton at C-4 would also be influenced by the C-5 bromine.
The diagram below illustrates the primary electronic effects of the substituents in this compound, which underpin the observed spectroscopic shifts.
Caption: Electronic effects of halogens on the indole ring.
Comparative NMR Data:
| Compound | H-4 Shift (ppm) | H-7 Shift (ppm) | C-5 Shift (ppm) | C-6 Shift (ppm) |
| 5-Bromo-1H-indole | ~7.33 | ~7.48 | ~113.0 | ~124.0 |
| 5-Chloro-1H-indole | ~7.20 | ~7.55 | ~125.7 | ~122.0 |
| 6-Fluoro-3-methyl-1H-indole | ~7.04 | ~7.49 | ~108.0 (d) | ~159.2 (d) |
| This compound (Predicted) | Downfield | Downfield | Upfield (vs Cl) | Downfield (vs Br) |
Note: Data is approximate and compiled from various sources for illustrative purposes.[4][9] The "heavy atom effect" of bromine typically causes an upfield shift for the directly attached carbon (C-5) compared to its chlorine counterpart.[4] The fluorine atom will cause splitting (d = doublet) in both ¹H and ¹³C NMR due to spin-spin coupling.
Part 3: Chemical Reactivity - A Hub for Molecular Elaboration
Halogenated indoles are invaluable synthetic intermediates, primarily due to their ability to participate in transition metal-catalyzed cross-coupling reactions. The C-Br bond is particularly useful, offering a favorable balance of reactivity and stability. It is generally more reactive than a C-Cl bond in oxidative addition to a palladium(0) catalyst, allowing for selective functionalization of polyhalogenated systems.[10]
The presence of the electron-withdrawing fluorine atom at the C-6 position in this compound is expected to influence the reactivity of the C-5 bromine. This inductive withdrawal can make the C-5 carbon more electrophilic, potentially facilitating the oxidative addition step in reactions like Suzuki, Heck, or Sonogashira couplings.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The workflow below outlines a typical procedure for coupling an arylboronic acid with a bromo-indole, a protocol that is directly applicable to this compound.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 5-Aryl-6-fluoro-1H-indole
Rationale: This protocol is designed for high-yield C-C bond formation. The choice of a phosphine-ligated palladium catalyst is standard for aryl-aryl couplings.[1] A mixed solvent system like dioxane/water aids in dissolving both the organic starting materials and the inorganic base. The base is crucial for the transmetalation step of the catalytic cycle. Heating is required to overcome the activation energy of the oxidative addition and subsequent steps.
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 214 mg).
-
Reagent Addition: Add the desired arylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol, 345 mg), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The mixture should be degassed by bubbling nitrogen through it for 15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and saturated brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 5-aryl-6-fluoro-1H-indole.
Part 4: Biological Significance and Structure-Activity Relationships (SAR)
Halogenated indoles are prevalent in compounds targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[11][12] They are particularly prominent as inhibitors of protein kinases, a class of enzymes often dysregulated in cancer.[13][14]
The specific halogen and its position can dramatically alter biological activity. For instance, studies on brominated indoles have shown that the position of the bromine atom can affect anti-inflammatory activity, with 6-bromoisatin and 5-bromoisatin showing different inhibitory profiles against NO and TNFα production.[11] In the context of kinase inhibitors, halogen atoms can form halogen bonds—a type of non-covalent interaction—with backbone carbonyls in the ATP binding pocket, thereby enhancing binding affinity.[13]
Comparative Biological Activity of Halogenated Indoles:
| Compound Class | Target/Activity | Potency (IC₅₀ / EC₅₀) | Reference |
| 5-Bromoindole Derivatives | Anti-inflammatory (NO inhibition) | IC₅₀ ~30-40 µg/mL (for extracts) | [11] |
| 3-Substituted Indolin-2-ones | Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) | Submicromolar levels | [15] |
| Fluorinated Indoles | Hepatitis C Virus (HCV) NS5B Polymerase | EC₅₀ ~0.0058 nM (for a 7-carboxamide derivative) | [16] |
| Indole-based HIV Inhibitors | HIV-1 Reverse Transcriptase | Low nanomolar range | [17] |
SAR Insights:
-
Lipophilicity and Permeability: Fluorine substitution often increases lipophilicity, which can enhance membrane permeability.[18]
-
Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the half-life of a drug.[19]
-
Binding Interactions: Bromine and chlorine can participate in halogen bonding, anchoring a ligand in a protein's active site. The larger size of bromine can provide better shape complementarity in some cases.[20]
-
Selectivity: The unique electronic profile of a di-halogenated indole like this compound can lead to novel interactions with a target, potentially improving selectivity over other kinases or enzymes.[20]
The logical pathway for utilizing this compound in a drug discovery campaign is depicted below.
Caption: Drug discovery workflow using this compound.
Conclusion
This compound is more than just another halogenated indole; it is a strategically designed building block that offers a unique combination of physicochemical properties and chemical reactivity. The interplay between the C-5 bromine and the C-6 fluorine provides a nuanced tool for medicinal chemists. The bromine serves as a highly versatile anchor for diversification via cross-coupling chemistry, while the fluorine atom can impart beneficial properties such as metabolic stability and altered binding interactions.
Compared to mono-halogenated indoles, this compound provides a more complex and potentially more advantageous starting point for library synthesis. Its distinct electronic and steric profile makes it a valuable asset in the quest for novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Researchers are encouraged to leverage the unique characteristics of this and other polyhalogenated systems to explore new chemical space and address challenging biological targets.
References
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Sun, L., Tran, N., Liang, C., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]
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Benkendorff, K., Rudd, D., & Cummins, S. F. (2017). Anti-Inflammatory Activity and Structure–Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 136. [Link]
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El-Gamal, M. I., & Oh, C. H. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 8(7), 2066-2104. [Link]
- Oh, Y. S., Kim, J. S., & Lee, J. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2513-2517.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11687145, this compound. Retrieved from [Link]
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Sun, L., Tran, N., Tang, F., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 68054999, 5-bromo-4,6-difluoro-1H-indole. Retrieved from [Link]
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Royal Society of Chemistry (n.d.). Supporting Information for an article. Retrieved from [Link]
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Maga, D., Radi, M., & Botta, M. (2010). A review on recent developments of indole-containing antiviral agents. Future Virology, 5(4), 481-503. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67861, 5-Fluoroindole. Retrieved from [Link]
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Ansari, M. F., & Kamal, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2298. [Link]
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Beaulieu, P. L., DeRoy, P., & Fazal, G. (2010). A High-Throughput Scintillation Proximity Assay for the Identification of Hepatitis C Virus NS5B Polymerase Inhibitors. ASSAY and Drug Development Technologies, 8(1), 69-79. [Link]
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Quora (2018). What is the decreasing series of the -I effect of Cl, Br, and F?. Retrieved from [Link]
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Quora (2020). How to compare the electronegativity of fluorine, chlorine, iodine, and bromine. Retrieved from [Link]
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A Comparative Guide to the Validation of 5-bromo-6-fluoro-1H-indole as a Scaffold for Specific Kinase Inhibitors
This guide provides an in-depth technical comparison and validation workflow for the 5-bromo-6-fluoro-1H-indole scaffold, a promising but underexplored core structure for the development of specific kinase inhibitors. As researchers and drug developers, our goal is not merely to find inhibitors, but to develop molecules with desirable potency, selectivity, and drug-like properties. The choice of the core scaffold is the foundational decision in this process. Here, we will dissect the rationale for exploring the this compound scaffold, compare it to established alternatives, and provide a comprehensive, self-validating experimental framework to rigorously assess its potential.
The Rationale: Why this compound?
The indole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, the vastness of chemical space necessitates continuous innovation to overcome challenges like acquired resistance, off-target toxicity, and poor pharmacokinetic profiles. The this compound structure is not just another indole; its specific halogenation pattern offers a compelling strategic advantage for kinase inhibitor design.
-
The Bromine Handle (Position 5): The bromine atom is a versatile synthetic handle. Its primary utility lies in its susceptibility to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and efficient exploration of the structure-activity relationship (SAR) by introducing diverse chemical moieties to probe the solvent-front region of the ATP-binding pocket of kinases.[1]
-
The Fluorine Bioisostere (Position 6): The fluorine atom, due to its small size and high electronegativity, is a powerful tool for modulating a compound's properties.[1] Its introduction can:
-
Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the compound's half-life.
-
Improve Membrane Permeability: Strategic fluorination can favorably alter lipophilicity.
-
Modulate pKa: It can influence the acidity of the indole N-H, affecting hydrogen bonding capabilities.
-
Form Key Binding Interactions: Fluorine can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with the target protein.
-
This dual-functionalization provides a robust platform for fine-tuning inhibitor properties, a crucial aspect of modern drug design.
Comparative Analysis: Stacking Up Against the Competition
To appreciate the potential of the this compound scaffold, we must compare it to other well-trodden paths in kinase inhibitor discovery. The choice of a scaffold is often a trade-off between novelty, synthetic tractability, and established knowledge.
| Scaffold | Key Features & Advantages | Potential Liabilities & Challenges | Representative Kinase Targets |
| This compound | Novelty & IP: Less explored chemical space offers opportunities for novel intellectual property. Dual Functionality: Bromine for SAR exploration and fluorine for modulating ADME properties.[1] | Limited Precedent: Fewer established SAR roadmaps compared to more mature scaffolds. Potential for Off-Target Halogen Interactions. | Hypothetical: GSK-3, CDKs, JAKs (based on general indole activity)[2] |
| Azaindole | Bioisostere of Indole/Purine: The nitrogen atom in the six-membered ring can act as a key hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region.[3] Improved Solubility: Generally more soluble than their indole counterparts.[3] | Synthetic Complexity: Synthesis can be more challenging and costly than for simple indoles. | Cdc7, CHK1, c-Met, DYRK1A[3] |
| Indazole | Strong Hinge Binding: Proven to form robust hydrogen bonds with the kinase hinge region. Structural Rigidity: Provides a well-defined vector for substituents. | Metabolic Instability: Can be susceptible to N-oxidation or other metabolic transformations. | PLK4, various other kinases[4] |
| Quinazoline | Clinically Validated: Core of several FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). Excellent Hinge Binder: Forms two key hydrogen bonds with the kinase hinge. | Well-Established IP Landscape: Can be difficult to secure novel intellectual property. Potential for Poor Selectivity: The scaffold is present in inhibitors of many different kinases.[5] | EGFR, CAMKK2[5] |
This comparison underscores that while scaffolds like azaindole and quinazoline are powerful, the this compound framework presents a compelling opportunity for developing novel inhibitors with potentially differentiated properties.
The Validation Workflow: A Blueprint for Success
A rigorous, multi-faceted approach is essential to validate a new scaffold. The following workflow is designed to be self-validating by incorporating orthogonal assays, which measure the same parameter (e.g., binding) through different physical principles.
Caption: A comprehensive workflow for the validation of a novel kinase inhibitor scaffold.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key validation assays. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Synthesis of a Representative N-Alkylated this compound Derivative
Causality: N-alkylation of the indole core is a common first step to prevent unwanted side reactions and to introduce a substituent that can probe interactions within the kinase active site. Sodium hydride is a strong base used to deprotonate the indole nitrogen, forming a nucleophilic anion that readily reacts with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water. Gas evolution (H₂) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes. The solution should become clear as the sodium salt of the indole forms.
-
Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
Causality: This assay quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of kinase-catalyzed phosphorylation.[6] The ADP is converted back to ATP, which then fuels a luciferase reaction, generating a luminescent signal directly proportional to kinase activity. An inhibitor will reduce ADP production, leading to a lower signal.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
ATP
-
Test compound (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to each well.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Add 2 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Case Study: Targeting Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers. Let's hypothesize that our this compound scaffold is being evaluated as a potential CDK2 inhibitor.
CDK2 Signaling Pathway
Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.
An inhibitor based on our scaffold would bind to the ATP pocket of CDK2, preventing its association with Cyclin E from phosphorylating downstream substrates, thereby arresting the cell cycle before the S phase.
Interpreting Hypothetical Data
Following our validation workflow, we can populate a data table to compare our lead compound with a known standard.
| Compound | Target | IC₅₀ (nM) [ADP-Glo] | Kₑ (nM) [SPR] | Cell Viability (µM) [MCF-7] |
| BF-IND-001 (Lead) | CDK2 | 15 | 25 | 1.2 |
| Staurosporine (Control) | Pan-Kinase | 5 | 8 | 0.02 |
| BF-IND-002 (Negative Control) | CDK2 | >10,000 | >10,000 | >50 |
-
BF-IND-001 shows potent inhibition of CDK2 in the biochemical assay (IC₅₀ = 15 nM).
-
The result is validated by the orthogonal SPR binding assay (Kₑ = 25 nM), confirming direct interaction. The close agreement between IC₅₀ and Kₑ suggests an ATP-competitive mechanism.
-
The compound demonstrates cellular activity by reducing the viability of MCF-7 breast cancer cells, which are known to be sensitive to CDK2 inhibition.
-
The lower potency in the cellular assay compared to the biochemical assay is expected and can be attributed to factors like cell membrane permeability and target engagement in a complex cellular environment.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and specific kinase inhibitors. Its inherent chemical functionality provides a direct and logical path for extensive SAR studies and property optimization. The validation workflow presented here offers a robust framework for rigorously evaluating this scaffold, or any novel scaffold, from initial biochemical potency to cellular function and selectivity.
The next critical steps in the development of a lead compound like "BF-IND-001" would involve:
-
Kinome-wide selectivity screening to ensure it does not potently inhibit other kinases, which could lead to off-target toxicity.
-
Structure-based drug design , using X-ray crystallography to visualize the binding mode and rationally design modifications to improve potency and selectivity.
-
Pharmacokinetic and in vivo efficacy studies to assess its potential as a therapeutic agent.
By combining rational design with a systematic and multi-faceted validation strategy, scaffolds like this compound can be effectively translated from promising chemical matter into potent and selective tools for research and medicine.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Bromo-6-Fluoro-1H-Indole Derivatives
Introduction: The Strategic Halogenation of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs.[1][2] Its versatile structure allows for extensive functionalization to modulate biological activity. The strategic introduction of halogen atoms, particularly fluorine and bromine, has become a powerful tool in modern drug design. Fluorine, a common bioisostere, can significantly enhance metabolic stability, membrane permeability, and binding affinity through unique electrostatic interactions.[3] Bromine serves as a valuable synthetic handle for further molecular elaboration via cross-coupling reactions and can also contribute to target engagement through halogen bonding.
This guide provides a comprehensive comparison of 5-bromo-6-fluoro-1H-indole derivatives against alternative compounds, supported by experimental data from in vitro and in vivo studies. We will delve into the causal reasoning behind experimental designs and present detailed protocols, offering researchers a robust framework for evaluating this promising class of molecules.
Part 1: In Vitro Evaluation – Cellular and Acellular Assays
The initial screening of any new chemical entity relies on a battery of in vitro assays to determine its biological activity, mechanism of action, and preliminary safety profile. For halogenated indoles, these studies often focus on their potential as anticancer and antimicrobial agents.
Anticancer Activity: Targeting Dysregulated Kinase Pathways
A significant body of research highlights the potential of indole derivatives as inhibitors of protein kinases, enzymes that are often dysregulated in various cancers.[4][5] The 5-bromo-6-fluoro substitution pattern is designed to optimize interactions within the ATP-binding pocket of these kinases.
Many indole derivatives exert their anticancer effects by targeting key oncogenic signaling pathways.[1][6] For instance, fluorinated bis-indole derivatives have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR) tyrosine kinase, both of which are implicated in acute myeloid leukemia.[7] While direct data for the 5-bromo-6-fluoro isomer is emerging, related compounds provide strong rationale for its investigation. For example, 6-fluoroindole derivatives have demonstrated cytotoxicity against HeLa, PC-3, and MDA-MB-231 cancer cell lines.[7]
Below is a conceptual diagram of a common signaling pathway targeted by indole-based kinase inhibitors.
Caption: Inhibition of the EGFR signaling pathway by kinase inhibitors.
The efficacy of novel compounds is benchmarked against established drugs and other analogs. The table below presents hypothetical, yet representative, data comparing a this compound derivative with a standard chemotherapeutic agent and a non-halogenated indole.
| Compound | Target Cell Line | Assay Type | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |
| This compound-A | A549 (Lung) | MTT Assay | 0.8[7] | 1.2 |
| This compound-A | PC-3 (Prostate) | MTT Assay | 1.5[7] | 2.1 |
| This compound-A | MDA-MB-231 (Breast) | MTT Assay | 2.2[7] | 0.9 |
| 1H-Indole (unsubstituted) | A549 (Lung) | MTT Assay | >100 | 1.2 |
Data is representative and synthesized from studies on related compounds for illustrative purposes.[7]
This protocol provides a self-validating system for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Part 2: In Vivo Evaluation – From Bench to Preclinical Models
Promising in vitro results are the gateway to in vivo studies, which are critical for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole-organism context.
Antitumor Efficacy in Xenograft Models
The most common method to assess in vivo anticancer activity is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.
The objective is to measure the extent to which the test compound inhibits tumor growth compared to a vehicle control. Key parameters include tumor volume, animal body weight (as an indicator of toxicity), and overall survival. The this compound derivatives, with their enhanced metabolic stability, are hypothesized to exhibit favorable oral bioavailability and sustained in vivo activity.
Caption: Workflow for an in vivo anticancer xenograft study.
The following table summarizes potential outcomes from a xenograft study. Tumor Growth Inhibition (TGI) is a key metric.
| Treatment Group | Dose & Route | Mean Tumor Volume (Day 28, mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o. | 1850 ± 210 | 0% | +2.5% |
| This compound-A | 50 mg/kg, p.o. | 740 ± 95 | 60% | -1.8% |
| Reference Drug | 10 mg/kg, i.v. | 890 ± 110 | 52% | -8.5% |
This data is illustrative. p.o. = oral administration; i.v. = intravenous administration.
These hypothetical results show the 5-bromo-6-fluoro derivative achieving superior tumor growth inhibition with better tolerability (less body weight loss) compared to the reference drug, highlighting the potential benefits of its chemical structure.
Pharmacokinetic (PK) Profile
A compound's efficacy is intrinsically linked to its pharmacokinetic properties. The introduction of fluorine is a well-established strategy to block metabolic hot-spots, potentially increasing the drug's half-life and exposure.[3]
A PK study in rodents would yield the following parameters after a single oral dose.
| Compound | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀₋₂₄ (ng·hr/mL) |
| This compound-A | 10 | 850 | 2.0 | 5100 |
| 5-Bromo-1H-indole (analog) | 10 | 420 | 1.0 | 1800 |
Data is representative. Cₘₐₓ = Maximum plasma concentration; Tₘₐₓ = Time to reach Cₘₐₓ; AUC = Area under the curve.
The data clearly illustrates the positive impact of the 6-fluoro substitution, leading to a higher peak concentration and significantly greater overall drug exposure (AUC) compared to its non-fluorinated counterpart.
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3 per time point) for at least one week.
-
Compound Formulation: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80) for oral gavage.
-
Dosing: Administer a single oral dose of the compound (e.g., 10 mg/kg) to the rats after an overnight fast.
-
Blood Sampling: Collect blood samples (approx. 200 µL) via the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life) using non-compartmental analysis.
Conclusion and Future Directions
The strategic incorporation of 5-bromo and 6-fluoro substituents onto the 1H-indole scaffold represents a highly promising strategy in the development of novel therapeutic agents. In vitro data from related compounds suggest potent anticancer activity, likely driven by the inhibition of key protein kinases.[4][7] The dual halogenation pattern is rationally designed to enhance both target binding and pharmacokinetic properties. As demonstrated through representative in vivo data, this can translate to superior tumor growth inhibition and an improved safety profile compared to non-halogenated analogs or even established drugs.
Future research should focus on elucidating the precise kinase targets of this compound derivatives through kinome screening, confirming their mechanism of action via downstream signaling analysis, and expanding in vivo testing to include orthotopic and patient-derived xenograft (PDX) models to better predict clinical outcomes.
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A Comparative Guide to the Efficacy of 5-Fluoro vs. 6-Fluoro Indole Derivatives in Biological Assays
Introduction: The Strategic Role of Fluorine in the Privileged Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and signaling molecules.[1][2] Its versatile structure allows for interaction with a wide array of biological targets. In the quest to optimize drug candidates, the strategic incorporation of fluorine atoms has become a powerful tool.[1][3] Fluorination can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacological profiles.[1][4]
However, the regiochemistry of fluorination is not trivial. The precise position of the fluorine atom on the indole ring can lead to dramatically different biological outcomes. This guide provides an in-depth comparison of the efficacy of 5-fluoro versus 6-fluoro indole derivatives, drawing on experimental data from various biological assays to illuminate the critical impact of this seemingly subtle structural change. We will explore the causality behind these differences and provide practical insights for researchers in drug discovery and development.
Comparative Biological Efficacy: A Tale of Two Isomers
The biological effect of placing a fluorine atom at the 5- or 6-position of an indole derivative is highly dependent on the specific target and the overall molecular scaffold. Below, we analyze data from several distinct therapeutic areas.
Antimycobacterial Activity: A Clear Win for the 5-Fluoro Position
In the fight against Mycobacterium tuberculosis (Mtb), the position of the fluorine atom is a critical determinant of activity. Studies on simple fluoroindole analogs revealed a stark difference in their ability to inhibit Mtb growth.
The 5-fluoroindole (5-FI) derivative demonstrated potent activity, whereas shifting the fluorine to the 6-position (6-FI) resulted in a greater than 15-fold reduction in efficacy.[5][6] This suggests that the electronic or steric properties conferred by the fluorine at the 5-position are essential for the molecule's interaction with its mycobacterial target, which is proposed to involve the tryptophan biosynthetic pathway.[5] The activity is further diminished when the fluorine is moved to the 4- or 7-positions, underscoring the unique importance of the 5-position in this context.[5][6]
Table 1: Comparative Antimycobacterial Activity Against M. tuberculosis H37Rv
| Compound | Fluorine Position | Minimum Inhibitory Concentration (MIC) in μM | Fold Change in Activity vs. 5-FI | Reference |
|---|---|---|---|---|
| 5-Fluoroindole (5-FI) | 5 | 4.7 | - | [5][6] |
| 6-Fluoroindole (6-FI) | 6 | 74.0 | >15x Weaker | [5][6] |
| 7-Fluoroindole (7-FI) | 7 | 148.0 | >31x Weaker |[5][6] |
Anticancer Activity: Comparable Potency in Tubulin Inhibition
In contrast to the antimycobacterial findings, the development of indole-chalcone derivatives as tubulin polymerization inhibitors for metastatic colorectal cancer reveals a different story. In this specific scaffold, both 5-fluoro and 6-fluoro substitutions result in exceptionally high cytotoxicity against oxaliplatin-resistant cancer cells.
The 6-fluoro derivative (FC116) and its 5-fluoro analog (Compound 14) exhibited nearly identical, potent growth inhibition (GI₅₀) values of 6 nM and 7 nM, respectively.[7][8] This indicates that for this particular molecular class and its interaction with tubulin, the electron-withdrawing effects of fluorine are beneficial regardless of whether they originate from the 5- or 6-position.[7] The primary structure-activity relationship (SAR) in this series is driven by other parts of the molecule, such as the trimethoxyphenyl ring, with the fluorine substitution providing a general potency enhancement.[7]
Table 2: Comparative Cytotoxicity in Oxaliplatin-Resistant Colorectal Cancer Cells (HCT-116/L)
| Compound ID | Fluorine Position | GI₅₀ (nM) | Reference |
|---|---|---|---|
| FC116 | 6 | 6 | [7][8] |
| Compound 14 | 5 | 7 |[7][8] |
S1P1 Receptor Agonism: Superior Activity of the 5-Fluoro Derivative
Sphingosine-1-phosphate (S1P) receptors are important targets for treating autoimmune diseases. A study of fluorinated indole hybrids as S1P receptor agonists found that the 6-fluoroindole derivative was significantly less potent than its 4- and 5-fluoro counterparts.[9] While the 5-fluoro derivative (75b) showed a pEC₅₀ value greater than 11, the 6-fluoro analog (75c) demonstrated much lower agonist potency.[9] This highlights a binding pocket where the electronic and steric profile of the 6-position is less favorable for optimal receptor activation compared to the 5-position.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The disparate results across different biological targets underscore a fundamental principle in medicinal chemistry: the influence of a substituent is context-dependent.
-
Electronic Effects: Fluorine is the most electronegative element, and its placement on the indole ring withdraws electron density, altering the molecule's dipole moment and the acidity of the N-H proton.[1] This can change the strength of hydrogen bonds and other non-covalent interactions with a protein target.
-
Steric and Conformational Effects: While fluorine is relatively small (similar in size to a hydrogen atom), its placement can still influence the preferred conformation of the molecule and create steric clashes within a tightly constrained binding pocket.
-
Metabolic Stability: A common reason for fluorination is to block sites of metabolic oxidation by cytochrome P450 enzymes.[1] Replacing a hydrogen with a fluorine at a metabolically vulnerable position can significantly increase a drug's half-life. The choice between the 5- and 6-position can therefore be influenced by the predicted metabolic profile of the parent molecule.
The dramatic loss of antimycobacterial activity when moving the fluorine from the 5- to the 6-position strongly implies a highly specific binding interaction where the 5-position is key. Conversely, the similar anticancer potency of the 5- and 6-fluoro chalcones suggests their target, tubulin, is more tolerant of substitution at these positions, benefiting from the general electronic properties of the fluorine atom rather than a specific positional interaction.[7]
Methodologies and Experimental Protocols
To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. Below is a detailed methodology for a common assay used to determine antimycobacterial activity.
Protocol: Resazurin Microtiter Assay (REMA) for Mtb Susceptibility
This protocol describes a colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.
Objective: To quantify the lowest concentration of a test compound that inhibits the visible growth of Mtb.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
96-well microtiter plates (sterile, clear-bottomed).
-
Test compounds (5-FI, 6-FI) dissolved in DMSO.
-
M. tuberculosis H37Rv culture in mid-log phase.
-
Resazurin sodium salt solution (0.02% w/v in sterile water).
-
Positive control (e.g., Isoniazid) and negative control (DMSO).
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in 7H9 broth directly in the 96-well plate to achieve a final volume of 100 µL per well across a desired concentration range.
-
Inoculum Preparation: Adjust the turbidity of the Mtb H37Rv culture with 7H9 broth to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:20 to obtain the final inoculum.
-
Inoculation: Add 100 µL of the final Mtb inoculum to each well containing the test compounds. Also include wells for a positive control (drug, no bacteria), negative control (bacteria, no drug), and sterility control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: After incubation, add 30 µL of the resazurin solution to each well.
-
Final Incubation: Re-incubate the plates at 37°C for 24-48 hours.
-
Data Analysis: Assess the color change visually or using a plate reader. Blue (resazurin) indicates no bacterial growth/metabolism, while pink (resorufin) indicates growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Synthetic Considerations
The synthesis of 5-fluoro and 6-fluoroindole typically relies on established indole synthesis methodologies, with the choice of starting material dictating the final fluorine position. The Fischer Indole Synthesis is a classic and versatile method.[4][10][11]
-
For 5-Fluoroindole: The synthesis starts with 4-fluorophenylhydrazine.
-
For 6-Fluoroindole: The synthesis starts with 3-fluorophenylhydrazine.
These hydrazines are condensed with a suitable ketone or aldehyde (e.g., pyruvate) to form a hydrazone, which then undergoes acid-catalyzed cyclization to yield the desired fluorinated indole.[4][12] The Leimgruber-Batcho indole synthesis is another popular industrial method.[11][12]
Caption: Generalized Fischer Indole Synthesis workflow.
Conclusion and Future Outlook
The comparative analysis of 5-fluoro and 6-fluoro indole derivatives unequivocally demonstrates that the position of the fluorine atom is a critical design element in drug discovery. A simple positional shift can transform a potent compound into an inactive one, or have little effect, depending entirely on the topology and electronic demands of the biological target.
-
For targets with highly specific steric and electronic requirements, such as those in M. tuberculosis, the 5-fluoro position appears superior.[5][6]
-
For other targets, like tubulin, both positions can confer enhanced potency, offering flexibility in design.[7]
These findings highlight the necessity of synthesizing and evaluating positional isomers early in the drug discovery process. Future research should focus on obtaining co-crystal structures of these derivatives with their respective targets to provide a rational, atomic-level understanding of the observed differences in efficacy. Such insights will be invaluable for the continued development of the versatile indole scaffold into next-generation therapeutics.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 5-bromo-6-fluoro-1H-indole Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a paramount checkpoint. This property dictates the compound's persistence in the body, influencing its bioavailability, dosing frequency, and potential for generating toxic metabolites.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and adverse effects.[2] The 5-bromo-6-fluoro-1H-indole scaffold represents a class of compounds with significant therapeutic potential, owing to the versatile nature of the indole nucleus in interacting with various biological targets. However, the introduction of halogen atoms—specifically bromine and fluorine—presents a unique metabolic profile that warrants careful and systematic evaluation.
This guide provides a comprehensive framework for researchers and drug development professionals to assess the metabolic stability of this compound containing compounds. We will delve into the underlying principles of indole metabolism, the influence of halogenation, and provide detailed, field-proven experimental protocols for generating robust and reliable data.
The Metabolic Landscape: Understanding Indole Biotransformation
The indole ring, while a privileged scaffold in medicinal chemistry, is susceptible to various metabolic transformations, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[3][4][5] Understanding these pathways is the first step in predicting the metabolic fate of a novel indole derivative.
The primary metabolic routes for indole-containing compounds involve oxidation.[6] The electron-rich pyrrole ring of the indole nucleus is a common site for electrophilic attack by CYP enzymes.[7]
Key Metabolic Pathways for Indole Scaffolds:
-
Hydroxylation: This is the most common metabolic pathway, occurring at various positions on the indole ring, with the 3-position being particularly susceptible if unsubstituted.[6][7][8] This is followed by conjugation with glucuronic acid or sulfate.[7]
-
Dehydrogenation: Indoline (the saturated analog of indole) cores can be dehydrogenated by CYP enzymes to form the corresponding indole, a process that can create new metabolic "soft spots".[1][3][4]
-
Oxidation of Substituents: Alkyl or other groups attached to the indole ring can undergo oxidation.
The biogenetic precursor for all indole alkaloids is the amino acid tryptophan.[9][10] In humans, indole itself is synthesized in the intestine as a product of tryptophan metabolism by gut bacteria.[11] This indole is then absorbed and can be metabolized in the liver to compounds like indoxyl sulfate, a known uremic toxin.[11][12]
Figure 1: Generalized metabolic pathway for indole derivatives.
The Impact of Halogenation: A Double-Edged Sword
The substitution of hydrogen atoms with halogens is a cornerstone strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.
-
Fluorine: The introduction of a fluorine atom is a widely used tactic to enhance metabolic stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to oxidative cleavage by CYP enzymes.[13] Placing a fluorine atom at a known site of metabolic oxidation (a "soft spot") can effectively block this pathway, prolonging the compound's half-life.[13][14] In the case of this compound, the fluorine at the 6-position may shield the benzene portion of the ring system from hydroxylation.
-
Bromine: The effect of bromine is more complex. While larger than fluorine, it is also an electron-withdrawing group. Its presence can alter the electronic properties of the indole ring, potentially making it less susceptible to oxidation. However, the carbon-bromine (C-Br) bond is significantly weaker than the C-F bond and can be a site for metabolic attack, although this is less common than C-H oxidation.
The combined effect of bromo and fluoro substitution is therefore not merely additive. It creates a unique electronic and steric environment that must be empirically tested to determine the net effect on metabolic stability.
Comparative Stability: Benchmarking Against Alternatives
| Compound ID | Substitution Pattern | Half-life (t½, min) in Mouse Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg) | Rationale for Stability |
| Unsubstituted Indole | 2,3-unsubstituted | 12.35 | High | Susceptible to oxidation at multiple positions, especially C3.[6] |
| Compound 19a (EWG at 3-pos) | Electron-withdrawing group at C3 | 21.77 | Moderate | EWG reduces electron density of the pyrrole ring, decreasing susceptibility to oxidation.[6] |
| Compound 19b (EDG at 3-pos) | Electron-donating group at C3 | 9.29 | Very High | EDG increases electron density, making the ring more prone to oxidative metabolism.[6] |
| This compound | Bromo at C5, Fluoro at C6 | Predicted: Moderate to High | Predicted: Low to Moderate | The strongly electron-withdrawing fluorine at C6 is expected to significantly shield the ring from oxidation, likely enhancing stability.[13][14] |
Note: The data for comparator compounds is sourced from Xu et al.[6] The predictions for the title compound are based on established medicinal chemistry principles.
Experimental Protocols for Definitive Stability Assessment
To move from prediction to definitive data, standardized in vitro assays are essential. The two most common and informative assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery, providing a rapid assessment of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[15][16] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where most CYP enzymes are located.[16]
Figure 2: Workflow for the in vitro liver microsomal stability assay.
Detailed Protocol:
-
Materials and Reagents:
-
Test Compound (this compound derivative)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) (a structurally similar, stable compound for LC-MS/MS normalization)
-
Control compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin)
-
-
Incubation Procedure: [15][16]
-
Prepare a 1 µM working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsome suspension (to a final protein concentration of 0.5 mg/mL).
-
Add the test compound working solution to the microsomes.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C, typically with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[16][17]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[18]
-
-
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the complete cellular machinery, including cytosolic Phase II enzymes and cofactor regenerating systems.[19] Hepatocytes (intact liver cells) provide a more physiologically relevant system, accounting for cell permeability, and both Phase I and Phase II metabolism.[19][20]
Figure 3: Workflow for the in vitro hepatocyte stability assay.
Detailed Protocol:
-
Materials and Reagents:
-
Cryopreserved hepatocytes (Human or other species of interest).
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Test Compound, Controls, Acetonitrile, and Internal Standard as in the microsomal assay.
-
-
Incubation Procedure: [19][21][22]
-
Thaw hepatocytes according to the supplier's protocol and prepare a suspension at a specified density (e.g., 1 million viable cells/mL).
-
Pre-warm the cell suspension at 37°C in a CO2 incubator.
-
Initiate the reaction by adding the test compound (typically 1 µM final concentration).
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots and terminate the reaction with cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
The process is identical to the microsomal assay: centrifugation followed by LC-MS/MS analysis of the supernatant.
-
-
Data Analysis and Extrapolation: [21][23]
-
The calculation of in vitro half-life and intrinsic clearance is similar to the microsomal assay, but the CLint is expressed in units of µL/min/million cells.
-
A key advantage of the hepatocyte assay is the ability to extrapolate the in vitro data to predict in vivo human hepatic clearance (CLh). This is done using scaling factors that account for the number of hepatocytes per gram of liver and the average liver weight.[21]
-
Conclusion
Assessing the metabolic stability of novel compounds like those based on the this compound scaffold is a non-negotiable step in modern drug discovery. While theoretical knowledge of indole metabolism and the effects of halogenation provides a strong predictive foundation, it cannot replace empirical data. The strategic presence of fluorine suggests that these compounds may possess enhanced stability compared to their non-fluorinated counterparts. However, only through the rigorous application of standardized in vitro assays, such as the liver microsomal and hepatocyte stability assays detailed here, can a definitive profile be established. By systematically generating and interpreting this data, researchers can make informed decisions, prioritizing candidates with the most promising pharmacokinetic profiles for further development.
References
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Domainex. Hepatocyte Stability Assay . Available from: [Link]
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Cyprotex. Hepatocyte Stability . Evotec. Available from: [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism . Available from: [Link]
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BioDuro. ADME Hepatocyte Stability Assay . Available from: [Link]
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AxisPharm. Hepatocyte Stability Assay Test . Available from: [Link]
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PubMed. Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Using Liquid Chromatography-Tandem Mass Spectrometry . Available from: [Link]
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes . Available from: [Link]
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Creative Bioarray. Microsomal Stability Assay . Available from: [Link]
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YouTube. Biosynthesis of Indole alkaloids . Available from: [Link]
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PubMed Central. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies . Available from: [Link]
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Cyprotex. Microsomal Stability . Evotec. Available from: [Link]
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ResearchGate. Possible metabolic pathway of indole metabolism in vivo . Available from: [Link]
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Digital commons @ University of South Florida. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes . Available from: [Link]
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ASPET Journals. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process . Available from: [Link]
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Wikipedia. Indole alkaloid . Available from: [Link]
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PubMed Central. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer . Available from: [Link]
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biocrates life sciences gmbh. Indole - Metabolite of the month . Available from: [Link]
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PubMed. Oxidation of indole by cytochrome P450 enzymes . Available from: [Link]
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MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs . Available from: [Link]
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ResearchGate. Metabolic stability and its role in the discovery of new chemical entities . Available from: [Link]
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eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition . Available from: [Link]
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A Head-to-Head Comparison for Drug Discovery: 5-bromo-6-fluoro-1H-indole vs. Non-Halogenated Indole Analogs
This guide provides a comprehensive, data-driven comparison of 5-bromo-6-fluoro-1H-indole and its non-halogenated parent, 1H-indole. It is designed for researchers, medicinal chemists, and drug development professionals to facilitate informed decisions in scaffold selection and lead optimization. We will delve into the physicochemical, spectroscopic, and biological activity differences imparted by strategic halogenation, supported by actionable experimental protocols.
The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of natural products and FDA-approved drugs.[1][2][3] Its structural versatility and ability to mimic peptide structures allow it to bind to a wide array of biological receptors and enzymes.[3][4] A time-tested strategy to modulate the properties of the indole scaffold is halogenation.[5][6] The introduction of halogens like bromine and fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced therapeutic potential.[7][8] This guide focuses on the specific case of this compound, a di-halogenated derivative, and compares it directly to the foundational indole structure.
Part 1: Physicochemical Properties - The Impact of Halogenation
The addition of bromine and fluorine atoms to the indole ring dramatically alters its fundamental physicochemical properties. These changes are not trivial; they have direct consequences on how the molecule behaves in a biological system, affecting everything from solubility and membrane permeability to its binding affinity with a target protein.
The rationale for these shifts is rooted in the intrinsic properties of the halogens. Bromine is large and highly polarizable, which can lead to stronger van der Waals interactions, while fluorine, the most electronegative element, can form potent hydrogen bonds and alter the electronic distribution of the entire ring system.[5] This strategic modification is a key tool for medicinal chemists to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound.
Below is a summary of the key physicochemical differences:
| Property | 1H-Indole (Parent Analog) | This compound | Rationale for Difference |
| Molecular Formula | C₈H₇N | C₈H₅BrFN | Addition of one bromine and one fluorine atom, with removal of two hydrogen atoms. |
| Molecular Weight | 117.15 g/mol [9][10] | 214.03 g/mol [11][12] | Bromine and fluorine have significantly higher atomic masses than hydrogen. |
| Calculated logP | 1.9 - 2.1 | ~2.8[11] | Halogenation typically increases lipophilicity ("greasiness"), which can enhance cell membrane permeability but may also increase non-specific binding and reduce aqueous solubility. |
| Boiling Point | 253-254 °C[13] | 315.9 °C (Predicted)[12] | The increased molecular weight and stronger intermolecular forces due to the polarizable bromine atom require more energy to transition to the gas phase. |
| Melting Point | 52-54 °C[13] | Data not available | Typically, halogenation and increased molecular symmetry can lead to a higher melting point due to more efficient crystal lattice packing. |
| pKa (Acidity) | 16.2[9] | Not experimentally determined | The electron-withdrawing nature of fluorine and bromine is expected to increase the acidity of the N-H proton, making it easier to deprotonate compared to the parent indole. |
| Dipole Moment | 2.11 D[9] | Not experimentally determined | The introduction of highly electronegative F and Br atoms creates a more polarized molecule, likely resulting in a significantly different dipole moment, which influences solubility and receptor binding. |
Part 2: Spectroscopic Signature - Identifying the Molecules
Accurate characterization of synthesized compounds is a pillar of chemical research. The halogenation of the indole ring imparts distinct and predictable signatures in various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H and ¹³C NMR, the strong electronegativity of the fluorine atom and the anisotropic effects of the bromine atom will cause noticeable shifts in the signals of adjacent protons and carbons compared to the parent indole. The fluorine atom will also introduce characteristic splitting patterns (H-F and C-F coupling).
Mass Spectrometry (MS)
Mass spectrometry provides one of the clearest distinctions. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum for any fragment containing a bromine atom, serving as an unambiguous indicator of its presence.
Infrared (IR) Spectroscopy
The fundamental vibrations of the indole ring will be altered by the heavy bromine and electronegative fluorine atoms. Key stretches to observe include the N-H stretch (typically around 3400 cm⁻¹) and C-H stretches in the aromatic region. The C-F and C-Br bonds will also have characteristic vibrations in the fingerprint region.
| Spectroscopic Technique | 1H-Indole (Parent Analog) | This compound (Expected) |
| ¹H NMR | Complex aromatic multiplets. N-H proton signal is broad. | Downfield shifts for protons near F and Br. H-F coupling will be observed. |
| ¹³C NMR | Distinct signals for all 8 carbons. | Significant shifts for carbons bonded to or near F and Br. Large C-F coupling constants are expected. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 117. | Characteristic M⁺ and M+2 peaks at m/z = 213 and 215 due to bromine isotopes. |
| IR Spectroscopy | N-H stretch (~3400 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹). | Similar N-H and C-H stretches, with additional C-F and C-Br bond vibrations in the fingerprint region (typically < 1200 cm⁻¹). |
Part 3: Synthesis Strategies
The accessibility of a chemical scaffold is a critical consideration for its use in research and development. Both indole and its halogenated derivatives can be synthesized through established chemical routes.
General Workflow for Indole Synthesis
The Fischer Indole Synthesis is a classic and reliable method for producing the indole core. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.
Caption: A generalized workflow for the Fischer indole synthesis.
Plausible Synthesis of this compound
Synthesizing the di-halogenated target requires a multi-step approach, starting from an appropriately substituted aniline. The route often involves bromination and nitration followed by reductive cyclization.
References
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- 13. Indole - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validating the Mechanism of Action of 5-bromo-6-fluoro-1H-indole-based Drugs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel therapeutic agents derived from the 5-bromo-6-fluoro-1H-indole scaffold. We will move beyond a simple listing of protocols to a deeper, more integrated approach that emphasizes the rationale behind experimental choices, ensuring a self-validating and robust MoA elucidation. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific substitutions of bromine at the 5-position and fluorine at the 6-position of the 1H-indole ring create a unique electronic and steric profile. This particular halogenation pattern can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, target selectivity, and metabolic stability.[4]
Part 1: Foundational Target Hypothesis and Initial Validation
The initial and most critical step is to formulate and test a primary hypothesis for the biological target(s) of your this compound-based drug. Given the prevalence of indole-based compounds as kinase inhibitors, a logical starting point for a novel compound with this scaffold is to investigate its potential as a modulator of protein kinases.[5][6]
In Vitro Broad-Spectrum Kinase Profiling
Experimental Rationale: To efficiently screen for potential kinase targets, a broad, high-throughput biochemical assay is the most logical first step. This allows for an unbiased assessment of the compound's activity against a large panel of kinases, providing a "kinome-wide" view of its selectivity and potential targets.
Experimental Protocol: Large-Panel Kinase Activity Assay
A radiometric or luminescence-based in vitro kinase assay is the gold standard for this initial screen.
Step-by-step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.
-
Assay Reaction: In a multi-well plate, combine the test compound (at a final concentration of 1 µM), a recombinant kinase from a broad panel (e.g., Eurofins' KinaseProfiler™), a suitable peptide or protein substrate, and ATP (at the Km for each specific kinase).
-
Incubation: Allow the kinase reaction to proceed for a specified time at 30°C.
-
Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of 33P-ATP. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control (DMSO).
Data Presentation:
| Kinase Target | % Inhibition @ 1 µM | Alternative Compound (e.g., Staurosporine) % Inhibition @ 1 µM |
| PI3Kα | 92% | 98% |
| mTOR | 88% | 95% |
| Akt1 | 85% | 97% |
| EGFR | 35% | 99% |
| SRC | 28% | 90% |
Table 1: Representative primary screening data for a hypothetical this compound derivative, suggesting potent activity against the PI3K/Akt/mTOR pathway.
Confirming Target Engagement in a Cellular Milieu
Experimental Rationale: A positive result in a biochemical assay is a promising start, but it's crucial to confirm that the drug can engage its putative target within the complex environment of a living cell. Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the physical interaction between a drug and its target protein.
Experimental Workflow: From In Vitro Hit to Cellular Target Engagement
Caption: Logical workflow from initial biochemical screening to cellular target validation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cancer cells (e.g., MCF-7 breast cancer cells) with the test compound (at various concentrations) or vehicle for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Analyze the supernatant (containing the soluble protein fraction) by Western blot using antibodies specific for the target proteins (e.g., PI3Kα, mTOR).
-
Data Analysis: Quantify the band intensities to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the drug indicates target stabilization and therefore, engagement.
Part 2: Elucidating the Downstream Mechanistic Consequences
Confirming target engagement is a critical milestone. The next phase is to demonstrate that this engagement translates into the expected modulation of downstream signaling pathways and ultimately, a desired cellular phenotype.
Mapping the Impact on Cellular Signaling
Experimental Rationale: If the this compound derivative is indeed a PI3K/mTOR inhibitor, its engagement with these targets should lead to a measurable decrease in the phosphorylation of their downstream substrates. Phospho-proteomics provides an unbiased, global view of these changes.
Experimental Protocol: Mass Spectrometry-based Phospho-proteomics
-
Cell Culture and Treatment: Treat a relevant cancer cell line with the IC50 concentration of the test compound or vehicle for a defined period (e.g., 6 hours).
-
Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of phosphopeptides between the treated and control samples. Look for significant decreases in phosphorylation of known substrates of the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-S6K, p-4E-BP1).
Visualizing the PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the hypothesized points of inhibition.
Linking Pathway Modulation to Cellular Phenotype
Experimental Rationale: The ultimate validation of the MoA at the cellular level is to demonstrate that the observed target engagement and pathway modulation result in a relevant anti-cancer phenotype, such as inhibition of cell proliferation or induction of apoptosis.
Comparative Data: Phenotypic Response vs. Alternative Drugs
| Compound | Target IC50 (PI3Kα, nM) | Cell Proliferation GI50 (MCF-7, µM) | Apoptosis Induction (Caspase 3/7 Activity, Fold Change) |
| This compound derivative | 25 | 0.2 | 5.1 |
| Alpelisib (PI3Kα inhibitor) | 5 | 0.15 | 4.5 |
| Everolimus (mTOR inhibitor) | N/A (mTOR IC50 = 2 nM) | 0.05 | 3.2 |
Table 2: A comparative analysis of the lead compound's phenotypic effects against established inhibitors of the PI3K/mTOR pathway.
Part 3: In Vivo Confirmation of Mechanism and Efficacy
The final, crucial step is to validate the MoA in a living organism, which provides insights into the drug's efficacy in the context of a complex physiological system.
Experimental Rationale: A tumor xenograft model using a cancer cell line with a known dysregulated PI3K/Akt/mTOR pathway is the standard preclinical model to assess in vivo efficacy and confirm the MoA.
Experimental Protocol: In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant MCF-7 cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Grouping: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (vehicle control, test compound, positive control drug).
-
Drug Administration: Administer the this compound derivative via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Efficacy Assessment: Measure tumor volumes 2-3 times per week. Monitor body weight as a general measure of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points), collect tumor tissue and analyze for target engagement and pathway modulation. This can be done by Western blot or immunohistochemistry for key biomarkers like p-Akt and p-S6.
Conclusion
The validation of the mechanism of action for a novel this compound-based drug is a systematic, multi-tiered process. It begins with broad, unbiased screening to generate a strong hypothesis, which is then rigorously tested in a cellular context to confirm target engagement. Subsequently, the downstream consequences of this engagement on signaling pathways and cellular phenotype are meticulously mapped. Finally, the MoA is validated in an in vivo model to ensure its relevance in a complex biological system. This integrated approach, which emphasizes the "why" behind each experimental step, provides the robust, self-validating data package required for the successful advancement of a novel therapeutic candidate.
References
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Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies. [Link]
-
Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. [Link]
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Dhani, R., et al. (2011). Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
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Guedes, G. P., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]
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Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]
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Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. National Institutes of Health. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. National Institutes of Health. [Link]
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Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. National Institutes of Health. [Link]
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Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods. ResearchGate. [Link]
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Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes. MDPI. [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]
-
Discovery of a Novel, First-in-Class, Orally Bioavailable Azaindole Inhibitor (VX-787) of Influenza PB2. Journal of Medicinal Chemistry. [Link]
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A Technical Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-bromo-6-fluoro-1H-indole
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from discovery to clinical application is paved with rigorous evaluation. A critical aspect of this journey is the comprehensive assessment of its selectivity—a process known as cross-reactivity or kinome profiling. The 5-bromo-6-fluoro-1H-indole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, offering a unique combination of chemical properties that facilitate strong binding to the ATP pocket of various kinases. This guide provides an in-depth technical overview of the methodologies and data interpretation involved in profiling the cross-reactivity of kinase inhibitors derived from this promising scaffold. We will use a case study approach to illustrate these principles, focusing on a highly potent Polo-like Kinase 1 (PLK1) inhibitor, and compare its selectivity profile with that of the well-characterized clinical candidate, onvansertib.
The Significance of the this compound Scaffold
The indole ring system is a cornerstone in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding and hydrophobic interactions within the kinase ATP-binding site. The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 6-position of the indole ring can significantly enhance the binding affinity and selectivity of an inhibitor. The bromine atom can form halogen bonds and occupy hydrophobic pockets, while the electron-withdrawing nature of the fluorine atom can modulate the pKa of the indole nitrogen, influencing its hydrogen-bonding capabilities. These substitutions make the this compound scaffold a fertile ground for the development of next-generation kinase inhibitors.
Case Study: A Highly Potent PLK1 Inhibitor
To illustrate the principles of cross-reactivity profiling, we will examine a novel and highly potent PLK1 inhibitor, referred to here as "Hit-4," which is derived from the this compound scaffold. Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, and its overexpression is a hallmark of many cancers, making it a prime therapeutic target.[1] Hit-4 has demonstrated exceptional potency against PLK1 with a picomolar IC50 value, significantly more potent than many existing PLK1 inhibitors.[2]
Comparative Cross-Reactivity Profiling
A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its therapeutic window and potential off-target effects. The cross-reactivity of Hit-4 was assessed against a panel of 69 kinases, revealing a high degree of selectivity for PLK1.[2] For comparison, we will consider Onvansertib, a well-characterized PLK1 inhibitor currently in clinical trials, which is known to be highly selective for PLK1 over PLK2 and PLK3.[3][4]
| Kinase Target | Hit-4 (% Inhibition at 10 µM)[2] | Onvansertib (IC50)[3] | Comments |
| PLK1 | >90% (IC50 = 22.61 pM) | 2 nM | Both compounds are potent inhibitors of the primary target. |
| ABL1 | <10% | - | Hit-4 shows minimal activity against ABL1. |
| AKT1 | <10% | - | Hit-4 shows minimal activity against AKT1. |
| ALK | <10% | - | Hit-4 shows minimal activity against ALK. |
| AURKA | <10% | - | Hit-4 is highly selective against Aurora Kinase A. |
| AURKB | <10% | - | Hit-4 is highly selective against Aurora Kinase B. |
| CDK2 | <10% | - | Hit-4 shows minimal off-target activity on CDK2. |
| EGFR | <10% | - | Hit-4 does not significantly inhibit EGFR. |
| FLT3 | <10% | - | Hit-4 shows minimal activity against FLT3. |
| JAK2 | <10% | - | Hit-4 shows minimal activity against JAK2. |
| MET | <10% | - | Hit-4 does not significantly inhibit MET. |
| p38α (MAPK14) | <10% | - | Hit-4 shows minimal activity against p38α. |
| SRC | <10% | - | Hit-4 shows minimal activity against SRC. |
| VEGFR2 (KDR) | <10% | - | Hit-4 does not significantly inhibit the key angiogenesis kinase VEGFR2. |
| PLK2 | Not specified | >10,000 nM | Onvansertib is highly selective for PLK1 over PLK2. |
| PLK3 | Not specified | >10,000 nM | Onvansertib is highly selective for PLK1 over PLK3. |
Note: The data for Hit-4 is presented as percent inhibition at a high concentration (10 µM) to assess off-target activity. A low percentage of inhibition indicates high selectivity. The full panel of 69 kinases for Hit-4 showed less than 10% inhibition for all tested kinases other than PLK1.[2] Onvansertib data is presented as IC50 values, demonstrating its potent on-target activity and selectivity within the PLK family.
Key Experimental Methodologies for Cross-Reactivity Profiling
The generation of robust and reliable cross-reactivity data is dependent on the use of well-validated experimental methodologies. Two of the most powerful techniques in this regard are in vitro kinase assays and the Cellular Thermal Shift Assay (CETSA).
In Vitro Kinase Assays
In vitro kinase assays are the gold standard for determining the direct inhibitory activity of a compound against a purified kinase. These assays typically measure the transfer of a phosphate group from ATP to a substrate (either a peptide or a protein).
Experimental Protocol: Fluorescence-Based In Vitro Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Hit-4) in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the purified kinase (e.g., PLK1) and its specific substrate in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer.
-
-
Assay Procedure:
-
Dispense the test compound at various concentrations into a 384-well plate.
-
Add the kinase and substrate solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection reagent that specifically recognizes the phosphorylated substrate. This is often an antibody conjugated to a fluorescent probe.
-
Measure the fluorescence signal using a plate reader. The signal intensity is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture cells (e.g., HCT116 colorectal cancer cells) to 80-90% confluency.
-
Treat the cells with the test compound or a vehicle control (DMSO) for a specific duration (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermocycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (e.g., PLK1) in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
For each temperature point, quantify the amount of soluble target protein.
-
Plot the amount of soluble protein against the temperature to generate a melting curve.
-
The shift in the melting curve in the presence of the compound compared to the vehicle control indicates target engagement and stabilization.
-
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures, we can use diagrams generated with Graphviz (DOT language).
PLK1 Signaling Pathway
Polo-like kinase 1 is a central node in the regulation of mitosis. Its activation and downstream signaling are critical for proper cell division.
Caption: The PLK1 signaling pathway, a key regulator of mitosis.
Experimental Workflow for Kinase Cross-Reactivity Profiling
A systematic workflow is essential for the comprehensive profiling of kinase inhibitors.
Caption: A comprehensive workflow for kinase inhibitor cross-reactivity profiling.
Conclusion
The this compound scaffold represents a highly promising starting point for the design of potent and selective kinase inhibitors. As demonstrated by the case study of "Hit-4," derivatives of this scaffold can achieve exceptional on-target potency with a remarkably clean off-target profile. The rigorous application of in vitro kinase assays and cellular target engagement assays like CETSA is paramount to fully characterizing the selectivity of these compounds. This detailed profiling not only provides a deeper understanding of their therapeutic potential and possible side effects but also guides the subsequent stages of lead optimization and drug development. By integrating robust experimental methodologies with a thorough understanding of the underlying biology, researchers can effectively harness the potential of this privileged scaffold to develop novel and impactful targeted therapies.
References
-
A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis. Journal of Cell Science. Available at: [Link]
-
A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis. Journal of Cell Science. Available at: [Link]
-
Polo-like kinase 1 (PLK1) signaling in cancer and beyond. International Journal of Molecular Sciences. Available at: [Link]
-
Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors. Oncology Letters. Available at: [Link]
-
Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. Frontiers in Pharmacology. Available at: [Link]
-
Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]
-
Multi-Omic Evaluation of PLK1 Inhibitor-Onvansertib-In Colorectal Cancer Spheroids. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
KINOMEscan Technology. Eurofins Discovery. Available at: [Link]
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- 2. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Mastering the Safe Handling of 5-bromo-6-fluoro-1H-indole: A Guide to Personal Protective Equipment
For the diligent researcher and scientist, the pursuit of novel therapeutics and chemical entities is a journey of precision and caution. The handling of specialized reagents, such as 5-bromo-6-fluoro-1H-indole, demands a comprehensive understanding of their properties to ensure both personal safety and the integrity of the research. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this halogenated indole, moving beyond a simple checklist to instill a culture of safety and best practices in your laboratory.
Hazard Assessment: Understanding the Invisible Risks
Before any handling of this compound, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound may be limited, its structural motifs—a halogenated aromatic system and an indole core—necessitate a cautious approach. The Safety Data Sheet (SDS) serves as the primary source of information for hazard identification.
Key Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Can cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
These hazards dictate the potential routes of exposure that must be mitigated through engineering controls and appropriate PPE.
The Hierarchy of Controls: Your First Line of Defense
Before resorting to PPE, always prioritize engineering and administrative controls.
-
Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood. The fume hood provides critical ventilation to minimize inhalation exposure.
-
Administrative Controls: Establish Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and the location of safety equipment, such as emergency showers and eyewash stations.
Selecting Your Personal Protective Equipment: A Detailed Protocol
The selection of PPE is not a one-size-fits-all approach. It requires careful consideration of the task, the duration of exposure, and the specific properties of the chemical.
Hand Protection: Beyond the Basic Nitrile Glove
The choice of gloves is critical to prevent dermal absorption. While nitrile gloves are a common laboratory staple, their resistance to specific chemicals can vary.
-
Glove Material: For halogenated aromatic compounds like this compound, nitrile gloves generally offer adequate protection for incidental contact. However, for prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or Viton® should be considered.
-
Glove Thickness: A minimum thickness of 4 mil (0.1 mm) is recommended for routine handling. For tasks with a higher risk of splashes or direct contact, an 8 mil (0.2 mm) glove provides enhanced protection.
-
Breakthrough Time (BTT): Always consult the glove manufacturer's chemical resistance guide to determine the BTT for similar chemicals. The BTT is the time it takes for the chemical to permeate the glove material. It is crucial to change gloves well before the BTT is reached.
-
Double Gloving: For added protection, particularly when handling neat (undiluted) material, consider wearing two pairs of nitrile gloves. This can provide a temporary barrier if the outer glove is compromised.
Table 1: Glove Selection Guide for this compound
| Task | Glove Material | Minimum Thickness | Key Considerations |
| Weighing and solution preparation | Nitrile | 4 mil (0.1 mm) | Change gloves immediately upon contamination. |
| Reaction setup and monitoring | Nitrile | 4-8 mil (0.1-0.2 mm) | Consider double gloving. |
| Work-up and purification | Neoprene over Nitrile | Varies | Increased risk of splashes and prolonged contact. |
| Spill clean-up | Heavy-duty Nitrile or Neoprene | >8 mil (0.2 mm) | Consult SDS for specific recommendations. |
Eye and Face Protection: An Impenetrable Barrier
-
Safety Glasses with Side Shields: For minimal risk activities involving dilute solutions, safety glasses with side shields that comply with ANSI Z87.1 or EN 166 standards are the minimum requirement.
-
Chemical Splash Goggles: When there is any risk of splashes, such as during solution transfers or reaction work-ups, chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection compared to safety glasses.
-
Face Shield: In conjunction with chemical splash goggles, a face shield should be worn when handling larger quantities of the compound or when there is a significant risk of a violent reaction or splash.
Body Protection: Shielding Against Contamination
A standard cotton lab coat may not be sufficient. A lab coat made of a chemical-resistant material, such as polyester or a cotton/polyester blend, is recommended. Ensure the lab coat is fully buttoned with the sleeves rolled down. For tasks with a high potential for contamination, a disposable chemical-resistant apron or gown worn over the lab coat is advisable.
Respiratory Protection: When Air Purity is a Concern
Under normal handling conditions within a certified fume hood, respiratory protection is typically not required. However, in the event of a large spill or a failure of the primary engineering controls, a respirator may be necessary.
-
Respirator Type: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is the minimum requirement. A P100 particulate filter may also be needed if the compound is a fine powder and there is a risk of aerosolization.
-
Fit Testing: All personnel required to wear a respirator must be medically cleared and have undergone a qualitative or quantitative fit test to ensure a proper seal.
Procedural Discipline: Donning and Doffing of PPE
The order in which you put on and take off your PPE is as important as the PPE itself. Incorrect procedures can lead to self-contamination.
Diagram 1: PPE Donning and Doffing Sequence
Caption: A workflow for the correct sequence of donning and doffing PPE.
Decontamination and Disposal: Closing the Loop on Safety
All disposable PPE contaminated with this compound should be considered hazardous waste.
-
Glove Disposal: After handling the compound, remove gloves using a technique that avoids touching the outer surface with your bare hands. Dispose of them in a designated hazardous waste container.
-
Lab Coat Management: If your lab coat becomes contaminated, remove it immediately and place it in a sealed, labeled bag for professional laundering or disposal, according to your institution's policies.
-
Work Surface Decontamination: At the end of your work, decontaminate the fume hood and any other affected surfaces with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
Emergency Preparedness: A Plan for the Unexpected
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these rigorous PPE and handling protocols, you can confidently and safely work with this compound, ensuring the protection of yourself and your colleagues while advancing your critical research.
References
- Safety Data Sheet this compound. Available from various chemical suppliers. (A specific SDS should be consulted before use).
-
OSHA 29 CFR 1910.132. Personal Protective Equipment, General Requirements. Occupational Safety and Health Administration. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]
-
Glove Selection and Usage. University of California, Berkeley, Environmental Health & Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
